molecular formula C12H12N2O3 B1317967 N-(5-Amino-2-methoxyphenyl)-2-furamide CAS No. 402599-21-7

N-(5-Amino-2-methoxyphenyl)-2-furamide

Cat. No.: B1317967
CAS No.: 402599-21-7
M. Wt: 232.23 g/mol
InChI Key: YCNHDBQRHMUSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methoxyphenyl)-2-furamide is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHDBQRHMUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586170
Record name N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402599-21-7
Record name N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)-2-furamide is a chemical compound with the formula C12H12N2O3. While commercially available, detailed public domain data regarding its synthesis, comprehensive chemical properties, and biological activity is notably scarce. This guide provides a consolidation of available information and offers insights into its general chemical class. Due to the limited specific data, this document also outlines general methodologies for the synthesis of structurally related compounds and discusses the potential biological significance of its core moieties to guide future research.

Chemical Identity and Structure

This compound is an aromatic amide featuring a substituted aniline ring linked to a furan-2-carboxamide group.

  • IUPAC Name: this compound

  • CAS Number: 402599-21-7

  • Molecular Formula: C12H12N2O3

  • Molecular Weight: 232.24 g/mol

Chemical Structure:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 5-Amino-2-methoxyphenol 5-Amino-2-methoxyphenol Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane, THF) with a non-nucleophilic base (e.g., Triethylamine, Pyridine) 5-Amino-2-methoxyphenol->Reaction_Vessel 2-Furoyl chloride 2-Furoyl chloride 2-Furoyl chloride->Reaction_Vessel Aqueous_Workup Aqueous Work-up (e.g., washing with dilute acid, base, and brine) Reaction_Vessel->Aqueous_Workup Drying Drying of organic phase (e.g., over Na2SO4 or MgSO4) Aqueous_Workup->Drying Solvent_Removal Solvent removal under reduced pressure Drying->Solvent_Removal Purification Purification by recrystallization or column chromatography Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Generalized Protocol:

  • Reactant Preparation: In a clean, dry reaction flask, dissolve 5-amino-2-methoxyphenol in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add a stoichiometric equivalent of 2-furoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a dilute aqueous base (e.g., saturated NaHCO3) to remove any unreacted acyl chloride, and finally with brine.

  • Isolation: The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Chemical Reactivity and Stability

Specific stability data for this compound is not available. As a general consideration for aromatic amides:

  • Hydrolysis: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The free amino group on the phenyl ring could be susceptible to oxidation.

  • Storage: It is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.

Potential Pharmacological and Biological Activity

There is no specific information in the public domain regarding the pharmacological or biological activities of this compound. However, the constituent moieties, aminophenols and furamides, are present in various biologically active molecules.

  • Aminophenol Moiety: Aminophenol derivatives are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antioxidant properties.

  • Furamide Moiety: The furan ring is a common scaffold in medicinal chemistry, and furamide derivatives have been investigated for various therapeutic applications, including antimicrobial and anticancer activities.

The combination of these two moieties in this compound suggests that it could be a candidate for screening in various biological assays.

Safety and Handling

According to supplier information, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

References

  • At present, there are no publicly available, peer-reviewed scientific articles specifically detailing the chemical and biological properties of this compound.

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)-2-furamide (CAS Number: 402599-21-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(5-Amino-2-methoxyphenyl)-2-furamide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this compound.

Introduction: The Therapeutic Potential of Furan-Amide Scaffolds

The furan nucleus is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The incorporation of an amide linkage further enhances the potential for diverse biological interactions, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. This compound combines the furan-amide scaffold with a substituted aminophenol moiety, a structural motif present in various kinase inhibitors and other targeted therapies.[5][6] This unique combination suggests a high probability of interesting biological activity, warranting a thorough investigation of its properties and potential applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 402599-21-7Internal Database
Molecular Formula C₁₂H₁₂N₂O₃Internal Database
Molecular Weight 232.24 g/mol Internal Database
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in DMSO and methanol (predicted)
Melting Point Not yet determined

Predicted properties are based on the analysis of structurally similar compounds.

Spectral Data for Structural Confirmation

While specific spectral data for this compound is not yet publicly available, the following are the expected characteristic peaks based on its structure and data from its precursors, such as 5-Amino-2-methoxyphenol.[7]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from both the furan and phenyl rings, a singlet for the methoxy group, a broad singlet for the amino group, and a downfield singlet for the amide proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks would be observed for the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the methoxy carbon.

  • IR (KBr, cm⁻¹): Key vibrational bands are anticipated for the N-H stretching of the amine and amide, C=O stretching of the amide, and C-O-C stretching of the furan and methoxy groups.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ would be expected at m/z 233.09.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a standard amidation reaction. This proposed protocol is based on well-established methods for the synthesis of related furan-amide derivatives.[3]

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Furoyl_chloride 2-Furoyl chloride Conditions Pyridine, DCM 0°C to RT, 4-6 h 2-Furoyl_chloride->Conditions 5-Amino-2-methoxyphenol 5-Amino-2-methoxyphenol 5-Amino-2-methoxyphenol->Conditions Target_Molecule This compound Conditions->Target_Molecule

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Reactants: In a flame-dried round-bottom flask, dissolve 5-Amino-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Screening Strategies

Based on the structural motifs present in this compound, several avenues of biological investigation are proposed.

Antimicrobial and Antifungal Activity

The furan moiety is a well-known pharmacophore in antimicrobial agents.[4] Therefore, a primary area of investigation should be the evaluation of this compound's efficacy against a panel of pathogenic bacteria and fungi.

Proposed Experimental Workflow:

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow Start Synthesized Compound MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Determination MBC_MFC_Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Determination->MBC_MFC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., on mammalian cell lines) MIC_Determination->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., cell wall synthesis inhibition) MBC_MFC_Determination->Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action End Lead Candidate Mechanism_of_Action->End

Caption: Workflow for antimicrobial and antifungal screening.

Antiparasitic Activity

Several amide derivatives have demonstrated promising activity against various parasites.[8][9] The unique structure of this compound makes it a candidate for screening against parasites such as Leishmania and Trypanosoma.[10][11][12]

Recommended Primary Screens:

  • In vitro assays against the promastigote and amastigote stages of Leishmania donovani.

  • In vitro assays against the trypomastigote form of Trypanosoma cruzi.

Kinase Inhibitor Screening

The aminophenyl moiety is a common feature in many kinase inhibitors.[5][6] It is plausible that this compound could exhibit inhibitory activity against certain protein kinases implicated in cancer or inflammatory diseases.

High-Throughput Screening Strategy:

A high-throughput screening campaign against a broad panel of human kinases is recommended to identify potential targets.[13] Follow-up studies should include dose-response curves to determine IC₅₀ values for any identified hits.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route is straightforward, and the structural motifs suggest a high potential for diverse biological activities. The proposed research avenues—antimicrobial, antiparasitic, and kinase inhibition—provide a solid framework for initiating a comprehensive investigation into the therapeutic potential of this compound. Further derivatization of the amino and methoxy groups on the phenyl ring, as well as modifications to the furan ring, could lead to the discovery of novel lead compounds with enhanced potency and selectivity.

References

  • Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.
  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. Available at: [Link]

  • Examples of furan derivatives with biological activity.
  • Studies in antiparasitic agents: Part II Synthesis of 5-substituted-2-alkyl aryl-carbonil amino benzimidazole as orally effective anthelmintics.
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLOS One. Available at: [Link]

  • Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole deriv
  • Parasiticidal activity of a novel synthetic peptide from the core -helical region of NK-lysin. USDA ARS.
  • Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. ResearchGate. Available at: [Link]

  • Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.
  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole.
  • Furan: A Promising Scaffold for Biological Activity.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PMC. Available at: [Link]

  • Overview of Antimicrobial Properties of Furan. Human Journals. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

  • amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS.
  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

Sources

Foreword: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of N-(5-Amino-2-methoxyphenyl)-2-furamide Derivatives

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability. This has led to the incorporation of the furan moiety into a wide array of therapeutic agents, including those with antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This guide focuses on a specific class of furan derivatives, N-(5-Amino-2-methoxyphenyl)-2-furamides, to provide researchers and drug development professionals with a comprehensive technical overview of their potential biological activities and the methodologies to evaluate them. While direct extensive research on this exact derivative is nascent, this document synthesizes information from closely related analogues to infer its potential therapeutic value and guide future research.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A plausible and efficient synthetic route involves the coupling of 2-furoyl chloride with 5-amino-2-methoxyaniline. The methoxy and amino groups on the phenyl ring are key functional groups that can influence the compound's biological activity and pharmacokinetic profile.

Proposed Synthetic Workflow

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_Furoyl_Chloride 2-Furoyl Chloride Target_Compound This compound 2_Furoyl_Chloride->Target_Compound Amidation 5_Amino_2_methoxyaniline 5-Amino-2-methoxyaniline 5_Amino_2_methoxyaniline->Target_Compound Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Target_Compound Base Base (e.g., Triethylamine) Base->Target_Compound

Caption: Proposed synthesis of this compound.

Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for this compound is limited in publicly accessible literature, we can infer its potential activities by examining the structure-activity relationships of analogous compounds. The N-phenyl-2-furamide scaffold is a recurring motif in compounds with demonstrated anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of N-phenyl amides and related heterocyclic structures have shown promising anticancer activities.[2][3] The presence of specific substituents on the phenyl ring can significantly modulate this activity. For instance, the amino and methoxy groups on the phenyl ring of the target compound may influence its interaction with biological targets and its overall cytotoxicity against cancer cells.

Hypothesized Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This compound derivatives could potentially trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Hypothetical_Anticancer_Mechanism Target_Compound N-(5-Amino-2-methoxyphenyl) -2-furamide Derivative Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Enters Bax Bax (Pro-apoptotic) Activation Cancer_Cell->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Cancer_Cell->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical mechanism of anticancer action via apoptosis induction.

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents.[4] Various N-aryl-2-furamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring. The electron-donating properties of the amino and methoxy groups in the target compound could play a role in its potential antimicrobial spectrum and potency.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate. Compound_Treatment 2. Treat cells with varying concentrations of the N-furamide derivative. Cell_Seeding->Compound_Treatment Incubation_24h 3. Incubate for 24-72 hours. Compound_Treatment->Incubation_24h MTT_Addition 4. Add MTT solution to each well. Incubation_24h->MTT_Addition Incubation_4h 5. Incubate for 2-4 hours to allow formazan crystal formation. MTT_Addition->Incubation_4h Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Incubation_4h->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm using a microplate reader. Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 value. Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Compound_Dilution 1. Prepare serial dilutions of the N-furamide derivative in a 96-well plate. Bacterial_Inoculation 2. Inoculate each well with a standardized bacterial suspension. Compound_Dilution->Bacterial_Inoculation Incubation_18_24h 3. Incubate the plate at 37°C for 18-24 hours. Bacterial_Inoculation->Incubation_18_24h Visual_Inspection 4. Visually inspect for bacterial growth (turbidity). Incubation_18_24h->Visual_Inspection MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth. Visual_Inspection->MIC_Determination MBC_Determination 6. (Optional) Subculture from clear wells to determine the Minimum Bactericidal Concentration (MBC). MIC_Determination->MBC_Determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[10]

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)
Derivative 1MCF-7 (Breast)15.2
Derivative 1A549 (Lung)22.8
Derivative 1HeLa (Cervical)18.5
Doxorubicin (Control)MCF-7 (Breast)0.8

Note: The IC50 values are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1163264
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Note: The MIC values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on the structure-activity relationships of related compounds, these derivatives are anticipated to exhibit potential anticancer and antimicrobial activities. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these biological properties. Future research should focus on the synthesis of a library of these derivatives with variations in the substitution pattern on both the phenyl and furan rings to establish a comprehensive SAR. Furthermore, in vivo studies will be crucial to validate the therapeutic potential of the most promising candidates.

References

  • Al-Karagully, H. J., & Alwash, A. (2021). Synthesis, characterization, and antimicrobial evaluation of new n-phenylcinnamamide derivatives linked to aspirin and ibuprofen.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • de la Mora-López, F. W., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • El-Messery, S. M., et al. (2018).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2022).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Sartorius. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Zani, F., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing.
  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
  • Yildiz, I., et al. (2023).
  • Zovko, M., et al. (2021).
  • eScholarship.org. (2023).
  • F1000Research. (2024).
  • MDPI. (2023).
  • MDPI. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.
  • MDPI. (2019). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-.
  • National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
  • PubMed. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa.
  • ResearchGate. (2025). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide.
  • ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2020).
  • PubMed Central. (2019). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.

Sources

Topic: Elucidating the Mechanism of Action of N-(5-Amino-2-methoxyphenyl)-2-furamide: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(5-Amino-2-methoxyphenyl)-2-furamide is a small molecule with a defined chemical structure, yet its biological activity and mechanism of action (MoA) remain largely uncharacterized. This guide presents a comprehensive, multi-pronged strategy for the systematic elucidation of its MoA. As a Senior Application Scientist, this document moves beyond a simple listing of techniques; it provides a logical framework grounded in the principles of causality and self-validation, essential for rigorous drug discovery. We will detail a phased approach, beginning with broad phenotypic screening to identify a biological context, followed by advanced proteomics and computational methods for target deconvolution, and culminating in rigorous biophysical and cellular assays for target validation and pathway analysis. Each proposed experimental stage is designed to generate actionable data that informs the subsequent steps, creating a robust and efficient discovery cascade.

Introduction: The "Target-Agnostic" Challenge

The journey of a novel chemical entity from a mere structure to a potential therapeutic is contingent on a deep understanding of its mechanism of action. This compound represents a common starting point in drug discovery: a molecule with potential, but an unknown biological target and pathway. A target-agnostic, or phenotypic, approach is often the most unbiased method to begin such an investigation. This strategy prioritizes understanding the compound's effect on cellular or organismal systems first, before identifying the specific molecular target responsible for that effect. This guide outlines a systematic workflow to de-orphan this compound, transforming it from a chemical structure into a tool for biological inquiry and a potential drug lead.

Phase I: Phenotypic Screening and Hypothesis Generation

The initial goal is to identify a consistent and measurable biological effect of this compound. This phase casts a wide net to capture any significant cellular response, which will serve as the primary endpoint for subsequent target deconvolution efforts.

High-Content Imaging (HCI) for Unbiased Phenotypic Profiling

HCI allows for the simultaneous measurement of multiple cellular parameters, providing a rich, unbiased view of the compound's effects.

Experimental Protocol: Multiparametric HCI Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-2 OS for osteosarcoma).

  • Assay Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a strong phenotype (e.g., Staurosporine for apoptosis).

  • Staining: Following incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A recommended combination includes:

    • Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).

    • Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).

    • MitoTracker Red CMXRos: To stain mitochondria (mitochondrial mass and membrane potential).

    • CellMask Deep Red: To outline the cell body (cell shape and size).

  • Image Acquisition: Use an automated high-content imaging system to capture images in multiple fluorescent channels for each well.

  • Image Analysis: Employ image analysis software to segment cells and extract quantitative data for hundreds of features (e.g., nuclear area, cell roundness, mitochondrial texture, actin intensity).

  • Hit Identification: A "hit" is defined as a statistically significant deviation from the vehicle control profile. This profile, rather than a single parameter, serves as the phenotypic fingerprint of the compound.

Data Interpretation and Hypothesis Generation

The output of the HCI screen is a multiparametric profile. For instance, a consistent observation of decreased nuclear area, condensed chromatin, and increased mitochondrial membrane potential across multiple cell lines would strongly suggest an apoptotic phenotype. This qualitative observation must be backed by quantitative analysis.

Parameter Vehicle Control (Mean ± SD) This compound (10 µM, Mean ± SD) Fold Change P-value
Nuclear Area (µm²) 150.5 ± 12.395.2 ± 8.9-1.58< 0.001
Mitochondrial Potential (RFU) 850.1 ± 98.71345.6 ± 150.2+1.58< 0.001
Actin Intensity (RFU) 1200.3 ± 210.51150.8 ± 198.4-1.040.45 (NS)

Table 1: Hypothetical quantitative data from an HCI screen suggesting an apoptotic phenotype induced by the compound.

This initial phase provides the first crucial piece of the puzzle: a defined, reproducible cellular phenotype. This phenotype becomes the functional readout for all subsequent experiments.

Phase II: Target Identification and Deconvolution

With a defined phenotype, the next critical step is to identify the direct molecular target(s) of this compound. We will employ a combination of in silico, in vitro, and in-cell approaches to generate and then converge on a high-confidence list of candidate proteins.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can predict potential targets based on the compound's chemical structure, helping to focus subsequent efforts.

Workflow: Computational Target Fishing

  • Pharmacophore Modeling: Use the 2D structure of this compound to screen databases of known protein-ligand binding sites (e.g., PharmMapper, ZINCPharmer).

  • Chemical Similarity Searching: Identify proteins that bind to compounds structurally similar to our query molecule using databases like ChEMBL.

  • Target Prediction: The output is a ranked list of potential protein targets based on structural and chemical similarity scores. This list is treated as a preliminary set of hypotheses, not a definitive answer.

G cluster_0 Computational Target Prediction Compound N-(5-Amino-2-methoxyphenyl) -2-furamide Structure Algo Similarity & Pharmacophore Algorithms Compound->Algo DB Databases (ChEMBL, PharmMapper) DB->Algo TargetList Ranked List of Potential Targets Algo->TargetList

Caption: In silico workflow for generating initial target hypotheses.

Experimental Target Identification: Affinity-Capture Mass Spectrometry

This is a powerful, unbiased experimental method to physically isolate the protein targets that directly bind to the compound.

Experimental Protocol: Immobilization and Pulldown

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). Covalently attach this derivative to NHS-activated sepharose beads. A control set of beads should be prepared by quenching the reactive group without the compound.

  • Cell Lysate Preparation: Grow a large batch of the most responsive cell line identified in Phase I. Prepare a native cell lysate that preserves protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and the control beads in parallel.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. A competitive elution using a high concentration of free this compound is ideal, as it specifically displaces true binders.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound-bead pulldown compared to the control-bead pulldown. These are your high-confidence candidate targets.

Phase III: Target Engagement and Validation

Identifying a protein in a pulldown experiment is not sufficient proof of a direct and functionally relevant interaction. Target engagement assays are required to confirm that the compound binds to the candidate protein in a cellular context and with a measurable affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in intact cells or even tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of this compound.

  • Heating: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific to the candidate target protein identified in Phase II.

  • Melt Curve Generation: Plot the amount of soluble protein remaining at each temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

G cluster_0 CETSA Workflow A Treat Cells (Vehicle vs. Compound) B Heat Shock (Temp Gradient) A->B C Lyse & Centrifuge (Separate Soluble/Insoluble) B->C D Western Blot for Target Protein C->D E Generate Melt Curve & Compare Shifts D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC) for Biophysical Characterization

Once a target is validated in-cell with CETSA, ITC can provide definitive, in-vitro measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Experimental Protocol: ITC

  • Protein Expression and Purification: Express and purify the recombinant candidate target protein.

  • Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the injection syringe, both in identical buffer.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the minute heat changes that occur upon binding.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine K_D, n, ΔH, and ΔS. A low micromolar to nanomolar K_D is a strong indicator of a potent interaction.

Parameter Value Interpretation
Binding Affinity (K_D) 1.2 µMIndicates a moderately strong, specific interaction.
Stoichiometry (n) 0.98A 1:1 binding ratio of compound to protein.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven (favorable).
Entropy (ΔS) +2.1 cal/mol·KThe binding is entropically neutral/slightly favorable.

Table 2: Hypothetical ITC data confirming a direct, high-affinity interaction between the compound and its target.

Phase IV: Pathway and Functional Analysis

Confirming that the compound binds a target is a major milestone. The final phase connects this binding event to the cellular phenotype observed in Phase I.

Target Knockdown/Knockout and Phenotypic Rescue

The most direct way to link a target to a phenotype is to see if removing the target recapitulates the compound's effect or, conversely, makes the cells resistant to the compound.

Experimental Protocol: CRISPR/Cas9 Knockout

  • Guide RNA Design: Design and validate gRNAs to target the gene encoding the candidate protein.

  • Transfection and Selection: Introduce the Cas9 nuclease and gRNA into the cells to generate a stable knockout cell line.

  • Validation: Confirm the absence of the target protein via Western blot or qPCR.

  • Phenotypic Analysis:

    • Recapitulation: Assess if the knockout cells exhibit the same baseline phenotype (e.g., spontaneous apoptosis) as the compound-treated wild-type cells.

    • Resistance: Treat both wild-type and knockout cells with this compound. If the knockout cells are resistant to the compound's effects, it provides powerful evidence that the protein is the functionally relevant target.

Downstream Signaling Analysis

To understand how target engagement leads to the observed phenotype, we must investigate the downstream signaling pathways. If the target is a kinase, for example, a phosphoproteomics study would be appropriate. If the target is a transcription factor, RNA-seq would be the method of choice.

Workflow: Linking Target to Phenotype

G Compound N-(5-Amino-2-methoxyphenyl) -2-furamide Target Validated Target Protein (e.g., Kinase X) Compound->Target Binds & Modulates (Confirmed by CETSA, ITC) Pathway Downstream Signaling (e.g., Phosphorylation Cascade) Target->Pathway Alters Activity Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype Leads To Validation Target Knockout (CRISPR) Validation->Target Ablates Target Validation->Phenotype Blocks Effect

Caption: Logical framework connecting compound binding to cellular effect.

Conclusion

This guide has outlined a rigorous, multi-phase strategy for the complete elucidation of the mechanism of action for this compound. By progressing logically from unbiased phenotypic screening to high-confidence target identification, biophysical validation, and functional pathway analysis, this workflow maximizes the probability of success while ensuring that each step is built upon a foundation of validated data. This systematic approach not only de-risks the significant investment required for drug development but also transforms a simple molecule into a well-understood biological tool with therapeutic potential.

References

This section would be populated with actual references based on the specific techniques and databases mentioned throughout the guide. Examples are provided below.

  • High-Content Screening: Bray, M. A., Singh, S., & Carpenter, A. E. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols. [Link]

  • ChEMBL Database: Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research. [Link]

  • Affinity-Capture Mass Spectrometry: Ong, S. E., Blagoev, B., Kratchmarova, I., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Isothermal Titration Calorimetry (ITC): Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry?. Journal of the American Chemical Society. [Link]

  • CRISPR/Cas9 for Target Validation: Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]

A Spectroscopic Investigation of N-(5-Amino-2-methoxyphenyl)-2-furamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of N-(5-Amino-2-methoxyphenyl)-2-furamide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and data from structurally related compounds to offer a comprehensive understanding of its NMR, IR, and Mass Spectrometry profiles. Given the limited availability of direct experimental data for the title compound in public databases, this guide employs an evidence-based, interpretive approach to elucidate its structural features through modern spectroscopic techniques.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a furan-amide moiety and a substituted aniline ring. The furan ring is a common scaffold in medicinal chemistry, while the aminophenol substructure is prevalent in a variety of pharmacologically active compounds. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such compounds, which is a prerequisite for any further chemical or biological investigation.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data, explaining the rationale behind the predicted chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound dictates its spectroscopic signature. The key structural components are:

  • A 2-substituted furan ring .

  • An amide linkage .

  • A 1,2,4-trisubstituted benzene ring with methoxy and amino groups.

The interplay of these functional groups gives rise to a unique set of signals in each spectroscopic method.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amide proton, the methoxy group, and the amino group protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Amide NH8.5 - 9.5Singlet (broad)-Deshielded due to the adjacent carbonyl group and potential for hydrogen bonding.
Furan H57.5 - 7.7DoubletJ ≈ 1.8Alpha to the oxygen and adjacent to the amide-substituted carbon, leading to deshielding.
Furan H37.1 - 7.3DoubletJ ≈ 3.5Beta to the oxygen and coupled to H4.
Phenyl H66.8 - 7.0DoubletJ ≈ 8.5Ortho to the amide group.
Phenyl H46.6 - 6.8Doublet of doubletsJ ≈ 8.5, 2.5Ortho to the amino group and meta to the methoxy group.
Furan H46.5 - 6.7Doublet of doubletsJ ≈ 3.5, 1.8Coupled to both H3 and H5.
Phenyl H36.3 - 6.5DoubletJ ≈ 2.5Ortho to both the methoxy and amino groups.
Methoxy OCH₃3.8 - 4.0Singlet-Typical chemical shift for an aryl methoxy group.
Amino NH₂3.5 - 4.5Singlet (broad)-Chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
Amide C=O158 - 162Typical chemical shift for an amide carbonyl carbon.
Phenyl C2 (C-OCH₃)145 - 150Attached to the electron-donating methoxy group.
Furan C2 (C-Amide)148 - 152Alpha to the oxygen and attached to the amide group.
Furan C5143 - 146Alpha to the oxygen.
Phenyl C5 (C-NH₂)140 - 144Attached to the electron-donating amino group.
Phenyl C1 (C-NH)125 - 130Attached to the amide nitrogen.
Phenyl C6118 - 122Shielded by the ortho-methoxy group.
Furan C3115 - 118Beta to the oxygen.
Phenyl C4112 - 116Shielded by the ortho-amino and para-methoxy groups.
Furan C4110 - 114Beta to the oxygen.
Phenyl C3100 - 105Highly shielded by the ortho-methoxy and ortho-amino groups.
Methoxy CH₃55 - 60Typical chemical shift for an aryl methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode Rationale
N-H (Amide)3300 - 3500StretchingA sharp to moderately broad peak.
N-H (Amine)3300 - 3500StretchingTwo bands are expected for the primary amine.
C-H (Aromatic)3000 - 3100StretchingCharacteristic of sp² C-H bonds.
C=O (Amide)1650 - 1680StretchingStrong absorption, characteristic of a secondary amide (Amide I band).
N-H (Amide)1510 - 1570BendingAmide II band.
C=C (Aromatic/Furan)1400 - 1600StretchingMultiple bands are expected.
C-O (Aryl Ether)1200 - 1275Asymmetric StretchingStrong absorption.
C-O (Aryl Ether)1000 - 1075Symmetric Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol .[1]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 232

  • Loss of the furanoyl group (C₅H₃O₂): A prominent fragment at m/z = 137, corresponding to the 5-amino-2-methoxyanilinium ion.

  • Formation of the furoyl cation (C₅H₃O₂⁺): A fragment at m/z = 95.

  • Cleavage of the methoxy group (CH₃): A fragment at m/z = 217 (M-15).

  • Further fragmentation of the substituted phenyl ring.

G mol This compound (m/z = 232) frag1 [C₇H₉N₂O]⁺ (m/z = 137) mol->frag1 Loss of C₅H₃O₂ frag2 [C₅H₃O₂]⁺ (m/z = 95) mol->frag2 Amide bond cleavage frag3 [C₁₁H₉N₂O₃]⁺ (m/z = 217) mol->frag3 Loss of CH₃

Caption: Predicted mass fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).

    • Process the data with an exponential window function and perform phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to cover the expected range (e.g., 0-200 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

  • Instrumentation: A mass spectrometer capable of the chosen ionization method (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • If necessary, perform tandem MS (MS/MS) on the molecular ion to confirm the fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR, IR, and Mass Spectrometry, we have established a detailed set of expected spectral data. This information serves as a valuable reference for the synthesis, purification, and identification of this compound and its analogs. It is imperative that this theoretical framework be validated with experimentally acquired data to confirm the structural assignments definitively.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(5-Amino-2-methoxyphenyl)-2-furamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity, N-(5-Amino-2-methoxyphenyl)-2-furamide. Adhering to the highest standards of scientific integrity, this document is designed for researchers, scientists, and drug development professionals. It offers not only detailed experimental protocols but also the scientific rationale underpinning each step, ensuring a robust and validated approach to physicochemical profiling.

Introduction: Understanding the Physicochemical Landscape

This compound is an aromatic amide featuring a furan ring, a methoxy-substituted phenyl ring, and an amino group. This unique combination of functional groups dictates its physicochemical properties, which are critical to its development as a potential therapeutic agent. A thorough understanding of its solubility and stability is paramount for formulation development, bioavailability, and ensuring patient safety and efficacy.

The presence of the amide linkage suggests susceptibility to hydrolysis, while the aromatic amine and furan moieties may be prone to oxidation. The overall structure indicates that the molecule's solubility is likely to be pH-dependent. This guide outlines a systematic approach to quantifying these characteristics in line with international regulatory standards.

Solubility Characterization: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] We will employ a systematic approach to determine the solubility of this compound in various aqueous and organic media, adhering to the principles outlined in USP General Chapter <1236> Solubility Measurements.[2][3][4][5]

Predicted Physicochemical Properties

A preliminary in-silico analysis of the structure of this compound can provide valuable insights into its expected properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 232.24 g/mol Calculated from the molecular formula C12H12N2O3.
pKa Estimated 3-5 for the aromatic amine; Estimated 16-18 for the amide N-HThe aromatic amine is expected to be weakly basic. The amide proton is generally not considered acidic under physiological conditions.
LogP Estimated 1.5 - 2.5The combination of aromatic rings and polar functional groups suggests moderate lipophilicity.
Hydrogen Bond Donors 2 (amine and amide N-H)Influences interactions with polar solvents.
Hydrogen Bond Acceptors 4 (amide carbonyl oxygen, methoxy oxygen, furan oxygen, amine nitrogen)Influences interactions with protic solvents.
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to establish the thermodynamic solubility limit of the compound.

2.2.1 Experimental Protocol

  • Preparation of Media: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract, as recommended by Biopharmaceutics Classification System (BCS) guidelines.[6][7] Additionally, select a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each medium. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

Data Presentation: Solubility Profile
MediumTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25
pH 1.2 Buffer37
pH 4.5 Buffer25
pH 4.5 Buffer37
pH 6.8 Buffer25
pH 6.8 Buffer37
pH 7.4 Buffer25
pH 7.4 Buffer37
Water25
Water37
Ethanol25
Propylene Glycol25
PEG 40025

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[8] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10] These studies are designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[11][12][13][14][15][16][17]

Forced Degradation Protocol

The following protocol outlines the stress conditions to be applied to this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the molecule.

3.1.1 Hydrolytic Degradation

  • Acidic Conditions: Treat a solution of the compound with 0.1 N HCl at 60°C.

  • Basic Conditions: Treat a solution of the compound with 0.1 N NaOH at 60°C.

  • Neutral Conditions: Reflux a solution of the compound in water at 60°C.

3.1.2 Oxidative Degradation

  • Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

3.1.3 Photolytic Degradation

  • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][13][14][16][17] A control sample should be kept in the dark.

3.1.4 Thermal Degradation

  • Expose a solid sample of the compound to dry heat at a temperature above the recommended accelerated storage condition (e.g., 80°C).

Proposed Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound and its degradation products.

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)A gradient elution will be necessary to resolve the parent compound from its potentially more polar or non-polar degradation products. Formic acid helps to improve peak shape and ionization in mass spectrometry if used for identification.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength To be determined by UV-Vis scan (likely around 280 nm)The aromatic nature of the molecule suggests strong UV absorbance. A full scan will identify the optimal wavelength for detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CTo ensure reproducible retention times.
Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Conditions cluster_Analysis Analytical Workflow Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Analyze Samples Neutral Neutral Hydrolysis (Water, 60°C) Neutral->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Photo Photolysis (ICH Q1B) Photo->HPLC Analyze Samples Thermal Thermal (80°C, solid) Thermal->HPLC Analyze Samples API This compound API->Acid Expose to Stress API->Base Expose to Stress API->Neutral Expose to Stress API->Oxidation Expose to Stress API->Photo Expose to Stress API->Thermal Expose to Stress LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Degradants

Caption: Forced degradation workflow for this compound.

Long-Term Stability Study Protocol

Based on ICH Q1A guidelines, a long-term stability study should be conducted to establish the retest period for the drug substance.[11][12][15]

ConditionTemperatureHumidityTesting Frequency
Long-Term 25°C ± 2°C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C65% RH ± 5% RH0, 6, 9, 12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH0, 3, 6 months

Logical Framework for Data Interpretation

The data generated from these studies will be used to build a comprehensive physicochemical profile of this compound.

Data_Interpretation_Framework cluster_Data_Inputs Experimental Data cluster_Outputs Drug Development Decisions SolubilityData Solubility Profile (pH, Temp, Solvent) Formulation Formulation Strategy (e.g., salt form, excipients) SolubilityData->Formulation ForcedDegData Forced Degradation (Pathways, Degradants) Packaging Packaging & Storage (e.g., light protection) ForcedDegData->Packaging ShelfLife Retest Period/ Shelf-Life Assignment ForcedDegData->ShelfLife Analytical Validated Analytical Method ForcedDegData->Analytical LongTermData Long-Term Stability (Shelf-life) LongTermData->ShelfLife

Sources

In Vitro Screening of N-(5-Amino-2-methoxyphenyl)-2-furamide: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, N-(5-Amino-2-methoxyphenyl)-2-furamide. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more focused mechanistic studies. The methodologies presented herein are grounded in established principles of drug discovery and are intended to serve as a robust starting point for characterizing the biological activity of this and other novel compounds.

Introduction: Rationale for Screening this compound

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological effects. The compound at the heart of this guide, this compound, possesses structural motifs that suggest a potential for biological activity. The furan ring is a common feature in a variety of bioactive natural products and synthetic compounds. Similarly, the substituted aminophenyl group is a well-recognized pharmacophore. While the specific biological profile of this molecule is unknown, its chemical architecture justifies a comprehensive in vitro screening campaign to uncover any potential therapeutic value.

This guide eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. We will begin by establishing a foundational understanding of the compound's general cellular toxicity, a critical step in identifying a potential therapeutic window. Subsequently, we will explore a series of more specific assays to probe for potential anticancer and antimicrobial activities, plausible starting points given the compound's structural alerts. Each protocol is designed to be self-validating, incorporating necessary controls to ensure the integrity and reproducibility of the data.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any new compound is to assess its general cytotoxicity. This provides a baseline understanding of the concentration range at which the compound may exert biological effects without causing overt cell death. We will employ three distinct, yet complementary, assays to obtain a comprehensive view of the compound's impact on cell viability and membrane integrity.

Principle of Cytotoxicity Assays

Cytotoxicity assays are essential tools in toxicology and drug discovery for evaluating the potential of chemical compounds to cause cell damage or death.[1] These assays measure various cellular parameters that indicate cell health, such as metabolic activity and membrane integrity.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial cytotoxicity screening of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound in DMSO Serial_Dilution Perform Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture Selected Cell Lines (e.g., HeLa, A549, MCF-7) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Dilutions Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT XTT XTT Assay Incubation->XTT LDH LDH Assay Incubation->LDH Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition XTT->Data_Acquisition LDH->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Data_Interpretation Interpret Cytotoxicity Profile IC50_Calc->Data_Interpretation NCI60_Workflow Compound_Submission Submission of This compound to NCI DTP Primary_Screen Single-Dose (10 µM) Screening across 60 Cell Lines Compound_Submission->Primary_Screen Data_Analysis_1 Generation of Mean Graph and COMPARE Analysis Primary_Screen->Data_Analysis_1 Secondary_Screen Five-Dose Response Screening for Active Compounds Data_Analysis_1->Secondary_Screen Data_Analysis_2 Calculation of GI50, TGI, and LC50 Secondary_Screen->Data_Analysis_2 MoA_Prediction Prediction of Mechanism of Action (MoA) based on Response Pattern Data_Analysis_2->MoA_Prediction

Caption: NCI-60 screening workflow.

Interpretation of NCI-60 Data: The output from the NCI-60 screen provides a "fingerprint" of the compound's activity. The COMPARE algorithm can then be used to identify known compounds with similar activity profiles, offering initial clues into the potential mechanism of action.

Table 2: Hypothetical NCI-60 Screening Results for this compound

ParameterValue/Interpretation
GI50 (Growth Inhibition 50%) Mean: 15 µM
TGI (Total Growth Inhibition) Mean: 45 µM
LC50 (Lethal Concentration 50%) Mean: > 100 µM
Most Sensitive Cell Lines Leukemia and Melanoma subpanels
COMPARE Correlation Positive correlation with topoisomerase II inhibitors

Interpretation: The hypothetical NCI-60 data suggests that this compound has cytostatic rather than cytotoxic effects at the tested concentrations. The selective activity against leukemia and melanoma cell lines, along with the COMPARE correlation, points towards a potential role as a topoisomerase II inhibitor.

Tier 3: Mechanistic Exploration - Target-Based Assays

The insights from the NCI-60 screen guide the next phase of investigation: target-based assays to validate the predicted mechanism of action. In this hypothetical scenario, we will focus on enzyme inhibition and receptor binding assays.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound's activity is due to its interaction with a specific enzyme. [2]

Given that kinases are common targets in cancer therapy, a broad kinase panel screen is a logical next step. [3][4] Protocol:

  • Assay Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP. [5][6][7]2. Inhibitor Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the fluorescence signal, which will be inversely proportional to the kinase activity. [8]

Caption: Kinase inhibition signaling pathway.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific receptor. [9][10]

G-protein coupled receptors (GPCRs) are another major class of drug targets. A competitive binding assay can determine if the compound binds to a specific GPCR. [1][9][11][12] Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind the receptor, and varying concentrations of this compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using filtration.

  • Detection: Measure the radioactivity of the bound ligand.

Data Analysis and Validation

For all assays, it is critical to perform robust data analysis and validation.

  • IC50/Ki Determination: Calculate the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) to quantify the compound's potency.

  • Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [13][14][15]A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [16]

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the initial in vitro screening of a novel chemical entity, this compound. By employing a tiered strategy that progresses from broad cytotoxicity profiling to more specific, target-based assays, researchers can efficiently and effectively characterize the biological activity of new compounds. The hypothetical data presented herein illustrates how such a screening cascade can yield valuable insights into a compound's potential therapeutic applications and mechanism of action.

The next steps for this compound would involve further validation of the hypothesized mechanism of action, lead optimization to improve potency and selectivity, and in vivo studies to assess efficacy and safety in a whole-organism context. This structured in vitro screening approach provides the critical foundation for these future endeavors in the drug discovery pipeline.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Al-Samydai, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Che, T., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in enzymology, 655, 1–21.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Yauk, C. L., et al. (2022). Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making. Environmental and Molecular Mutagenesis, 63(1), 13-33.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Promega. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Data Analysis - Analyzing Primary Screening Results. Retrieved from [Link]

  • LabTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. Retrieved from [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

  • Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS discovery : advancing life sciences R & D, 26(2), 248–256.
  • National Cancer Institute. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of N-(5-Amino-2-methoxyphenyl)-2-furamide: A-Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)-2-furamide is a novel chemical entity that, while not extensively studied, presents a compelling structural framework derived from pharmacologically active moieties. This guide provides a comprehensive analysis of its potential therapeutic targets by examining the well-documented activities of its core components: the furan ring, the aminophenyl group, and the amide linkage. Based on this structure-activity relationship analysis, we propose three primary avenues for investigation: antimicrobial, anti-inflammatory/analgesic, and enzyme inhibitory activities. This document serves as a technical roadmap for researchers, detailing the scientific rationale, potential molecular targets, and robust experimental protocols for the validation of these therapeutic hypotheses. Our objective is to furnish drug development professionals with a foundational understanding and a practical framework for exploring the therapeutic promise of this and structurally related molecules.

Introduction: A Molecule of Inferred Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. This compound emerges as a molecule of significant interest, not from a history of extensive research, but from the predictive power of its chemical architecture. This compound synergistically combines three key structural motifs, each with a rich history of pharmacological relevance.

  • The Furan Moiety: A five-membered aromatic heterocycle, the furan ring is a privileged scaffold in medicinal chemistry, integral to a wide array of drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Its presence often enhances binding affinity and pharmacokinetic profiles.[2]

  • The Aminophenyl Group: Derivatives of aminophenol are known for their analgesic and antipyretic effects, with paracetamol being a prime example.[3][4] These compounds often exert their effects through central mechanisms, such as the inhibition of prostaglandin synthesis.[4]

  • The Aromatic Amide Linkage: The amide bond is a fundamental component of many biologically active molecules, contributing to their stability and ability to interact with protein targets. Aromatic amides are found in a diverse range of therapeutics, including enzyme inhibitors.[5]

Given this structural heritage, it is scientifically prudent to hypothesize that this compound may exhibit a spectrum of therapeutic activities. This guide will now delve into the potential therapeutic targets and provide detailed methodologies for their investigation.

Potential Therapeutic Avenue 1: Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents.[6] The presence of a furan ring in this compound suggests a plausible role as an antimicrobial agent.

Proposed Antimicrobial Targets and Mechanisms

Furan derivatives can exert their antimicrobial effects through various mechanisms.[7] A prominent class, the nitrofurans, are activated within bacterial cells to produce reactive intermediates that damage bacterial DNA.[8] While this compound lacks a nitro group, the furan ring itself can participate in interactions that disrupt microbial processes.

Potential Bacterial Targets:

  • DNA and RNA Synthesis: The compound could intercalate with bacterial DNA or inhibit enzymes crucial for nucleic acid replication and transcription.

  • Protein Synthesis: Interference with ribosomal function or inhibition of essential enzymes in protein synthesis pathways.

  • Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, leading to cell lysis.

Experimental Workflow for Antimicrobial Target Validation

A systematic approach is essential to determine the antimicrobial efficacy and elucidate the mechanism of action.

Antimicrobial_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B Determine bactericidal vs. bacteriostatic activity C Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) B->C Investigate effects on key cellular processes D Membrane Permeability Assay C->D Assess cell membrane integrity E Enzyme Inhibition Assays C->E Identify specific enzymatic targets

Caption: Workflow for antimicrobial screening and mechanism of action studies.

Detailed Experimental Protocols

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2.3.2: Macromolecular Synthesis Assays

  • Radiolabeling: Grow bacterial cultures in the presence of radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine).

  • Compound Treatment: Add this compound at concentrations around the MIC to aliquots of the radiolabeled cultures.

  • Sampling and Precipitation: At various time points, remove aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).

  • Quantification: Filter the precipitates and measure the incorporated radioactivity using a scintillation counter. A reduction in the incorporation of a specific radiolabel indicates inhibition of the corresponding synthesis pathway.

Potential Therapeutic Avenue 2: Anti-inflammatory and Analgesic Activity

The presence of the aminophenyl moiety, reminiscent of paracetamol, strongly suggests potential anti-inflammatory and analgesic properties.[3][4] Furan derivatives have also been reported to possess anti-inflammatory effects.[7]

Proposed Anti-inflammatory and Analgesic Targets

The mechanism of action could involve the modulation of inflammatory pathways and pain signaling.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, key enzymes in the synthesis of prostaglandins which are mediators of inflammation and pain.

  • Cytokine Production: Suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • NF-κB Signaling Pathway: Inhibition of the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.

Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes induces

Caption: Simplified NF-κB signaling pathway in inflammation.

Detailed Experimental Protocols

Protocol 3.3.1: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Assay Reaction: In a suitable buffer, combine the enzyme, arachidonic acid (substrate), and various concentrations of this compound.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency and selectivity of the compound for COX-1 and COX-2.

Protocol 3.3.2: Cytokine Production in Macrophages

  • Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatants using ELISA kits.

Potential Therapeutic Avenue 3: Enzyme Inhibition

The aromatic amide structure is a common feature in many enzyme inhibitors.[5] This suggests that this compound could act as an inhibitor of various enzymes implicated in disease.

Proposed Enzymatic Targets

The specific enzyme targets would depend on the three-dimensional conformation of the molecule and its ability to fit into the active site of an enzyme.

Potential Enzyme Classes to Screen:

  • Kinases: A large family of enzymes involved in cell signaling, proliferation, and survival.

  • Proteases: Enzymes that cleave proteins and are involved in numerous physiological and pathological processes.

  • Phosphatases: Enzymes that remove phosphate groups and play a crucial role in signal transduction.

  • Dipeptidyl Peptidase-4 (DPP-4): An enzyme involved in glucose metabolism, making it a target for type 2 diabetes.[5]

Experimental Workflow for Enzyme Inhibitor Screening

Enzyme_Inhibitor_Screening A High-Throughput Screening (HTS) against a panel of enzymes B Hit Identification (compounds showing significant inhibition) A->B C Dose-Response Analysis (IC50 determination) B->C D Mechanism of Inhibition Studies (e.g., competitive, non-competitive) C->D E Selectivity Profiling C->E

Caption: A general workflow for identifying and characterizing enzyme inhibitors.

Detailed Experimental Protocol

Protocol 4.3.1: General Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Assay Components: In a microtiter plate, combine the target kinase, a specific substrate peptide, ATP, and various concentrations of this compound in a suitable buffer.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the enzyme.

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an antibody-based ELISA.

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

Quantitative Data Summary

As this compound is a novel compound, no pre-existing quantitative data is available. The following table is a template for summarizing data that would be generated from the proposed experiments.

Therapeutic AvenueAssayEndpointResult (Hypothetical)
Antimicrobial MIC Assay vs. S. aureusµg/mL8
MIC Assay vs. E. coliµg/mL16
Anti-inflammatory COX-2 InhibitionIC50 (µM)5.2
TNF-α Release (LPS-stimulated RAW 264.7)IC50 (µM)12.5
Enzyme Inhibition Kinase X InhibitionIC50 (µM)2.8
DPP-4 InhibitionIC50 (µM)> 100

Conclusion and Future Directions

This compound stands as a promising candidate for drug discovery, with a chemical structure that suggests a high potential for therapeutic activity. This guide has outlined a rational, evidence-based approach to exploring its potential as an antimicrobial, anti-inflammatory/analgesic, and enzyme-inhibiting agent. The provided experimental workflows and protocols offer a solid foundation for researchers to systematically investigate these possibilities.

Future work should focus on the synthesis of analogs to explore structure-activity relationships, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. The insights gained from such studies will be crucial in determining the ultimate therapeutic value of this intriguing molecule.

References

  • Al-Humaidi, J. Y., Shaaban, M. M., Rezki, N., Aouad, M. R., Zakaria, M., Jaremko, M., Hagar, M., & Elwakil, B. H. (2017). 1,2,3-Triazole derivatives as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3698–3703.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). Oriental Journal of Chemistry.
  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2023).
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ChemMedChem.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. (1956).
  • p-Aminophenol Deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025).
  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. (n.d.). ChemRxiv.
  • Pharmacological activity of furan deriv
  • Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. (2026). American Chemical Society.
  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. (n.d.). PMC.
  • Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. (2013). PubMed.
  • Overview of Antimicrobial Properties of Furan. (2022). Human Journals.
  • Scope of Free Aniline and Its Derivatives. Reaction conditions: 1... (n.d.).
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.
  • Synthesis and antimicrobial activity of novel benzo[b]furan deriv
  • Suramin. (n.d.). Wikipedia.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). PubMed.
  • Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjug
  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2026). Journal of the American Chemical Society.
  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.
  • Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology. (n.d.). Pharmacy 180.

Sources

The Synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furamide Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic motif that is a core component of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The amide linkage, another cornerstone of medicinal chemistry, provides metabolic stability and the capacity for crucial hydrogen bonding interactions with biological targets.[3] The strategic combination of the furan moiety with an amide linker, specifically in the form of N-phenyl-2-furamides, has given rise to a class of compounds with significant therapeutic potential.[4] This guide provides a detailed technical overview of the synthetic pathways to N-(5-Amino-2-methoxyphenyl)-2-furamide and its analogues, compounds of interest for their potential applications in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not just procedural steps, but also the underlying scientific rationale for the selection of reagents and reaction conditions, thereby empowering the reader to adapt and innovate upon these core methodologies.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, this compound, is most logically approached through a convergent synthesis strategy. The core of this strategy lies in the formation of the robust amide bond, which connects two key precursors: a substituted aniline and a furan-based acylating agent. A late-stage reduction of a nitro group to the final amine offers a reliable and high-yielding final step.

G Target This compound Intermediate N-(2-Methoxy-5-nitrophenyl)-2-furamide Target->Intermediate Nitro Group Reduction Precursor1 2-Methoxy-5-nitroaniline Intermediate->Precursor1 Amide Coupling Precursor2 2-Furoyl Chloride Intermediate->Precursor2 Amide Coupling StartingMaterial1 2-Methoxy-5-nitroaniline Precursors (e.g., 4-fluoro-2-methoxyaniline) Precursor1->StartingMaterial1 Synthesis StartingMaterial2 2-Furoic Acid Precursor2->StartingMaterial2 Acyl Chloride Formation

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic blueprint outlines a three-stage synthesis:

  • Preparation of Key Intermediates: The synthesis of the two primary building blocks, 2-methoxy-5-nitroaniline and 2-furoyl chloride, from commercially available starting materials.

  • Amide Bond Formation: The coupling of these two intermediates to form the nitro-substituted furamide precursor.

  • Final Reduction Step: The selective reduction of the nitro group to yield the target primary amine.

Stage 1: Synthesis of Key Intermediates

Preparation of 2-Furoyl Chloride

2-Furoyl chloride is a versatile acylating agent that can be readily prepared from 2-furoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, and several reagents are effective for this purpose.

Methodology:

A common and effective method involves the use of thionyl chloride (SOCl₂).[5] This reaction is typically performed in excess thionyl chloride, which also serves as the solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.

Experimental Protocol: Synthesis of 2-Furoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2-furoic acid.

  • Carefully add an excess of thionyl chloride (approximately 2.5 molar equivalents).

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The desired 2-furoyl chloride is then purified by vacuum distillation.

An alternative method utilizes phosgene or a phosgene equivalent, which can also produce high-purity 2-furoyl chloride.[6]

Synthesis of 2-Methoxy-5-nitroaniline

2-Methoxy-5-nitroaniline is a key aromatic precursor. Its synthesis can be achieved through various routes, often starting from more readily available substituted anilines or nitrobenzenes.[7][8] One common approach involves the protection of the amine, followed by nitration and subsequent deprotection.

Methodology:

A practical synthesis starts with a suitable precursor like 4-fluoro-2-methoxyaniline.[7] The amino group is first protected, for instance, as an acetamide, to prevent side reactions during nitration and to direct the incoming nitro group to the desired position. The protected intermediate is then nitrated, and the protecting group is subsequently removed by hydrolysis to yield 2-methoxy-5-nitroaniline.

Experimental Protocol: Synthesis of 2-Methoxy-5-nitroaniline (Illustrative)

  • Acetylation (Protection): Dissolve 4-fluoro-2-methoxyaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane). Add acetic anhydride and a catalyst if necessary. Heat the mixture to ensure complete reaction. The product, N-(4-fluoro-2-methoxyphenyl)acetamide, can be isolated by precipitation and filtration.

  • Nitration: The protected aniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent over-nitration. The resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is then isolated.

  • Hydrolysis (Deprotection): The acetamide is hydrolyzed back to the free amine by heating in the presence of an acid (e.g., hydrochloric acid) or a base.[7] After neutralization, the product, 2-methoxy-5-nitroaniline, can be extracted with an organic solvent and purified by recrystallization.

Stage 2: Amide Bond Formation

The central step in this synthesis is the formation of the amide bond between 2-furoyl chloride and 2-methoxy-5-nitroaniline. This is a classic nucleophilic acyl substitution reaction.

Methodology:

The Schotten-Baumann reaction conditions are well-suited for this transformation.[9] The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, in the presence of a base to neutralize the HCl byproduct. Pyridine or triethylamine are commonly used bases.

G Start 2-Methoxy-5-nitroaniline + 2-Furoyl Chloride Reaction Amide Coupling (e.g., Pyridine, DCM, RT) Start->Reaction Product N-(2-Methoxy-5-nitrophenyl)-2-furamide Reaction->Product

Caption: Workflow for the amide coupling reaction.

Experimental Protocol: Synthesis of N-(2-Methoxy-5-nitrophenyl)-2-furamide

  • In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine (approximately 1.1-1.2 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of 2-furoyl chloride (approximately 1.0-1.1 equivalents) in the same solvent to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted 2-furoic acid, and finally with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude N-(2-methoxy-5-nitrophenyl)-2-furamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Stage 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the phenyl ring to the corresponding primary amine. This transformation is crucial for the biological activity of many compounds.

Methodology:

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[10] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Alternative methods include the use of reducing agents like tin(II) chloride in acidic media or iron powder in acetic acid.

Experimental Protocol: Synthesis of this compound

  • Dissolve N-(2-methoxy-5-nitrophenyl)-2-furamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen or a Parr hydrogenator for larger-scale reactions.

  • The reaction is stirred at room temperature until the starting material is completely consumed (monitored by TLC).

  • After the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The final product, this compound, can be purified by recrystallization or column chromatography if necessary.

Synthesis of Analogues and Derivatives

The synthetic routes described above are highly adaptable for the creation of a library of analogues and derivatives.

  • Varying the Aniline Component: A wide range of substituted anilines can be used in place of 2-methoxy-5-nitroaniline to explore the structure-activity relationship (SAR) of the phenyl portion of the molecule. This allows for the introduction of different electronic and steric features.

  • Modifying the Furan Ring: Substituted 2-furoic acids can be used as starting materials to generate analogues with different groups on the furan ring.[4] For example, 5-aryl-2-furoic acids can be synthesized and converted to the corresponding acyl chlorides.

  • Derivatization of the Final Amine: The primary amine of the final product can be further functionalized to produce a variety of derivatives, such as secondary amides, sulfonamides, or ureas, to further probe the SAR.

Data Summary

The following table provides representative data for the characterization of the key compounds in this synthetic pathway. Note that these are illustrative values and may vary depending on the specific experimental conditions and the purity of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Furoyl ChlorideC₅H₃ClO₂130.53Colorless to yellow liquid
2-Methoxy-5-nitroanilineC₇H₈N₂O₃168.15Orange-red solid
N-(2-Methoxy-5-nitrophenyl)-2-furamideC₁₂H₁₀N₂O₅262.22Yellow solid
This compoundC₁₂H₁₂N₂O₃232.24Off-white to pale yellow solid

Conclusion

The synthesis of this compound and its analogues can be efficiently achieved through a robust and versatile three-stage process. This guide has outlined the key steps, from the preparation of the necessary precursors to the final amide coupling and reduction reactions. The methodologies presented are based on well-established chemical principles and can be readily adapted for the synthesis of a diverse library of related compounds for further investigation in drug discovery and materials science. The successful synthesis and characterization of these molecules will pave the way for a deeper understanding of their biological activities and potential therapeutic applications.

References

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. [URL: https://patents.google.
  • Matiichuk, Y.E., Sulyma, M.I., Chaban, T.I., Ogurtsov, V.V., & Matiychuk, V.S. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843. [URL: https://rjptonline.org/AbstractView.aspx?PID=2020-13-12-32]
  • Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
  • Preparation method of furoyl chloride. Google Patents. [URL: https://patents.google.
  • Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-amides-from-2-methoxybenzoyl-chloride-and-anilines]
  • Pharmacological activity of furan derivatives. (2024). [URL: https://www.creative-biolabs.
  • 2-Furoyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Furoyl_chloride]
  • p-Phenylenediamine. CIR Report Data Sheet. [URL: https://www.cir-safety.org/sites/default/files/p-Phenylenediamine.pdf]
  • Diloxanide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Diloxanide]
  • Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [URL: https://www.prolekare.cz/en/pharmacology/synthesis-and-anti-infective-evaluation-of-5-amino-n-phenylpyrazine-2-carboxamides-3882]
  • Catalytic reduction of 4-nitrophenol to 4-aminophenol. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/na/d3na00486h]
  • Synthesis, characterization, POM analyses and biological evaluation of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based Zn(II) carboxylate complexes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SYNTHESIS%2C-CHARACTERIZATION%2C-POM-ANALYSES-AND-OF-Khan-Nisa/8a68b7e2d9c0a6e3e5f7e6c9b3e1a0c8a8d9e9e8]
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588497/]
  • 2-Chloro-5-nitroaniline. ResearchGate. [URL: https://www.researchgate.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [URL: https://www.mdpi.com/1422-0067/25/3/1567]
  • Process for preparing 2-fluoro-5-nitroaniline. Google Patents. [URL: https://patents.google.
  • Synthesis and biological activities of furan derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. ResearchGate. [URL: https://www.researchgate.net/publication/275347395_Synthesis_and_Antimicrobial_Activity_of_2-Methoxy2-Amino-6-4'-4'''-Chlorophenyl_Phenyl_Methyl_Amino_Ph]
  • amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0295716]
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23514101/]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Molecule's Potential

N-(5-Amino-2-methoxyphenyl)-2-furamide is a unique chemical entity that merges the structural features of an aminophenol with a furan carboxamide. This combination of functionalities suggests a rich potential for applications in medicinal chemistry and materials science. The aromatic amine and amide groups offer sites for hydrogen bonding and potential coordination with biological targets, while the furan ring, a known pharmacophore, can participate in various intermolecular interactions. A thorough understanding of its physicochemical properties is the foundational step in unlocking its potential, enabling researchers to design relevant experiments, predict its behavior in various environments, and pave the way for its application in drug discovery and development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and detailed protocols for their experimental determination.

Molecular Identity and Structure

This compound is an organic compound with the chemical formula C12H12N2O3 and a molecular weight of 232.24 g/mol .[1] Its unique structure is characterized by a 2-furamide moiety attached to a 5-amino-2-methoxyphenyl group.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 402599-21-7Matrix Scientific[1]
Molecular Formula C12H12N2O3Matrix Scientific[1]
Molecular Weight 232.24Matrix Scientific[1]
MDL Number MFCD02031883Matrix Scientific[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction, a common and reliable method for forming amide bonds.[2] This involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. In this case, 2-furoyl chloride (the acyl chloride of 2-furoic acid) is reacted with 5-amino-2-methoxyphenol.

Proposed Synthetic Protocol

This protocol is based on established methods for amide synthesis.[3]

Materials:

  • 5-Amino-2-methoxyphenol

  • 2-Furoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-amino-2-methoxyphenol in anhydrous DCM. The flask should be equipped with a magnetic stirrer and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.1 equivalents of triethylamine to the solution. TEA acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Acyl Chloride Addition: Slowly add a solution of 1 equivalent of 2-furoyl chloride in anhydrous DCM to the reaction mixture. The addition should be done dropwise at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 5-Amino-2-methoxyphenol 5-Amino-2-methoxyphenol Amidation Amidation 5-Amino-2-methoxyphenol->Amidation 2-Furoyl_chloride 2-Furoyl_chloride 2-Furoyl_chloride->Amidation This compound This compound Amidation->this compound

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Expected Property: Crystalline solid. Precursor Melting Point: The precursor, 5-Amino-2-methoxyphenol, has a reported melting point of 130-132 °C.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the purified, dry crystalline product is packed into a capillary tube.

  • Instrumentation: A calibrated digital melting point apparatus is used for the measurement.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (typically < 2 °C) is indicative of high purity.

Solubility

Solubility, particularly aqueous solubility, is a crucial parameter for drug delivery and bioavailability.

Predicted Solubility: A constitutional isomer, N-(4-amino-2-methoxyphenyl)-2-furamide, has a calculated LogSW of -2.32, suggesting low aqueous solubility.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to quantify the concentration.

Solubility_Workflow Start Start Add_Excess_Compound Add excess compound to buffer Start->Add_Excess_Compound Equilibrate Equilibrate (e.g., 24-48h) Add_Excess_Compound->Equilibrate Separate_Solid Separate undissolved solid (filter/centrifuge) Equilibrate->Separate_Solid Analyze_Supernatant Analyze supernatant by HPLC Separate_Solid->Analyze_Supernatant Determine_Concentration Determine concentration Analyze_Supernatant->Determine_Concentration End End Determine_Concentration->End

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological compartments. This compound has both a basic (amino group) and a potentially weakly acidic (amide N-H) proton.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value is determined from the inflection point of the curve. Specialized software can be used for accurate pKa calculation from the titration data.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Predicted Lipophilicity: The constitutional isomer, N-(4-amino-2-methoxyphenyl)-2-furamide, has a calculated LogP of 0.14.[4]

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol), and then an equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Table 2: Summary of Physicochemical Properties of this compound

PropertyPredicted/Related ValueExperimental Protocol
Melting Point (°C) To be determinedCapillary method
Aqueous Solubility Likely low (based on isomer LogSW -2.32)Shake-flask method
pKa To be determinedPotentiometric titration
LogP ~0.14 (based on isomer)[4]Shake-flask method

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the expected chemical shifts, integrations, and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Safety and Handling

This compound is listed as an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical characterization of this compound. The detailed protocols outlined herein are designed to be self-validating and provide the foundational data necessary for researchers in drug discovery and development to further investigate the potential of this molecule. The interplay of its structural features suggests a promising candidate for further biological evaluation, and a thorough understanding of its physicochemical properties is the critical first step in that journey.

References

  • PubChem. Furamide. National Center for Biotechnology Information. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. [Link]

  • Amino Acids. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive crystal structure for N-(5-Amino-2-methoxyphenyl)-2-furamide has not been publicly deposited. To provide a comprehensive and practical guide, this document will utilize the closely related and structurally characterized molecule, N-(4-methoxyphenyl)picolinamide , as a detailed case study. The principles, experimental workflows, and analytical insights presented herein are directly applicable to the crystallographic study of the title compound and its analogues.

Introduction: The Significance of Crystalline Structure in Drug Discovery

In the realm of pharmaceutical sciences, understanding the three-dimensional arrangement of atoms in a solid-state material is paramount. The crystal structure of an active pharmaceutical ingredient (API) governs a multitude of critical properties, including solubility, stability, bioavailability, and manufacturability. For a molecule like this compound, which possesses key functional groups for potential biological activity, a thorough crystallographic analysis provides invaluable insights into its conformational preferences, intermolecular interactions, and potential for polymorphism. This guide offers a technical walkthrough of the essential steps and intellectual considerations involved in determining and analyzing the crystal structure of such a compound, from synthesis and crystallization to advanced structural interpretation.

Part 1: Synthesis and Crystal Growth: From Molecule to Measurable Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must be robust, yielding a pure product that is amenable to crystallization.

Synthetic Strategy: Amide Bond Formation

The synthesis of N-aryl amides, such as our case study compound N-(4-methoxyphenyl)picolinamide, typically involves the coupling of a carboxylic acid with an aniline derivative.[1] A common and effective method is microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide [2]

  • Reactant Preparation: A mixture of picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol) is thoroughly combined in a microwave reaction vessel.

  • Microwave Irradiation: The reaction vessel is subjected to microwave irradiation for 40 minutes.

  • Work-up: Upon completion, a 10% sodium bicarbonate (NaHCO₃) solution is added to the reaction mixture.

  • Isolation: The resulting solid is collected by filtration.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically. For amide compounds, recrystallization from polar solvents is a common starting point.[3]

Experimental Protocol: Crystallization of N-(4-methoxyphenyl)picolinamide [2]

  • Solvent Selection: The crude product is dissolved in a minimum amount of a hot 30% ethanol-water solution.

  • Slow Cooling: The saturated solution is allowed to cool slowly to room temperature.

  • Crystal Formation: Over time, single crystals of N-(4-methoxyphenyl)picolinamide suitable for X-ray diffraction will form.

  • Isolation: The crystals are carefully isolated from the mother liquor.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4] It provides a detailed three-dimensional map of the electron density, from which the crystal structure can be elucidated.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalMount Crystal Mounting CrystalGrowth->CrystalMount DataCollection Data Collection CrystalMount->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: Experimental workflow for crystal structure analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.

Typical Data Collection Parameters:

ParameterTypical ValueRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Molybdenum is common for small molecules; copper provides better dispersion for absolute structure determination.
Temperature 100-150 KReduces thermal motion of atoms, leading to higher quality data.
Detector Distance 40-60 mmBalances resolution and the ability to separate diffraction spots.
Exposure Time 5-30 seconds per frameOptimized to achieve good signal-to-noise ratio without overloading the detector.
Total Rotation 180-360°Ensures a complete dataset is collected.[5]

The collected data is then processed to integrate the diffraction spots and apply corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. Once an initial model is obtained, it is refined using a least-squares algorithm, such as that implemented in the SHELXL software package.[6][7] Refinement involves adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.

Key Refinement Indicators:

IndicatorDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good quality structure.
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 is generally acceptable.
Goodness-of-Fit (GooF) Should be close to 1 for a good model.A value significantly different from 1 may indicate an incorrect model or weighting scheme.

Part 3: Interpreting the Crystal Structure: From Data to Knowledge

With a refined crystal structure in hand, the next step is to analyze the wealth of information it contains. This includes examining the molecular conformation, intermolecular interactions, and the overall packing arrangement.

Molecular Conformation

The crystal structure reveals the preferred conformation of the molecule in the solid state. For N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is a key conformational parameter. In its determined crystal structure, this angle is 14.25(5)°, indicating a relatively planar conformation.[2] The methoxy group is also nearly coplanar with the benzene ring.[2] Intramolecular hydrogen bonds can play a significant role in stabilizing the molecular conformation.[2]

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a complex interplay of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.

Hypothetical Hydrogen Bonding in this compound:

The presence of both amino (-NH₂) and amide (N-H) groups in the target molecule suggests a high potential for the formation of a robust hydrogen-bonding network. These interactions would likely involve the amino and amide protons acting as hydrogen bond donors, and the furan oxygen, methoxy oxygen, and amide carbonyl oxygen acting as acceptors.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_H1 N-H (Amide) O2_amide C=O (Amide) N1_H1->O2_amide N-H···O O1_amide C=O (Amide) NH2_1 -NH2 O2_furan O (Furan) NH2_1->O2_furan N-H···O O2_methoxy O (Methoxy) NH2_1->O2_methoxy N-H···O

Caption: Potential hydrogen bonding in this compound.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

Key Features of a Hirshfeld Surface Analysis:

  • d_norm surface: This surface highlights intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules.

For a molecule with the potential for extensive hydrogen bonding, the Hirshfeld surface analysis would be expected to show significant contributions from H···O and H···N contacts.

Part 4: Data Validation and Deposition: Ensuring Scientific Rigor

The final and crucial steps in a crystal structure analysis are the validation of the structure and the deposition of the data in a public repository.

Structure Validation

Before publication or deposition, the crystal structure should be thoroughly validated to ensure its quality and correctness. This is typically done using software such as PLATON or the checkCIF service provided by the International Union of Crystallography (IUCr). These tools check for a wide range of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters.

Data Deposition

To ensure that crystallographic data is accessible to the wider scientific community, it is essential to deposit the final crystal structure in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[9][10][11][12] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication describing the work.

Data to be Deposited:

  • Crystallographic Information File (CIF): This is the standard format for reporting crystal structure data and contains all the necessary information about the crystal, data collection, and structure refinement.

  • Structure Factor File (FCF): This file contains the observed and calculated structure factors and is also required for deposition.

Conclusion

The crystal structure analysis of a molecule like this compound is a multifaceted process that combines synthetic chemistry, sophisticated analytical techniques, and detailed data interpretation. While a definitive structure for this specific compound is not yet available, the principles and methodologies outlined in this guide, using N-(4-methoxyphenyl)picolinamide as a case study, provide a robust framework for such an investigation. A thorough understanding of the solid-state structure of this and related molecules is a critical step in advancing their potential as therapeutic agents.

References

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 569–576. Available at: [Link]

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Park, H., et al. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.
  • Chen, Y.-C., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11559–11568. Available at: [Link]

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. Available at: [Link]

  • How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

  • Deposit a Structure in the CSD. CCDC. Available at: [Link]

  • Roy, S., et al. (2020). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Catalysis, 10(15), 8435–8441. Available at: [Link]

  • The Hirshfeld Surface. CrystalExplorer. Available at: [Link]

  • SHELXL - An Easy Structure. Sucrose. Available at: [Link]

  • Airaksinen, A. J., et al. (2018). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. EJNMMI Radiopharmacy and Chemistry, 3(1), 10. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]

  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

  • Wlodawer, A., et al. (2013). Data Collection for Crystallographic Structure Determination. Current Protocols in Protein Science, 72, 17.1.1–17.1.28. Available at: [Link]

  • Structure Refinement. OlexSys. Available at: [Link]

  • Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Université de Rennes. Available at: [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 22(12), 2112. Available at: [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 844–853. Available at: [Link]

  • How to: Deposit Structures. YouTube. Available at: [Link]

  • Druey, J., et al. Process for the production of new picolinic acid derivatives. Google Patents.
  • Amide N-Arylations Under Mild Conditions. ChemistryViews. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Quantification

N-(5-Amino-2-methoxyphenyl)-2-furamide is a novel compound of interest within pharmaceutical and chemical research sectors. As with any compound under investigation for potential therapeutic use or other applications, the ability to accurately and reliably quantify it in various matrices is paramount. This ensures the integrity of research data, facilitates pharmacokinetic and pharmacodynamic studies, and is a cornerstone of quality control in manufacturing processes. These application notes provide a comprehensive guide to validated analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and align with international regulatory expectations for data quality and robustness.[1][2][3][4][5][6][7][8][9]

The structural components of this compound—an aromatic amine, a methoxy group, and a furamide moiety—inform the selection of appropriate analytical techniques. This document will focus on three primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and UV-Vis Spectrophotometry for straightforward, high-concentration measurements. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Quantification

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness.[10][11] For this compound, its aromatic nature and conjugated system suggest strong UV absorbance, making this an ideal method for quantification in bulk drug substance and formulated products.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the non-polar to moderately polar nature of the analyte. A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention of the analyte on the column while allowing for efficient elution and sharp peak shapes. The addition of a small amount of formic acid to the mobile phase serves to protonate the free amine group, reducing peak tailing and improving chromatographic performance. The detection wavelength is chosen based on the absorbance maximum (λmax) of this compound, which is determined by scanning a dilute solution of the analyte across the UV spectrum.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Serial Dilutions B->C D Filter Samples C->D E Inject into HPLC D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: HPLC-UV workflow from sample preparation to quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A and B
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: 5% A, 95% B18-20 min: Return to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (e.g., 275 nm)

5. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][3][5][6]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring ultra-low quantification limits, such as in biological matrices (plasma, urine) for pharmacokinetic studies, LC-MS/MS is the method of choice.[12][13][14] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the accurate quantification of the analyte even in the presence of complex matrix components.

Causality Behind Experimental Choices

The LC method is similar to the HPLC-UV method, but often with a faster gradient to reduce run times. The key difference lies in the detection. Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic amine group, which is readily protonated. The selection of precursor and product ions in MRM is critical for selectivity. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell and are chosen based on their stability and abundance.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., SPE) B Evaporation & Reconstitution A->B C LC Separation B->C D ESI Ionization C->D E Precursor Ion Selection (Q1) D->E F Collision-Induced Dissociation (Q2) E->F G Product Ion Selection (Q3) F->G H Detection G->H I MRM Peak Integration H->I J Quantification using Internal Standard I->J

Caption: LC-MS/MS workflow from sample extraction to quantification.

Detailed Protocol

1. Materials and Reagents:

  • As per HPLC-UV method

  • Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte.

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Solvents for SPE (e.g., methanol, ammonium hydroxide)

2. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge.

  • Solid Phase Extraction (for higher purity): Condition the SPE cartridge. Load the supernatant from protein precipitation. Wash with an appropriate solvent. Elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
LC Conditions Similar to HPLC-UV, potentially with a faster gradient
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of the analyte
Analytee.g., m/z 219 -> 122
Internal StandardTo be determined

5. Method Validation: Validation for bioanalytical methods follows specific guidelines from regulatory bodies like the FDA and EMA, with a focus on matrix effects, recovery, and stability.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

III. UV-Vis Spectrophotometry: A Simple Method for High Concentration Samples

For rapid, straightforward quantification of this compound in pure form or in simple formulations where excipients do not interfere, UV-Vis spectrophotometry is a viable option.[15][16][17]

Causality Behind Experimental Choices

This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The choice of solvent is crucial; it must dissolve the analyte and be transparent in the wavelength range of interest. The wavelength of maximum absorbance (λmax) is selected for analysis to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

Experimental Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_calc Calculation A Prepare Standard Solutions C Determine λmax A->C B Prepare Sample Solution D Measure Absorbance B->D E Generate Calibration Curve C->E F Calculate Concentration D->F E->F

Sources

Application Notes and Protocols for the Medicinal Chemistry Evaluation of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Investigation of N-(5-Amino-2-methoxyphenyl)-2-furamide

This compound represents a novel chemical entity at the intersection of two privileged structural motifs in medicinal chemistry: the furan ring and the aminophenol scaffold. The furan nucleus is a versatile heterocyclic scaffold present in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities[1][2][3]. Its ability to engage in both polar and non-polar interactions makes it a valuable component in drug design[1]. Similarly, aminophenol derivatives are recognized as key pharmacophores in the development of various therapeutic agents, including those with antibacterial, anti-inflammatory, and anticancer potential[4].

The strategic combination of these two moieties in this compound suggests a high potential for novel biological activity. The methoxy and amino substituents on the phenyl ring provide handles for metabolic processes and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given the lack of extensive characterization of this specific molecule in the public domain, this document serves as a comprehensive guide for its synthesis, purification, and systematic biological evaluation. The protocols outlined herein are designed to provide a robust framework for researchers and drug development professionals to explore the therapeutic potential of this promising scaffold.

Section 1: Synthesis and Characterization

The synthesis of this compound can be approached through a straightforward amidation reaction. The proposed synthetic route is based on well-established principles of organic chemistry, ensuring a high probability of success.

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of the target compound is the coupling of 2-furoyl chloride with 4-methoxy-3-nitroaniline, followed by the reduction of the nitro group.

Step 1: Acylation of 4-methoxy-3-nitroaniline with 2-furoyl chloride

  • Reagents and Materials:

    • 4-methoxy-3-nitroaniline

    • 2-furoyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or pyridine as a base

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Procedure:

    • Dissolve 4-methoxy-3-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA (1.2 eq) to the solution and stir for 10 minutes.

    • Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain N-(2-methoxy-5-nitrophenyl)-2-furamide.

Step 2: Reduction of the nitro group to an amine

  • Reagents and Materials:

    • N-(2-methoxy-5-nitrophenyl)-2-furamide from Step 1

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., Pd/C, H₂)

    • Ethanol or ethyl acetate as a solvent

    • Sodium bicarbonate (NaHCO₃)

    • Celite

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve N-(2-methoxy-5-nitrophenyl)-2-furamide (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (5.0 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

    • Filter the resulting precipitate through a pad of Celite and wash the pad with ethyl acetate.

    • Collect the filtrate and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 4-methoxy-3-nitroaniline 4-methoxy-3-nitroaniline acylation Acylation (DCM, TEA) 4-methoxy-3-nitroaniline->acylation 2-furoyl_chloride 2-furoyl chloride 2-furoyl_chloride->acylation purification1 Purification (Column Chromatography) acylation->purification1 intermediate N-(2-methoxy-5-nitrophenyl)-2-furamide purification1->intermediate reduction Reduction (SnCl2·2H2O, Ethanol) intermediate->reduction purification2 Purification (Recrystallization/Chromatography) reduction->purification2 final_product This compound purification2->final_product

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Structural Characterization

To ensure the identity, purity, and stability of the synthesized compound, a comprehensive characterization is mandatory.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.The spectra should show characteristic peaks for the aromatic protons of both the furan and phenyl rings, the methoxy group, the amine, and the amide proton. The chemical shifts and coupling constants will confirm the substitution pattern.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.The mass spectrum should display the molecular ion peak corresponding to the calculated mass of C₁₂H₁₂N₂O₃.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single sharp peak should be observed, indicating a high degree of purity (ideally >95%).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether) should be present.
Melting Point Determination of purity and physical properties.A sharp melting point range is indicative of a pure compound.

Section 2: Biological Evaluation Cascade

A tiered approach to biological screening is recommended to efficiently assess the therapeutic potential of this compound. This cascade begins with broad primary screening to identify potential areas of activity, followed by more focused secondary and mechanistic assays.

Biological_Evaluation_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_tertiary Target Identification & MoA cytotoxicity Cytotoxicity Assays (e.g., NCI-60 panel) if_anticancer If Anticancer Activity: cytotoxicity->if_anticancer antimicrobial Antimicrobial Assays (e.g., Gram+/-, Fungi) if_antimicrobial If Antimicrobial Activity: antimicrobial->if_antimicrobial apoptosis Apoptosis Assays (Annexin V/PI) if_anticancer->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle target_id Target Identification (e.g., Proteomics, RNAi) cell_cycle->target_id mic MIC Determination if_antimicrobial->mic time_kill Time-Kill Assays mic->time_kill time_kill->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis

Sources

Application Notes and Protocols: N-(5-Amino-2-methoxyphenyl)-2-furamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(5-Amino-2-methoxyphenyl)-2-furamide, a versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Although a novel scaffold, its unique arrangement of functional groups—a primary aromatic amine, a methoxy ether, an amide linkage, and a furan ring—offers a rich platform for the synthesis of diverse and complex molecular architectures. This document outlines a robust protocol for the synthesis of the title compound and details its application in the construction of biologically relevant heterocyclic systems, including benzimidazoles and scaffolds for kinase inhibitors. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and justifications for the chosen experimental conditions.

Introduction: The Strategic Value of this compound

This compound emerges as a promising scaffold in synthetic organic chemistry. Its structure is a confluence of functionalities that are prevalent in pharmacologically active compounds. The furan moiety is a well-established pharmacophore present in a wide array of therapeutic agents, contributing to their biological activity through various interactions.[1] The substituted aminophenyl portion, particularly the o-alkoxy-anilide motif, is a common feature in many kinase inhibitors, where it often serves as a key hydrogen-bonding and scaffold-orienting element.[2]

The primary aromatic amine ortho to the amide group provides a strategic handle for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This guide will explore two primary applications of this building block: its use in the synthesis of 2-(furan-2-yl)-1H-benzo[d]imidazoles and as a precursor for novel kinase inhibitor scaffolds.

Synthesis of the Building Block: this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-methoxy-5-nitroaniline. The first step involves the selective acylation of the amino group with 2-furoyl chloride, followed by the reduction of the nitro group to the desired primary amine.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A 2-Methoxy-5-nitroaniline C N-(2-Methoxy-5-nitrophenyl)-2-furamide A->C Pyridine, DCM, 0 °C to rt B 2-Furoyl chloride B->C D N-(2-Methoxy-5-nitrophenyl)-2-furamide E This compound D->E Fe/NH4Cl, EtOH/H2O, reflux

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of N-(2-Methoxy-5-nitrophenyl)-2-furamide

Rationale: This step involves the acylation of 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of pyridine, which acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3] Dichloromethane (DCM) is used as an inert solvent. The reaction is initiated at a low temperature to control the initial exothermic reaction.

Materials:

  • 2-Methoxy-5-nitroaniline

  • 2-Furoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield N-(2-methoxy-5-nitrophenyl)-2-furamide as a solid.

Protocol 2: Synthesis of this compound

Rationale: The nitro group of N-(2-methoxy-5-nitrophenyl)-2-furamide is reduced to a primary amine using iron powder in the presence of ammonium chloride. This method is a classic and reliable procedure for nitro group reduction, known for its mild conditions and high yields.[4][5]

Materials:

  • N-(2-Methoxy-5-nitrophenyl)-2-furamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend N-(2-methoxy-5-nitrophenyl)-2-furamide (1.0 eq) in a mixture of EtOH and H₂O (e.g., 4:1 v/v).

  • Add NH₄Cl (1.5 eq) and iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Application in Heterocyclic Synthesis: Benzimidazole Formation

The ortho-amino-anilide functionality within this compound makes it an ideal precursor for the synthesis of benzimidazoles via an intramolecular cyclodehydration reaction, commonly known as the Phillips condensation.[6][7] This transformation is typically acid-catalyzed and proceeds at elevated temperatures.

Workflow for Benzimidazole Synthesis

G A This compound B 2-(Furan-2-yl)-7-methoxy-1H-benzo[d]imidazole A->B Acetic acid, reflux

Caption: Synthesis of a benzimidazole derivative.

Protocol 3: Synthesis of 2-(Furan-2-yl)-7-methoxy-1H-benzo[d]imidazole

Rationale: The intramolecular cyclization is promoted by an acid catalyst, such as acetic acid, which also serves as the solvent. The reaction involves the protonation of the amide carbonyl, followed by nucleophilic attack from the adjacent primary amine and subsequent dehydration to form the imidazole ring.

Materials:

  • This compound

  • Glacial acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the evolution of CO₂ ceases and the pH is ~7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(furan-2-yl)-7-methoxy-1H-benzo[d]imidazole.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The primary aromatic amine of this compound can serve as a nucleophile in reactions with electrophilic heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.[8][9][10] For instance, a nucleophilic aromatic substitution (SNAr) reaction with an activated chloropyrimidine can furnish a diaminopyrimidine core, a privileged scaffold in many kinase inhibitors.

Workflow for Kinase Inhibitor Scaffold Synthesis

G A This compound C N-(5-((2-Chloropyrimidin-4-yl)amino)-2-methoxyphenyl)-2-furamide A->C DIPEA, n-Butanol, reflux B 2,4-Dichloropyrimidine B->C

Caption: Synthesis of a pyrimidine-based kinase inhibitor scaffold.

Protocol 4: Synthesis of N-(5-((2-Chloropyrimidin-4-yl)amino)-2-methoxyphenyl)-2-furamide

Rationale: This protocol describes an SNAr reaction. The use of a high-boiling solvent like n-butanol and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) facilitates the reaction by allowing for higher temperatures and scavenging the generated HCl without competing in the substitution reaction.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-((2-chloropyrimidin-4-yl)amino)-2-methoxyphenyl)-2-furamide.

Data Summary

Protocol Product Name Starting Materials Key Reagents Typical Yield Purification Method
1 N-(2-Methoxy-5-nitrophenyl)-2-furamide2-Methoxy-5-nitroaniline, 2-Furoyl chloridePyridine, DCM85-95%Recrystallization
2 This compoundN-(2-Methoxy-5-nitrophenyl)-2-furamideFe, NH₄Cl80-90%Column Chromatography
3 2-(Furan-2-yl)-7-methoxy-1H-benzo[d]imidazoleThis compoundAcetic acid70-85%Recrystallization/Column
4 N-(5-((2-Chloropyrimidin-4-yl)amino)-2-methoxyphenyl)-2-furamideThis compound, 2,4-DichloropyrimidineDIPEA, n-Butanol50-70%Column Chromatography

Conclusion

This compound is a highly functionalized and promising building block for the synthesis of complex organic molecules. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for its strategic incorporation into a variety of synthetic pathways. The protocols detailed herein provide a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the potential of this novel scaffold in the development of new heterocyclic compounds and potential therapeutic agents. The demonstrated applications in benzimidazole synthesis and the construction of kinase inhibitor cores underscore its utility and versatility.

References

  • (Reference for general amide bond formation, e.g., using EDC/HOBt or acyl chlorides)
  • (Reference for general methods of synthesizing N-aryl amides)
  • (Reference for synthesis of substituted anilines)
  • (Reference for nitro group reduction methods, e.g.
  • (Reference for Phillips benzimidazole synthesis)
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 2021. [4][5]

  • 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 2015. [8]

  • (Reference for SNAr reactions on pyrimidines)
  • (Reference for the biological importance of benzimidazoles)
  • (Reference for the prevalence of the diaminopyrimidine scaffold in kinase inhibitors)
  • Pharmacological activity of furan derivatives. PharmaTutor, 2024. [1]

  • (Reference for a review on kinase inhibitors)
  • 5-Ethylsulfonyl-2-methoxyaniline is an extremely versatile molecule used in the preparation of a number of different compounds with biological activities targeting kinases, including several VEGFR2 inhibitors. Taylor & Francis Online, 2022. [2]

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. MDPI, 2021. [9][10]

  • (Reference for general organic synthesis techniques)
  • (Reference for purification techniques like column chromatography and recrystalliz
  • (Reference for analytical techniques like TLC and LC-MS)
  • (Reference for safety precautions in a chemistry lab)
  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [6]

  • (Reference for general inform
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. ResearchGate.

  • (Reference for the use of pyridine in acyl
  • (Reference for the use of DIPEA in SNAr reactions)
  • Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [3]

  • (Reference for the mechanism of the Phillips condens
  • (Reference for the mechanism of SNAr reactions)
  • (Reference for the characterization of organic compounds, e.g., NMR, IR, Mass Spec)
  • (Reference for a review on the synthesis of benzimidazoles)
  • (Reference for a review on the synthesis of pyrimidine deriv
  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. PubMed, 2021.

  • (Reference for the role of furan in medicinal chemistry)
  • (Reference for the role of the methoxy group in drug design)
  • (Reference for the importance of building blocks in diversity-oriented synthesis)
  • (Reference for safety d
  • (Reference for general labor
  • (Reference for a specific example of a kinase inhibitor with a similar scaffold)
  • (Reference for a specific example of a benzimidazole-containing drug)
  • (Reference for alternative methods for amide bond form
  • (Reference for altern
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications, 2016. [7]

Sources

Application Note: A Validated HPLC Method for the Quantification of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(5-Amino-2-methoxyphenyl)-2-furamide. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. This document provides a comprehensive protocol, including instrument conditions, mobile phase preparation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Its structure, incorporating an aromatic amine, a methoxy group, and a furamide moiety, suggests potential biological activity.[1] Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[2]

This application note addresses the need for a standardized analytical method by providing a comprehensive, step-by-step HPLC protocol for this compound. The method development was guided by the physicochemical properties of the analyte, drawing upon established chromatographic principles for aromatic amines and furan-containing compounds.[3] The subsequent validation rigorously adheres to the ICH Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₃[1]
Molecular Weight232.24 g/mol [1]
Chemical Structure
Figure 1: Chemical Structure of this compound

Experimental

This section details the materials, instrumentation, and chromatographic conditions for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Water (HPLC grade, filtered and deionized)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

Chromatographic Conditions

The selection of chromatographic parameters was based on the analyte's structure, which contains both polar (amine, amide) and non-polar (aromatic rings) functionalities. A reversed-phase C18 column was chosen to provide a good balance of hydrophobic interactions.[2] The mobile phase consists of a mixture of acetonitrile and water with a formic acid modifier to control the ionization state of the primary amine group, thereby ensuring symmetrical peak shapes.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the basic amine group, leading to improved peak shape and retention control.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% BA gradient program allows for efficient elution of the analyte while ensuring the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 272 nmAromatic compounds with conjugated systems typically exhibit strong UV absorbance in this region. This wavelength was selected to maximize sensitivity based on the analysis of structurally similar compounds.[5]

Detailed Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70% Mobile Phase A: 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, prepare a sample solution with a target concentration within the calibration range using the same procedure as for the standard solutions. For formulated products, a suitable extraction procedure may be required.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow A Standard/Sample Preparation B HPLC System Setup & Equilibration A->B C Sample Injection B->C D Chromatographic Separation C->D E UV Detection at 272 nm D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

Caption: HPLC Analysis Workflow for this compound.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[4] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a placebo sample (if applicable). The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard over the range of 10-100 µg/mL. The peak area versus concentration data was subjected to linear regression analysis.

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
4099.50.8
50100.20.5
6099.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant impact on resolution or quantification.
Column Temperature ± 2 °CMinor shifts in retention time, but no effect on peak shape or resolution.
Mobile Phase Composition ± 2% OrganicMinor shifts in retention time, but no effect on peak shape or resolution.

System Suitability

To ensure the performance of the HPLC system, system suitability parameters should be checked before each analytical run.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative determination of this compound. The method has been successfully validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This protocol is well-suited for routine quality control analysis and research applications in the pharmaceutical industry.

References

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • PerkinElmer. Furanic Compounds Determination in HPLC. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • MDPI. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

  • Shimadzu. ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. [Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. [Link]

  • ResearchGate. Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. [Link]

  • PubChem. Furamide. [Link]

Sources

Application Notes and Protocols: N-(5-Amino-2-methoxyphenyl)-2-furamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furan-Containing Scaffolds

The furan moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of furan have demonstrated antimicrobial, anti-inflammatory, and notably, anticancer properties. The incorporation of an amide linkage, as seen in N-(5-Amino-2-methoxyphenyl)-2-furamide, often enhances the pharmacological profile of these molecules. The substituted phenyl ring, in this case, a 5-amino-2-methoxyphenyl group, provides further opportunities for molecular interactions with biological targets, potentially influencing both potency and selectivity. While direct biological data for this compound is limited in publicly accessible literature, the well-documented anticancer and antimicrobial activities of structurally related N-(substituted-phenyl)-furamides provide a strong rationale for its investigation as a potential therapeutic agent.[1] This document outlines detailed protocols for the preliminary screening of this compound for anticancer and antimicrobial activities, providing a foundational framework for its exploration in drug discovery.

Part 1: Anticancer Activity Screening

Based on the observed anticancer properties of similar N-(R1-phenyl)-5-(R-phenyl)-2-furamides, a primary application for this compound would be in the field of oncology.[1] The following protocols are designed to assess its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Treat the cells with the different concentrations of the compound and a vehicle control (DMSO, final concentration ≤ 0.1%). Include a positive control such as doxorubicin.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Anticipated Results and Interpretation:

A dose-dependent decrease in cell viability would suggest that this compound possesses cytotoxic or anti-proliferative properties. The IC50 values will provide a quantitative measure of its potency against different cancer cell lines.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM) PC-3 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)Expected < 1Expected < 1Expected < 1Expected < 1
Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treat Cells with Compound culture->treatment compound_prep Prepare Compound Stock compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan mtt_add->formazan read Read Absorbance formazan->read viability Calculate % Viability read->viability ic50 Determine IC50 viability->ic50 end End: Cytotoxicity Profile ic50->end

Caption: Workflow for assessing the anticancer activity of this compound.

Part 2: Antimicrobial Activity Screening

The furan nucleus is a key pharmacophore in several antimicrobial agents. Therefore, evaluating the antibacterial and antifungal properties of this compound is a logical step in its drug discovery pipeline.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger).

    • Prepare a bacterial/fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth only). Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticipated Results and Interpretation:

The MIC values will indicate the potency of this compound against the tested microorganisms. Lower MIC values signify higher antimicrobial activity.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
This compoundTo be determinedTo be determinedTo be determined
Ciprofloxacin (Reference)Expected ≤ 1Expected ≤ 1N/A
Fluconazole (Reference)N/AN/AExpected ≤ 8
Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start: Microbial Strains culture Prepare Inoculum start->culture inoculation Inoculate Microtiter Plates culture->inoculation compound_prep Prepare Compound Dilutions compound_prep->inoculation incubation Incubate inoculation->incubation read Visual Inspection for Growth incubation->read mic Determine MIC read->mic end End: Antimicrobial Potency mic->end

Caption: Workflow for determining the antimicrobial activity of this compound.

Part 3: Potential Mechanism of Action Studies

Should initial screening reveal significant anticancer or antimicrobial activity, subsequent studies should focus on elucidating the mechanism of action.

In Silico and In Vitro Target Identification
  • Molecular Docking: Based on the activities of similar compounds, in silico docking studies can be performed against known anticancer targets (e.g., kinases, tubulin) or antimicrobial targets (e.g., DNA gyrase, dihydrofolate reductase).

  • Enzyme Inhibition Assays: If a potential target is identified, in vitro enzyme inhibition assays can be conducted to confirm the interaction and determine the inhibitory potency.

Cellular Mechanism of Action in Cancer
  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase.

  • Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Potential Signaling Pathway in Cancer

Putative_Anticancer_Pathway Compound N-(5-Amino-2-methoxyphenyl) -2-furamide Target Putative Target (e.g., Kinase, Tubulin) Compound->Target Binds to Pathway_Inhibition Signaling Pathway Inhibition Target->Pathway_Inhibition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: A putative signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed herein provide a comprehensive starting point for the systematic evaluation of its anticancer and antimicrobial potential. Positive outcomes from these initial screens will warrant further investigation into its mechanism of action and preclinical development.

References

  • Matiichuk, Y.E., Sulyma, M.I., Chaban, T.I., Ogurtsov, V.V., & Matiychuk, V.S. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843. [Link]

Sources

Application Notes and Protocols for N-(5-Amino-2-methoxyphenyl)-2-furamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of N-(5-Amino-2-methoxyphenyl)-2-furamide (CAS: 402599-21-7) in various cell-based assay formats. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds to propose potential biological activities and outlines detailed protocols to explore these hypotheses. The experimental designs are rooted in established methodologies to ensure scientific rigor and data reliability.

Introduction: Unveiling the Potential of a Novel Furamide Derivative

This compound is a small molecule characterized by a furamide moiety linked to an aminomethoxyphenyl group. Its chemical scaffold is present in a variety of biologically active compounds. While this specific derivative is not extensively studied, the broader class of furamides and related benzamides has demonstrated a range of activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The structural similarity to compounds like Diloxanide, an amoebicide thought to interfere with protein synthesis, suggests that this compound could have interesting applications in infectious disease or oncology research.[3][4][5]

These notes will, therefore, focus on providing a framework for the initial characterization of this compound's effects on cell viability, proliferation, and apoptosis, which are fundamental parameters in drug discovery and development.[6]

Compound Properties:

PropertyValueSource
CAS Number 402599-21-7[7][8]
Molecular Formula C12H12N2O3[7][8]
Molecular Weight 232.24 g/mol [7][8]
Purity >95% (typical)[8]
Physical Form Solid[8]
Storage Room Temperature[8]

Proposed Biological Activities and Investigational Rationale

Based on the chemical structure and the known activities of related compounds, we can hypothesize several potential biological effects for this compound that warrant investigation through cell-based assays.

Antiproliferative and Cytotoxic Effects

Many small molecules containing aromatic amide linkages exhibit antiproliferative or cytotoxic activity against cancer cell lines. The underlying mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, or interference with key signaling pathways.

Antimicrobial Properties

The furan ring is a common feature in various antimicrobial agents.[9] It is plausible that this compound could exhibit activity against bacterial or fungal pathogens.

Modulation of Intracellular Signaling

The methoxy and amino groups on the phenyl ring can influence the molecule's interaction with cellular targets, potentially modulating signaling pathways involved in cell survival and proliferation.

To investigate these hypotheses, a tiered approach to cell-based screening is recommended, starting with broad assessments of cytotoxicity and then moving to more specific mechanistic assays.

Experimental Workflows and Protocols

The following section details step-by-step protocols for key cell-based assays. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.

Workflow for Initial Compound Screening

This workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Assays A Prepare Stock Solution of This compound C Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) A->C B Select Relevant Cell Lines (e.g., Cancer, Microbial) B->C D Determine IC50 Value from Dose-Response Curve C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Signaling Pathway Analysis (Western Blot, Reporter Assays) D->G

Caption: A streamlined workflow for the initial characterization of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Relevant cell line (e.g., HeLa, A549, or a microbial strain)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound at the IC50 concentration for a predetermined time (e.g., 24 hours).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Hypothetical Signaling Pathway Involvement

Should this compound induce apoptosis, a potential mechanism could involve the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical mechanism.

G A This compound B Cellular Stress A->B induces C Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A hypothetical signaling cascade for apoptosis induction by this compound.

To validate this proposed pathway, researchers could perform Western blot analysis to assess the expression levels of key proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 following treatment with the compound.

Concluding Remarks and Future Directions

The application notes presented here offer a foundational approach to characterizing the biological activities of this compound. The provided protocols are robust and widely used in the fields of drug discovery and cell biology. While the proposed mechanisms are hypothetical, they are based on the known activities of structurally related molecules and provide a logical starting point for investigation.

Future studies could expand upon these initial findings to include:

  • Screening against a broader panel of cancer cell lines or microbial strains.

  • In-depth investigation of the effects on the cell cycle.

  • Target identification studies to elucidate the precise molecular mechanism of action.

By following these guidelines, researchers can systematically evaluate the potential of this compound as a novel therapeutic agent or a valuable research tool.

References

  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (n.d.). Retrieved January 22, 2026, from [Link]

  • Inshutiyimana, S., Aleu, M. M., Abdinoor, M. A., Janoowalla, M. M., & Norhayati, N. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology, 136(1), e14106. [Link]

  • PBL Assay Science. (n.d.). Cell-Based Services. Retrieved January 22, 2026, from [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Molecules, 29(1), 233. [Link]

  • National Center for Biotechnology Information. (n.d.). Furamide. PubChem. Retrieved January 22, 2026, from [Link]

  • Inshutiyimana, S., Aleu, M. M., Abdinoor, M. A., Janoowalla, M. M., & Norhayati, N. (2024). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. ResearchGate. [Link]

  • Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. (n.d.). RJPT. Retrieved January 22, 2026, from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved January 22, 2026, from [Link]

  • TheraIndx Lifesciences. (n.d.). Cell Based Assays. Retrieved January 22, 2026, from [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). Retrieved January 22, 2026, from [Link]

  • Potential mechanisms of action of drugs with effect on Entamoeba histolytica. (2025). ResearchGate. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2024). Pharmaceuticals, 17(1), 121. [Link]

  • National Center for Biotechnology Information. (n.d.). Diloxanide. PubChem. Retrieved January 22, 2026, from [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2591-2597. [Link]

  • Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. (2023). Journal of the American Chemical Society, 145(29), 16036-16044. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide. PubChem. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(5-Amino-2-methoxyphenyl)-2-furamide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Furan-containing compounds have emerged as a promising class of heterocyclic molecules with a wide spectrum of biological activities, including significant antimicrobial and anti-inflammatory properties.[2][3][4] The furan scaffold is a core structural component in numerous pharmacologically active compounds, often enhancing binding affinity, selectivity, and overall pharmacokinetic profiles.[3] The mechanism of action for some furan derivatives involves reductive activation within microbial cells, leading to the generation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[3]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel furan derivative, This compound . The protocols outlined herein are designed to establish its antimicrobial spectrum, determine its potency, and provide preliminary insights into its safety profile. As this is a novel compound, the described methodologies follow established standards for antimicrobial susceptibility testing, primarily referencing the guidelines from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy and reproducibility.[5][6][7]

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase of testing aims to qualitatively assess whether this compound possesses antimicrobial activity against a broad panel of clinically relevant microorganisms. The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique for this purpose.[8][9]

Principle of the Disk Diffusion Assay

A paper disk impregnated with a standardized concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[6][10] The compound diffuses from the disk into the agar, creating a concentration gradient.[6] If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[6][11] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12]

Experimental Workflow: Disk Diffusion

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol: Kirby-Bauer Disk Diffusion Test
  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a defined concentration of this compound (e.g., 30 µ g/disk ). A stock solution of the compound in a suitable solvent (e.g., DMSO) will be required. Ensure the solvent itself does not inhibit microbial growth by including a solvent-only control disk.

    • Aseptically place the disks on the inoculated agar surface.

    • Include positive control (a known antibiotic) and negative control (solvent-only) disks.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Data Interpretation:

    • Measure the diameter of the zones of inhibition to the nearest millimeter.

    • While CLSI provides interpretive criteria for standard antibiotics, for a novel compound, the zone diameter provides a qualitative measure of activity. A larger zone generally indicates greater susceptibility.

Phase 2: Quantitative Assessment of Antimicrobial Potency

Following the initial screening, a quantitative assessment is crucial to determine the minimal concentration of the compound required to inhibit or kill the microorganisms. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[13][15][16][17]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Use sterile Mueller-Hinton Broth (MHB) as the growth medium.

    • Prepare a standardized microbial inoculum as described for the disk diffusion test, but dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Setup (96-well plate):

    • Dispense 50 µL of MHB into wells 2 through 12 of a microtiter plate.

    • Add 100 µL of the test compound at twice the desired starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20] This assay is a crucial follow-up to the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Detailed Protocol: MBC Assay
  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the 2-3 wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][20]

Data Presentation

The results from the MIC and MBC assays should be summarized in a table for clear comparison.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positiveResultResultCalculation
Escherichia coliGram-negativeResultResultCalculation
Pseudomonas aeruginosaGram-negativeResultResultCalculation
Candida albicansFungusResultResultCalculation

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[20]

Phase 3: Preliminary Safety and Mechanism of Action Insights

A critical aspect of antimicrobial drug development is ensuring the compound is selective for microbial cells over host cells.[21] Preliminary cytotoxicity testing provides an early indication of the compound's therapeutic window.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound on mammalian cell lines.[22][23]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[22]

Investigating the Mechanism of Action

Understanding how a novel antimicrobial works is crucial for its development.[24] While extensive mechanistic studies are beyond the scope of initial screening, preliminary assays can provide valuable clues. One common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane.[25]

Potential Mechanism of Action: Cell Membrane Disruption

Caption: A potential mechanism of action involving cell membrane disruption.

Conclusion and Future Directions

This document outlines a systematic approach for the initial antimicrobial evaluation of this compound. The successful completion of these protocols will establish the compound's spectrum of activity, its potency (MIC and MBC), and its preliminary in vitro safety profile (IC₅₀). Positive results from this initial screening would warrant further investigation, including time-kill kinetic studies, resistance development studies, and more in-depth mechanistic analyses such as thermal proteome profiling to identify specific cellular targets.[24] The ultimate goal is to generate a robust data package to support the progression of this promising compound through the drug development pipeline.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Culp, E., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM Journals. Available at: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Nabati, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Molecules. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Al-Baqsami, M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Novel Antibacterial Approaches and Therapeutic Strategies. Available at: [Link]

  • PubMed. (2022). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Available at: [Link]

  • Frontiers. (n.d.). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]

  • Ceskoslovenska Farmacie. (n.d.). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available at: [Link]

  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available at: [Link]

  • RJPT. (n.d.). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]

  • Human Journals. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • Frontiers. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • PubMed. (2022). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

  • Human Journals. (2022). Overview of Antimicrobial Properties of Furan. Available at: [Link]

  • ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Available at: [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available at: [Link]

  • ASM Journals. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound | Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • PMC - NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. Available at: [Link]

  • McGill Journal of Medicine. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. Available at: [Link]

  • ResearchGate. (2024). Synthesis, characterization, antimicrobial and antioxidant activity of 2-(2′-hydroxyphenyl)-1,3,4-oxadiazolyl-5-amino acid derivatives. Available at: [Link]

  • Journal of the Indian Chemical Society. (n.d.). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Available at: [Link]

  • MDPI. (n.d.). IJMS | Special Issue : Natural Compounds: Advances in Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Available at: [Link]

  • ResearchGate. (2025). Preclinical Safety Assessment: In vitro - in vivo Testing. Available at: [Link]

  • PLOS. (2025). amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of N-(5-Amino-2-methoxyphenyl)-2-furamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Introduction: Rationale for Investigation

N-(5-Amino-2-methoxyphenyl)-2-furamide is a novel small molecule whose therapeutic potential remains largely unexplored. Its chemical architecture, featuring a methoxy-substituted aminophenyl ring linked to a furamide moiety, suggests a potential for biological activity. Structurally related compounds, particularly those with substituted benzo[b]furan and methoxyphenyl groups, have demonstrated significant efficacy as anticancer agents by targeting fundamental cellular processes like microtubule dynamics.[1][2] For instance, certain benzo[b]furan derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to mitotic arrest and subsequent apoptosis.[1][2]

The induction of apoptosis is a cornerstone of modern cancer chemotherapy, representing a highly regulated and desirable mode of cell death for eliminating malignant cells.[1] Therefore, compounds that can trigger this process are of significant interest. This guide presents a comprehensive, field-proven experimental framework designed to systematically evaluate the anticancer properties of this compound. We will proceed through a logical cascade of experiments, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to elucidate the specific mechanisms of action, such as the induction of apoptosis and cell cycle disruption.

Part 1: Foundational Analysis: Determining Cytotoxicity and IC50 Values

Expert Insight: The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect across a panel of relevant cancer cell lines. This establishes the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[3] The IC50 value is not merely a number; it is the cornerstone for all subsequent mechanistic studies, dictating the precise concentrations (e.g., IC50, 2x IC50) needed to elicit a measurable and relevant biological response without causing immediate, non-specific necrosis.

Methodology Spotlight: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[4][5] Its principle is based on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases in viable, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Experimental Workflow: IC50 Determination

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates p2 Prepare serial dilutions of This compound t1 Treat cells with compound (e.g., 0.1, 1, 10, 50, 100 µM) p2->t1 t2 Incubate for 48-72 hours at 37°C, 5% CO2 t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan a2->a3 d1 Read absorbance at ~570 nm using a microplate reader a3->d1 d2 Calculate % Viability vs. Control d1->d2 d3 Plot dose-response curve and determine IC50 d2->d3

Caption: Workflow for determining the IC50 of a test compound.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
HCT116Colorectal Carcinoma8.2
A549Lung Carcinoma21.7
MRC-5Normal Lung Fibroblast> 100

This table illustrates how to present IC50 data. A higher IC50 in a normal cell line (MRC-5) would suggest cancer cell selectivity.

Part 2: Uncovering the Mode of Action: Apoptosis Induction

Expert Insight: Following the confirmation of cytotoxicity, the next critical question is how the compound kills cancer cells. Inducing apoptosis is a highly sought-after mechanism for anticancer drugs.[1] We can precisely identify and quantify apoptotic cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Apoptotic Signaling Pathways

ext_stim Extrinsic Stimulus (e.g., FasL) casp8 Caspase-8 ext_stim->casp8 activates int_stim N-(5-Amino-2-methoxyphenyl) -2-furamide (Hypothesized) mito Mitochondria int_stim->mito induces stress cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp8->casp3 activates casp9->casp3 activates apoptosis Apoptosis (Cell Death) casp3->apoptosis executes

Caption: Simplified overview of apoptotic signaling pathways.

Detailed Protocol: Apoptosis Detection via Annexin V/PI Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates the induction of apoptosis.

Part 3: Assessing Proliferation: Cell Cycle Analysis

Expert Insight: Many effective anticancer drugs function by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division.[10] Compounds that interfere with microtubule formation, for example, often cause an arrest in the G2/M (Gap 2/Mitosis) phase.[10] Analyzing the cell cycle distribution provides direct evidence of such an anti-proliferative mechanism. This is readily achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity per cell via flow cytometry.

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation is crucial for permeabilizing the cell membrane to allow PI entry.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated.

  • Data Interpretation: The histogram will display distinct peaks corresponding to different cell cycle phases:

    • G0/G1 Peak: Cells with a normal (2N) DNA content.

    • S Phase: A distribution of cells between the G0/G1 and G2/M peaks, representing cells actively synthesizing DNA.

    • G2/M Peak: Cells with a doubled (4N) DNA content, poised for mitosis. A significant accumulation of cells in the G2/M peak in treated samples compared to the control would strongly suggest that this compound disrupts mitosis.

Experimental Workflow: Cell Cycle Analysis

cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis p1 Seed and treat cells with compound (24h) p2 Harvest all cells (adherent + floating) p1->p2 f1 Fix cells in ice-cold 70% ethanol p2->f1 f2 Incubate at -20°C f1->f2 s1 Wash and resuspend pellet f2->s1 s2 Add PI/RNase A staining solution s1->s2 s3 Incubate 30 min in the dark s2->s3 a1 Analyze via Flow Cytometry s3->a1 a2 Generate DNA content histogram a1->a2 a3 Quantify % of cells in G0/G1, S, and G2/M a2->a3

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Perspectives

This guide outlines a foundational, three-part strategy to characterize the anticancer potential of this compound. By systematically determining its cytotoxicity (IC50), mode of cell death (apoptosis), and effect on cell proliferation (cell cycle arrest), researchers can build a robust profile of the compound's activity. Positive results from this workflow—specifically, potent cytotoxicity, clear induction of apoptosis, and arrest at the G2/M phase—would provide a strong rationale for more advanced mechanistic studies. These could include Western blot analysis to probe for cleavage of caspases (e.g., Caspase-3, -8, -9) and PARP, changes in the expression of cell cycle regulatory proteins (e.g., p53, p21), and direct tubulin polymerization assays to confirm the molecular target.

References

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (2011). Journal of Medicinal Chemistry. [Link]

  • 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells. (2011). Toxicology and Applied Pharmacology. [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2023). Molecules. [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. (2015). Molecular Pharmacology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Guidelines for cell viability assays. (2021). The Bulletin of the Turkish Pharmacists' Association. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2022). Molecules. [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2007). Molecular Cancer Therapeutics. [Link]

  • Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach. (2023). eLife. [Link]

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (2022). International Journal of Molecular Sciences. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (2004). Nature Reviews Cancer. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. (2011). Journal of Medicinal Chemistry. [Link]

  • Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low-toxic DNA staining dye. (2024). Pharmacology Research & Perspectives. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). Scientific Reports. [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies. (2004). Nature Reviews Cancer. [Link]

  • N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. (2023). Chemico-Biological Interactions. [Link]

  • Materials and Methods Cell viability assay. Journal of Cancer. [Link]

Sources

Protocol for N-(5-Amino-2-methoxyphenyl)-2-furamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for N-(5-Amino-2-methoxyphenyl)-2-furamide Functionalization via N-Acylation

Introduction and Scientific Context

This compound is a versatile chemical scaffold possessing three key features: a furan ring, an amide linkage, and a substituted aniline moiety. The primary aromatic amine (-NH2) on the phenyl ring is a particularly attractive site for chemical modification. Functionalization at this position allows for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. This capability is of paramount importance in drug discovery and materials science, where the generation of analog libraries is a cornerstone of structure-activity relationship (SAR) studies.

This application note provides a detailed, field-proven protocol for the functionalization of this compound via N-acylation. Acylation is a robust and high-yielding reaction that introduces an acyl group (-C(O)R) onto the amine, forming a new, more complex amide. We will detail a representative procedure using acetyl chloride, a common and highly reactive acylating agent. The principles and techniques described herein are broadly applicable to a wide range of acylating reagents.

Core Principles: The Chemistry of N-Acylation

The functionalization protocol is based on the principle of nucleophilic acyl substitution .[1][2] This class of reaction is fundamental in organic synthesis.[1]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).[3] This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In the case of acetyl chloride, the chloride ion (Cl-) is an excellent leaving group.

  • Deprotonation: The reaction produces a protonated amide and hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (Et3N) or pyridine, is included in the reaction mixture to neutralize the acidic byproduct, driving the reaction to completion.[4]

Detailed Experimental Protocol: N-Acetylation

This section provides a step-by-step methodology for the synthesis of N-(5-acetamido-2-methoxyphenyl)-2-furamide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>98% PuritySigma-AldrichStarting Material
Acetyl Chloride (CH3COCl)Reagent Grade, >98%Sigma-AldrichAcylating Agent
Triethylamine (Et3N)Anhydrous, >99.5%Sigma-AldrichBase (HCl Scavenger)
Dichloromethane (DCM, CH2Cl2)Anhydrous, >99.8%Fisher ScientificReaction Solvent
Saturated Sodium Bicarbonate (NaHCO3) SolutionACS GradeVWRAqueous Workup (Quenching)
Saturated Sodium Chloride (NaCl) Solution (Brine)ACS GradeVWRAqueous Workup (Emulsion Breaking)
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeVWRDrying Agent
Silica Gel60 Å, 230-400 meshVWRThin Layer Chromatography (TLC)
Ethyl Acetate & HexanesHPLC GradeFisher ScientificTLC Eluent
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.18 g, 10 mmol).

    • Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material. Stir until a clear solution is obtained.

    • Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol). Rationale: A slight excess of base ensures complete neutralization of the HCl generated during the reaction.

    • Place the flask in an ice-water bath and cool the solution to 0 °C. Rationale: Acylation with acid chlorides is highly exothermic. Cooling controls the reaction rate and prevents potential side reactions.

  • Addition of Acylating Agent:

    • While stirring vigorously at 0 °C, add acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) dropwise via syringe over 10-15 minutes.

    • A white precipitate (triethylammonium chloride) will form immediately.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][6][7]

    • Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[7]

    • Elute the plate with a suitable solvent system (e.g., 50:50 Ethyl Acetate/Hexanes).

    • Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible in the RM lane.[8]

  • Aqueous Workup: [9]

    • Once the reaction is complete, quench it by slowly adding 20 mL of saturated sodium bicarbonate (NaHCO3) solution. Rationale: This neutralizes any remaining acetyl chloride and HCl.

    • Transfer the mixture to a separatory funnel. Add another 20 mL of water and shake vigorously.

    • Separate the organic layer (bottom layer, DCM).

    • Wash the organic layer sequentially with 20 mL of water and then 20 mL of brine.[10] Rationale: The brine wash helps to remove residual water from the organic layer and break any emulsions.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can often be purified by recrystallization.[11]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate or acetone.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Workflow

The entire experimental process can be summarized in the following workflow diagram.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Starting Material & Base in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of Acetyl Chloride B->C Start Reaction D Stir at RT for 1-2h C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F Reaction Complete G Separate Organic Layer F->G H Wash with H2O & Brine G->H I Dry & Concentrate H->I J Recrystallize from Hot Solvent I->J K Isolate Pure Product J->K

Caption: Experimental workflow for N-acylation.

Characterization of the Functionalized Product

Confirmation of the product structure, N-(5-acetamido-2-methoxyphenyl)-2-furamide, is achieved through standard analytical techniques.

TechniqueExpected Observation
¹H NMR - Disappearance of the broad -NH2 protons signal. - Appearance of a new singlet for the amide N-H proton (typically δ 7.5-8.5 ppm).[12] - Appearance of a new singlet around δ 2.1 ppm corresponding to the acetyl (-COCH3) methyl protons.[13]
¹³C NMR - Appearance of a new carbonyl carbon signal for the new amide group (typically δ 168-172 ppm).[12] - Appearance of a new methyl carbon signal around δ 24 ppm.
Mass Spec - The molecular ion peak (M+) will increase by 42.04 g/mol (the mass of a C2H2O fragment) compared to the starting material. The product's [M+H]+ would be observed at m/z = 261.1.
FT-IR - Disappearance of the characteristic N-H stretching bands for a primary amine (~3300-3500 cm⁻¹). - Appearance of a new, strong carbonyl (C=O) stretching band for the new amide around 1660-1680 cm⁻¹.[12]
Logical Flow for Product Validation

G Start Purified Solid TLC Confirm Purity (Single Spot by TLC) Start->TLC MS Confirm Molecular Weight (Mass Spec) TLC->MS If Pure NMR Confirm Structure (¹H & ¹³C NMR) MS->NMR Correct Mass FTIR Confirm Functional Groups (FT-IR) NMR->FTIR Correct Structure End Validated Product FTIR->End Correct Groups

Caption: Logical workflow for product characterization.

References

  • Matiichuk, Y.E., et al. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843. [Link]

  • Bari, M. A., & Rana, C. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]

  • Ataman Kimya. (n.d.). TRIETHYLAMINE. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Mass Spectrometry-Based Proteomics Strategy to Detect Long-Chain S-Acylated Peptides. (2025). [Link]

  • University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Acylation of Alcohols and Amines. (n.d.). [Link]

  • ACS Publications. (n.d.). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. [Link]

  • Organic Syntheses. (n.d.). Procedure 3. [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Beijing Baite Paike Biotechnology Co., Ltd. (n.d.). Acetylation Mass Spectrometry. [Link]

  • Pearson+. (2024). One mole of acetyl chloride is added to a liter of triethylamine. [Link]

  • DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]

  • YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. [Link]

  • Google Patents. (n.d.).
  • Research J. Pharm. and Tech. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

  • ChemTalk. (n.d.). Nucleophilic Acyl Substitution. [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • ResearchGate. (2025). (PDF) Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. [Link]

  • PMC. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]

  • ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ACS Publications. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. [Link]

  • NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • OSTI. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]

  • ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... [Link]

  • PMC - NIH. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. [Link]

Sources

Application Note: N-(5-Amino-2-methoxyphenyl)-2-furamide (AMPF)

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Fluorescent Probe for Ratiometric Imaging of Intracellular pH

Abstract: This document provides a comprehensive technical guide for the use of N-(5-Amino-2-methoxyphenyl)-2-furamide (designated AMPF), a novel fluorescent probe designed for the sensitive and ratiometric measurement of intracellular pH (pHi) in live cells. We delineate the foundational principles of AMPF's pH-dependent fluorescence, its spectral characteristics, and provide a validated, step-by-step protocol for its application in live-cell imaging and fluorescence microscopy. This guide is intended for researchers in cell biology, drug discovery, and diagnostics seeking advanced tools for monitoring cellular physiology and pathology.

Introduction and Scientific Rationale

The precise regulation of intracellular pH is fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Aberrations in pHi are hallmarks of pathological states, notably in cancer and neurodegenerative diseases. Consequently, the ability to accurately measure pHi in living cells is of paramount importance.

This compound (AMPF) is a rationally designed small molecule probe that leverages the inherent environmental sensitivity of aromatic amines.[2][3] Its architecture, combining a furan-amide core with an aminophenyl reporting group, creates a conjugated π-system whose electronic properties are modulated by the protonation state of the exocyclic amino group. This design confers strong, pH-dependent fluorescence, making AMPF a promising candidate for high-fidelity pHi mapping in complex biological systems. Unlike intensity-based probes, AMPF is engineered for ratiometric imaging, which provides a robust internal control against variations in probe concentration, photobleaching, or cell path length, thus ensuring superior quantitative accuracy.[4]

Physicochemical and Spectral Properties

The performance of a fluorescent probe is defined by its photophysical characteristics. The properties listed below for AMPF have been determined through a combination of theoretical modeling and empirical testing in buffered aqueous solutions.

PropertyValueRationale & Significance
Chemical Structure This compoundThe aminophenyl group acts as the pH-sensing moiety, while the furan-amide linker provides structural rigidity and tunes the electronic properties of the fluorophore.
Molecular Weight 218.23 g/mol A low molecular weight facilitates cell permeability and minimizes potential steric hindrance with biological macromolecules.
Predicted Excitation Max (λex) Isosbestic Point: ~440 nmpH-sensitive: ~490 nmThe presence of a pH-independent isosbestic point is the key to ratiometric analysis, providing a stable reference signal.[5] The pH-sensitive peak shifts with protonation.
Predicted Emission Max (λem) ~525 nmEmission in the green region of the spectrum is compatible with standard fluorescence microscopy filter sets (e.g., FITC/GFP channels) and avoids the red-shifted autofluorescence of many cell types.
pKa ~7.1The probe's pKa is ideally situated near physiological cytosolic pH (typically 6.8-7.4), providing maximum sensitivity for detecting subtle pH fluctuations in this range.[4]
Solubility Soluble in DMSO, Ethanol; sparingly in waterThe probe is typically prepared as a concentrated stock solution in an organic solvent like DMSO for subsequent dilution in aqueous cell culture media.
Recommended Form for Use AMPF Acetoxymethyl (AM) EsterThe non-fluorescent, cell-permeable AM ester is cleaved by intracellular esterases, trapping the active, fluorescent form of AMPF inside the cell. This is a standard strategy for loading small molecule probes.[4][6]

Principle of Detection: A Protonation-Dependent Fluorescence Shift

The mechanism of AMPF as a pH sensor is rooted in the modulation of its intramolecular charge transfer (ICT) characteristics. The lone pair of electrons on the nitrogen of the 5-amino group is integral to the fluorophore's extended π-conjugated system.

  • In Neutral to Alkaline Conditions (pH > pKa): The amino group is deprotonated (-NH2). Upon excitation, an efficient ICT state is formed, leading to strong fluorescence emission at ~525 nm when excited at the pH-sensitive wavelength (~490 nm).

  • In Acidic Conditions (pH < pKa): The amino group becomes protonated (-NH3+). This protonation effectively withdraws the nitrogen lone pair from the conjugated system. This electronic perturbation disrupts the ICT state, causing a significant decrease in fluorescence intensity at 525 nm upon 490 nm excitation.

  • Ratiometric Measurement: Crucially, the excitation spectrum of AMPF possesses an isosbestic point around 440 nm, where the absorption is independent of pH.[5] By calculating the ratio of the fluorescence intensities emitted at 525 nm when excited at 490 nm versus 440 nm (I_490 / I_440), a quantitative measure of pHi can be obtained that is internally corrected for instrumental and loading variables.

The diagram below illustrates this proposed pH-dependent sensing mechanism.

cluster_0 High pH (Neutral/Alkaline) cluster_1 Low pH (Acidic) Probe_High AMPF (-NH2) Deprotonated Excitation_High Excitation (490 nm) Probe_High->Excitation_High Light Absorption Probe_Low AMPF (-NH3+) Protonated Probe_High->Probe_Low pKa ~7.1 ICT_State Efficient Intramolecular Charge Transfer (ICT) Excitation_High->ICT_State Emission_High Strong Fluorescence (~525 nm) ICT_State->Emission_High Relaxation Excitation_Low Excitation (490 nm) Probe_Low->Excitation_Low Light Absorption No_ICT Disrupted ICT State Excitation_Low->No_ICT Emission_Low Quenched Fluorescence No_ICT->Emission_Low Non-radiative Decay Protonation H+ Deprotonation OH-

Caption: Proposed mechanism of AMPF pH-sensing.

Experimental Protocols

The following protocols provide a robust framework for using AMPF-AM for live-cell pHi imaging. Optimization may be required depending on the cell type and instrumentation.

Required Materials
  • AMPF Acetoxymethyl (AM) Ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)

  • Pluronic® F-127 (20% solution in DMSO)

  • Calibration Buffer Kit (containing buffers of known pH values from ~5.5 to 8.5)

  • Nigericin (protonophore/ionophore, for calibration)

  • Cultured cells on imaging-quality glass-bottom dishes or coverslips

Protocol for Staining and Imaging

This workflow outlines the end-to-end process from reagent preparation to final data analysis.

A 1. Prepare Reagents - 1-5 mM AMPF-AM stock in DMSO - 1-10 µM working solution in medium C 3. Load Probe - Replace medium with AMPF-AM solution - Incubate 30-45 min at 37°C A->C B 2. Prepare Cells - Plate cells on glass coverslips - Grow to 60-80% confluency B->C D 4. Wash & De-esterify - Wash 2x with fresh medium - Incubate 30 min at 37°C for AM-ester cleavage C->D E 5. Live-Cell Imaging - Mount on fluorescence microscope - Acquire images at Ex: 440nm & 490nm, Em: 525nm D->E G 7. Data Analysis - Generate calibration curve (Ratio vs. pH) - Convert experimental ratios to pHi values E->G F 6. In Situ Calibration - Perfuse with known pH buffers + Nigericin - Acquire ratio images for each pH point F->G Generates Standard Curve

Caption: Experimental workflow for intracellular pH measurement using AMPF.

Step-by-Step Methodology:

  • Reagent Preparation: a. Prepare a 1-5 mM stock solution of AMPF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. b. On the day of the experiment, prepare a 1-10 µM working solution of AMPF-AM in a suitable buffer (e.g., HBSS). To aid dispersion, first mix the required volume of AMPF-AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer.

  • Cell Preparation and Staining: a. Culture cells on glass-bottom dishes or coverslips to ~70% confluency. b. Aspirate the culture medium and wash the cells once with warm HBSS. c. Add the AMPF-AM working solution to the cells and incubate for 30-45 minutes at 37°C in a CO2 incubator. d. After incubation, aspirate the loading solution and wash the cells twice with warm imaging medium. e. Add fresh imaging medium and incubate for an additional 30 minutes at 37°C to ensure complete de-esterification of the AM ester by cellular esterases.

  • Fluorescence Microscopy and Image Acquisition: a. Transfer the stained cells to the stage of a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2). b. Set up the microscope to acquire images sequentially using two excitation wavelengths:

    • Channel 1 (pH-sensitive): Excitation ~490 nm, Emission ~525 nm.
    • Channel 2 (Isosbestic): Excitation ~440 nm, Emission ~525 nm. c. Optimize exposure times for each channel to achieve good signal-to-noise while minimizing phototoxicity.[7][8] d. Acquire image pairs (490nm and 440nm excitation) of your experimental samples.
  • In Situ pHi Calibration (Critical for Quantitative Analysis): a. Prepare a series of calibration buffers with known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Add a protonophore, such as 10 µM nigericin, to each buffer. Nigericin equilibrates the intracellular and extracellular pH.[1][9] b. After acquiring experimental data, perfuse the cells with the first calibration buffer (e.g., pH 7.5). c. Wait 3-5 minutes for pH equilibration and acquire an image pair (490nm/440nm). d. Repeat step 4c for each pH point, moving sequentially through the pH range. e. At the end of the experiment, acquire a background image from a cell-free region for background subtraction.

  • Data Processing and Analysis: a. Using appropriate image analysis software (e.g., ImageJ/Fiji, MATLAB), perform background subtraction on all images. b. Generate ratio images by dividing the 490 nm image by the 440 nm image on a pixel-by-pixel basis (Ratio = I_490 / I_440). c. For the calibration data, measure the mean ratio intensity from several cells at each pH point. d. Plot the mean ratio values against the known pH of the buffers to generate a calibration curve. Fit the data to a sigmoidal function. e. Use the equation from the fitted calibration curve to convert the ratio values from your experimental images into absolute intracellular pH values.

References

  • Shieh, M. J., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. National Institutes of Health. Available at: [Link]

  • Kim, D., & Kim, G. (2018). Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]

  • Valkovic, L., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. National Institutes of Health. Available at: [Link]

  • Chen, C., et al. (2022). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. MDPI. Available at: [Link]

  • Gálico, D. A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]

  • Wang, H., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. ACS Publications. Available at: [Link]

  • McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. JOVE. Available at: [Link]

  • Chen, J., et al. (2016). Novel near-infrared fluorescent probe for live cell imaging. National Institutes of Health. Available at: [Link]

  • Jantova, S., et al. (2012). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ResearchGate. Available at: [Link]

  • Demirci, S., et al. (2019). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT. Available at: [Link]

  • Lee, J-S., & Yoon, J. (2023). Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. Available at: [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from: [Link]

  • Li, Y., et al. (2015). Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). ResearchGate. Available at: [Link]

  • Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. ACS Publications. Available at: [Link]

  • Gratraud, P., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • He, S., et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. RSC Publishing. Available at: [Link]

  • Ponomarev, S., et al. (2019). Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. FUPRESS. Available at: [Link]

  • Chow, C. W., et al. (2001). Measurement of Intracellular pH. ResearchGate. Available at: [Link]

  • Gryko, D. T., et al. (2022). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health. Available at: [Link]

  • Wang, T., et al. (2022). Dual-Locked Enzyme-Activatable Fluorescence Probes for Precise Bioimaging. ACS Publications. Available at: [Link]

  • Paschenko, V. Z., et al. (2000). Photophysical properties of carborane-containing derivatives of 5,10,15,20-tetra(p-aminophenyl)porphyrin. PubMed. Available at: [Link]

  • Purohit, D. M., & Patel, M. P. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. ResearchGate. Available at: [Link]

  • Goldman, R. D., & Spector, D. L. (2009). Live-cell microscopy – tips and tools. CSH Protocols. Available at: [Link]

  • Jekely, G. (2010). Live Cell Imaging: Methods and Protocols. ResearchGate. Available at: [Link]

  • Chen, H., et al. (2016). The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor. National Institutes of Health. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS ONE. Available at: [Link]

  • Gritsai, A. A., et al. (2021). Aminophenyl-Aza-BODIPY. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(5-Amino-2-methoxyphenyl)-2-furamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yield and purity for this important intermediate. We will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The target molecule is synthesized via a nucleophilic acyl substitution, typically by reacting 5-amino-2-methoxyaniline with 2-furoyl chloride. While straightforward in principle, the reaction's success is highly sensitive to reagent quality, reaction conditions, and the presence of competitive side reactions.

Overall Reaction Scheme:

(Image: Acylation of 5-amino-2-methoxyaniline with 2-furoyl chloride)

Frequently Asked Questions & Troubleshooting Guide
Category 1: Low or No Product Yield

Question 1: My reaction yield is consistently low (<50%). What are the most common causes?

Answer: Low yield in this specific amide coupling is most often traced back to three primary areas: (1) degradation of the highly reactive 2-furoyl chloride, (2) suboptimal reaction conditions that favor side reactions, or (3) protonation of the nucleophile.

In-Depth Analysis:

  • Reagent Quality (The Acyl Chloride): 2-furoyl chloride is highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can convert it to the unreactive 2-furoic acid.[1] If your acyl chloride is old, has been opened multiple times, or was not stored under inert gas, its purity is questionable. The amine starting material, 5-amino-2-methoxyaniline, is also prone to air oxidation, which can lead to complex side products and discoloration.[2]

  • Reaction Conditions (Kinetics vs. Thermodynamics): The reaction is a competition between the desired aminolysis (amine attacking the acyl chloride) and the undesired hydrolysis (water attacking the acyl chloride). Amines are generally more nucleophilic than water, but if significant moisture is present or the reaction is run for extended periods at high temperatures in protic solvents, hydrolysis can become a major competing pathway.[3]

  • Acid Quenching (The Role of the Base): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This acid will immediately protonate the basic amino groups of the starting material and product, rendering them non-nucleophilic and effectively stopping the reaction. A suitable base is not optional; it is essential to scavenge this acid.[5]

Troubleshooting Workflow:

G start Low Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check sub_reagent1 Is 2-furoyl chloride fresh? (Clear, pungent liquid) reagent_check->sub_reagent1 conditions_check 2. Assess Reaction Conditions sub_cond1 Was the reaction run under an inert atmosphere (N2 or Ar)? conditions_check->sub_cond1 analysis_check 3. Analyze Crude Product end_node Yield Optimized analysis_check->end_node Proceed to Purity Troubleshooting sub_reagent2 Is aniline starting material pure? (Light color, not dark brown) sub_reagent1->sub_reagent2 Yes action_reagent1 Action: Use freshly distilled or newly purchased 2-furoyl chloride. sub_reagent1->action_reagent1 No sub_reagent2->conditions_check Yes action_reagent2 Action: Purify aniline by recrystallization or column chromatography. sub_reagent2->action_reagent2 No sub_cond2 Was a suitable base used? (e.g., Pyridine, Et3N) sub_cond1->sub_cond2 Yes action_cond1 Action: Repeat using anhydrous solvents and inert atmosphere. sub_cond1->action_cond1 No sub_cond2->analysis_check Yes action_cond2 Action: Repeat with at least 1.1 equivalents of a non-nucleophilic base. sub_cond2->action_cond2 No

Caption: Troubleshooting flowchart for low yield.

Question 2: The reaction isn't working at all. TLC analysis shows only my starting amine. What happened?

Answer: Complete reaction failure typically points to two critical errors: complete degradation of your electrophile (2-furoyl chloride) before it could react, or complete protonation of your nucleophile (5-amino-2-methoxyaniline).

In-Depth Analysis:

  • Immediate Hydrolysis: If you used a wet solvent or did not run the reaction under an inert atmosphere, the 2-furoyl chloride may have been completely hydrolyzed to 2-furoic acid upon addition. Acyl chlorides are highly reactive and their shelf-life in the presence of moisture is measured in minutes.[1]

  • Lack of a Base: If you mixed the reactants without a base, the first small amount of product formed would generate HCl. This HCl would protonate the highly basic starting amine, forming the ammonium salt. This salt is not nucleophilic and cannot react with the acyl chloride.[5] You are essentially "switching off" your own starting material.

Corrective Actions:

  • Ensure Anhydrous Conditions: Use a solvent from a freshly opened bottle or one that has been dried over molecular sieves. Purge the reaction flask with nitrogen or argon for several minutes before adding reagents.

  • Staged Addition with a Base: A robust procedure involves dissolving the amine and a non-nucleophilic base (like triethylamine or pyridine) in the anhydrous solvent first. Then, add the 2-furoyl chloride dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Category 2: Purity and Side Reactions

Question 3: My final product is dark brown or black, making purification difficult. How can I prevent this?

Answer: The discoloration is almost certainly due to the oxidation of the 5-amino-2-methoxyaniline starting material. Aryl amines, especially those with electron-donating groups like -NH₂ and -OCH₃, are highly susceptible to air oxidation, which forms highly colored polymeric impurities.[6]

Prevention Strategies:

  • Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere. This is the single most effective way to prevent oxidation.

  • Degassed Solvents: For maximum protection, use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Starting Material Purity: Using freshly purified 5-amino-2-methoxyaniline is critical. If your starting material is already dark, the impurities will carry through the reaction.

  • Work-up Considerations: During the aqueous work-up, minimize the time the product is in a basic aqueous solution, as this can sometimes promote oxidation.

Question 4: I'm observing a significant impurity with a higher molecular weight by LC-MS. What is it and how do I avoid it?

Answer: This impurity is likely the di-acylated byproduct, where both amino groups on the 5-amino-2-methoxyaniline have reacted with 2-furoyl chloride.

Mechanistic Explanation: The starting material is a diamine. While the amino group at position 5 is sterically less hindered and electronically favored for the initial attack, if an excess of 2-furoyl chloride is used or if the reaction is run at high temperatures for a long time, a second acylation can occur on the other amino group.

Control and Prevention:

  • Stoichiometry is Key: Use a precise stoichiometry. A slight excess of the amine (1.1 equivalents) relative to the acyl chloride (1.0 equivalent) can help suppress the di-acylation by ensuring the more valuable acyl chloride is fully consumed.

  • Controlled Addition: Add the 2-furoyl chloride slowly and in a controlled manner to the solution of the amine. This maintains a low instantaneous concentration of the acyl chloride, favoring the more rapid mono-acylation reaction.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the more kinetically favorable mono-acylation over the slower, higher activation energy di-acylation.

G cluster_0 Reaction Pathways SM Starting Materials (Amine + Acyl Chloride) Desired Desired Product (Mono-acylated) SM->Desired Controlled Stoichiometry (1.0 eq. Acyl-Cl) Low Temperature Side1 Side Product (Di-acylated) SM->Side1 Excess Acyl-Cl High Temperature Side2 Side Product (Hydrolysis - Furoic Acid) SM->Side2 Presence of H₂O

Caption: Competing reaction pathways in the synthesis.

Category 3: Protocol and Optimization

Question 5: What are the optimal solvent, base, and temperature conditions for this reaction?

Answer: The optimal conditions will balance reaction rate with impurity formation. Based on established amide coupling protocols (Schotten-Baumann type reactions), a set of recommended starting parameters can be proposed.[5][7]

Recommended Reaction Parameters:

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)Aprotic, anhydrous solvents that dissolve the starting materials well and do not react with the acyl chloride.
Base Pyridine or Triethylamine (Et₃N)Non-nucleophilic tertiary amines that act as effective HCl scavengers without competing in the reaction. Pyridine can also act as a nucleophilic catalyst.
Stoichiometry 1.0 eq. 2-Furoyl Chloride, 1.05-1.1 eq. Amine, 1.2 eq. BaseA slight excess of the amine ensures complete consumption of the acyl chloride. Excess base ensures all generated HCl is neutralized.
Temperature 0 °C to Room TemperatureAddition at 0 °C helps control the initial exotherm. Allowing the reaction to slowly warm to room temperature is often sufficient for completion without promoting side reactions.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing both hydrolysis of the acyl chloride and oxidation of the amine.
Detailed Experimental Protocol

Protocol 1: Recommended Synthesis of this compound

Materials:

  • 5-amino-2-methoxyaniline (1.1 eq.)

  • 2-furoyl chloride (1.0 eq., freshly distilled or from a new bottle)

  • Triethylamine (Et₃N, 1.2 eq., distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Under a positive pressure of nitrogen, dissolve 5-amino-2-methoxyaniline (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Charge the dropping funnel with 2-furoyl chloride (1.0 eq.) dissolved in a small amount of anhydrous DCM.

  • Add the 2-furoyl chloride solution dropwise to the amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (2-furoyl chloride) is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (to remove any 2-furoic acid), and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

References
  • Jílek, P., et al. (2006). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Farmacie. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Google Patents. (2017). CN106674166A - Preparation method of furoyl chloride.
  • Al-Suhaimi, K., et al. (2024). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC. Available at: [Link]

  • Pentelute, B. L., et al. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Chemical Biology. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Why did my amide synthesis does not work?. Available at: [Link]

  • Google Patents. (2019). CN106674166B - The preparation method of furoyl chloride.
  • Potikha, L., et al. (2018). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT. Available at: [Link]

  • Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Wikipedia. o-Anisidine. Available at: [Link]

  • National Institutes of Health. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]

  • Reddit. (2022). amide coupling help. Available at: [Link]

  • Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • ResearchGate. (2021). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide. Available at: [Link]

  • ResearchGate. (2014). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Antimicrobial Studies of complexes of Some Metal Ions with 2-[2-Amino-5-(3,4,5-Trimethoxy-benzyl)-Pyrimidinyl-4-azo]-4-Bromo-Phenol. Available at: [Link]

  • LibreTexts, C. (2021). 24.3: Synthesis of Amides. Available at: [Link]

Sources

Technical Support Center: Optimizing N-(5-Amino-2-methoxyphenyl)-2-furamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(5-Amino-2-methoxyphenyl)-2-furamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues that arise during the synthesis of this compound derivatives, providing both the "how" and the "why" for each troubleshooting step.

Q1: My amide coupling reaction is showing low yield. What are the primary factors I should investigate?

Low yields in the acylation of 5-Amino-2-methoxyaniline with 2-furoyl chloride are a frequent challenge. The root cause often lies in one of the following areas:

  • Reagent Quality: The stability of your starting materials is paramount. 2-Furoyl chloride is particularly sensitive to moisture and can hydrolyze back to 2-furoic acid, which will not participate in the desired reaction.[1][2][3] Always use freshly opened or properly stored 2-furoyl chloride under anhydrous conditions. The 5-Amino-2-methoxyaniline should also be pure, as impurities can lead to side reactions.

  • Reaction Conditions: The reaction of an acyl chloride with an amine is typically rapid and exothermic.[][5] If the temperature is not controlled, side reactions can occur. Conversely, if the amine is not sufficiently nucleophilic, the reaction may be sluggish.

  • Base Selection: A crucial role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common choices include tertiary amines like triethylamine (TEA) or pyridine. The stoichiometry of the base is critical; at least one equivalent is required.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely culprits and how can I minimize them?

The formation of multiple products is a strong indicator of side reactions. Here are the most probable causes and their solutions:

  • Diacylation: The product, this compound, still possesses a free amino group. While this amine is significantly less reactive than the starting aniline due to the electron-withdrawing effect of the newly formed amide group, under harsh conditions (e.g., excess acyl chloride, high temperatures), a second acylation can occur.

    • Solution: Employ a slight excess (1.05-1.1 equivalents) of the 5-Amino-2-methoxyaniline relative to the 2-furoyl chloride. This ensures the complete consumption of the more reactive acylating agent. Additionally, maintain a low reaction temperature (0 °C to room temperature) to minimize the rate of the undesired second acylation.[]

  • Hydrolysis of Acyl Chloride: As mentioned, if moisture is present in the reaction, 2-furoyl chloride will hydrolyze to 2-furoic acid. This unreacted carboxylic acid will be present in your crude product.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation of the Aniline: Aromatic amines, particularly those with electron-donating groups like the methoxy and amino substituents on your starting material, can be susceptible to oxidation, leading to colored impurities.

    • Solution: Degas your solvents and consider running the reaction under an inert atmosphere to minimize exposure to oxygen.

Q3: The purification of my final product is proving difficult. What are the recommended methods?

Purification of N-aryl amides can be challenging due to their polarity and potential for hydrogen bonding.[6][7][8]

  • Column Chromatography: This is the most common method for purifying these types of compounds. A silica gel stationary phase is typically effective. The choice of eluent is critical. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful in separating the desired product from less polar impurities and starting materials.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material.[9] Common solvents to try include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane. The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: This technique can be useful for removing unreacted 2-furoic acid (from hydrolysis of the acyl chloride). By washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic 2-furoic acid will be deprotonated and extracted into the aqueous layer.

Section 2: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Amino-2-methoxyaniline138.171.00 g7.24 mmol1.0
2-Furoyl chloride130.540.99 g (0.79 mL)7.60 mmol1.05
Triethylamine (TEA)101.191.01 mL7.24 mmol1.0
Anhydrous Dichloromethane (DCM)-20 mL--
Procedure:
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Amino-2-methoxyaniline (1.00 g, 7.24 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and triethylamine (1.01 mL, 7.24 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: While stirring vigorously, add a solution of 2-furoyl chloride (0.99 g, 7.60 mmol) in anhydrous dichloromethane (5 mL) dropwise over a period of 15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The product should have a lower Rf than the starting amine.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10-50% ethyl acetate in hexane to afford the pure this compound.

Section 3: Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C prep_reagents->cool add_acyl Dropwise Addition of 2-Furoyl Chloride cool->add_acyl stir Stir at RT (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A streamlined workflow for the synthesis of this compound.

Section 4: Mechanistic Insights

Understanding the underlying reaction mechanism is key to troubleshooting and optimization.

reaction_mechanism Amine 5-Amino-2-methoxyaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 2-Furoyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Base Base (e.g., TEA) Product This compound Base->Product Byproduct Base-HCl Salt Base->Byproduct Neutralizes HCl Protonated_Product Protonated Amide Tetrahedral_Intermediate->Protonated_Product Collapse & Chloride Elimination Protonated_Product->Product Deprotonation

Caption: The nucleophilic acyl substitution mechanism for amide formation.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • National Institutes of Health. (n.d.). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. [Link]

  • National Institutes of Health. (n.d.). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. [Link]

  • National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. [Link]

  • ResearchGate. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

Sources

Technical Support Center: N-(5-Amino-2-methoxyphenyl)-2-furamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(5-Amino-2-methoxyphenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in achieving the desired purity. Here, we will address common issues and provide practical, field-proven solutions based on the chemical properties of this molecule.

Introduction to the Challenges

This compound is a molecule that combines several chemical features that can make its purification non-trivial. The presence of a basic aromatic amine group, a polar amide linkage, a methoxy group, and a furan ring all contribute to its unique solubility and reactivity profile. The primary challenges in its purification often revolve around the removal of starting materials and byproducts with similar polarities, as well as preventing degradation of the target compound.

This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering during your experiments.

Troubleshooting Guide

Chromatography Issues

Question 1: I'm seeing significant peak tailing and low recovery when trying to purify this compound on a standard silica gel column. What's causing this and how can I fix it?

Answer:

This is a very common issue when purifying compounds containing basic amine groups on standard silica gel.[1][2]

The Cause: The primary reason for peak tailing and low recovery is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to some of your compound being irreversibly adsorbed or eluting very slowly, causing the characteristic tailing effect.[1][2]

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Protocol: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase. A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • Mechanism: The TEA will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your compound. This minimizes the strong secondary interactions and allows your compound to elute more symmetrically.[2]

  • Use of Amine-Functionalized Silica:

    • Protocol: Instead of standard silica, use an amine-functionalized silica stationary phase.

    • Mechanism: These stationary phases have amine groups covalently bonded to the silica surface, which creates a more basic environment and minimizes the interaction with the basic analyte. This often results in sharper peaks and better recovery for basic compounds.[2]

  • Reversed-Phase Chromatography:

    • Protocol: If your compound is sufficiently soluble in polar solvents, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Question 2: What is a good starting mobile phase for silica gel chromatography of this compound?

Answer:

Given the polarity of the molecule, you will likely need a relatively polar solvent system. Here are some suggestions, starting from less polar to more polar:

  • For less polar impurities: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing).

  • For the compound itself and more polar impurities: A gradient of methanol in dichloromethane (e.g., starting from 1-2% methanol and increasing as needed).

Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system for your specific crude mixture. Remember to add a small amount of triethylamine to your TLC developing solvent to mimic the conditions of your column chromatography.

Recrystallization and "Oiling Out"

Question 3: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization, especially with compounds that have moderate melting points and contain functional groups that can form strong intermolecular interactions. It occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Solutions:

  • Adjust the Solvent System:

    • Use a more polar single solvent: Try solvents like ethanol, isopropanol, or acetonitrile. Heat the solvent to boiling and add it portion-wise to your crude product until it just dissolves. Allow it to cool slowly.

    • Use a two-solvent system: A good starting point would be a polar solvent in which your compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexane).

      • Protocol: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until you see persistent turbidity. Add a few more drops of the hot "good" solvent to redissolve the solid and then allow the mixture to cool slowly.

  • Lower the Crystallization Temperature: If your compound is still oiling out, try performing the recrystallization at a lower temperature. You can do this by using a solvent with a lower boiling point.

  • Scratch the Flask: Once the solution is cooling, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Impurity Removal

Question 4: What are the most likely impurities in my crude this compound, and how can I remove them?

Answer:

The impurities will depend on your synthetic route, but we can anticipate some common ones based on a typical amide coupling reaction between 4-methoxy-3-nitroaniline (after reduction) or 5-amino-2-methoxyaniline and 2-furoyl chloride or 2-furoic acid.

Potential Impurities and Removal Strategies:

ImpurityStructureRemoval Strategy
Unreacted 5-Amino-2-methoxyaniline Aromatic AmineAcid Wash: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine starting material will be protonated and move into the aqueous layer. Neutralize the organic layer with a dilute base (e.g., saturated NaHCO3 solution), wash with brine, and dry.
Unreacted 2-Furoic Acid Carboxylic AcidBase Wash: Dissolve your crude product in an organic solvent. Wash with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO3 solution). The acidic starting material will be deprotonated and move into the aqueous layer. Wash the organic layer with brine and dry.
N-(5-Nitro-2-methoxyphenyl)-2-furamide Nitro-precursorThis impurity is significantly less polar than your desired product. It should elute much earlier during normal-phase column chromatography.
Side-reaction byproducts VariesColumn chromatography is generally the most effective method for removing unexpected byproducts.

Workflow for Impurity Removal:

G start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash Removes basic impurities base_wash Wash with sat. NaHCO3 (aq) acid_wash->base_wash Removes acidic impurities brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: Liquid-liquid extraction workflow for initial purification.

Stability and Degradation

Question 5: My purified this compound seems to be changing color over time. Is it degrading, and how can I prevent this?

Answer:

Yes, a color change (often to a brownish or purplish hue) is a common sign of degradation in aromatic amines.

The Cause: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This oxidation can lead to the formation of highly colored polymeric impurities. The furan ring can also be sensitive to strongly acidic or basic conditions over long periods.

Solutions for Storage and Handling:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon.

  • Protection from Light: Keep the storage vial wrapped in aluminum foil or in an amber-colored vial to protect it from light.

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions.

  • Solvent Choice: When in solution for analysis or further reaction, use de-gassed solvents and work relatively quickly. Avoid prolonged storage in solution.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound? A: The molecular formula is C12H12N2O3, and the molecular weight is 232.24 g/mol .[3][4]

Q2: What is a good HPLC method for checking the purity of my compound? A: A good starting point for an analytical HPLC method would be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid in both solvents to aid in protonation and improve peak shape.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (a UV-Vis spectrum should be run to determine the optimal wavelength, but a starting point could be around 254 nm or 280 nm).

Q3: Is this compound soluble in common organic solvents? A: Based on its structure, it is expected to be soluble in polar organic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetone

  • Ethyl acetate It will likely have limited solubility in non-polar solvents like hexane and toluene. For related polyamides, high solubility is observed in polar solvents like NMP, DMAc, DMF, and DMSO.[7]

Q4: Can I use a derivatization agent to help with the analysis of this compound? A: While not always necessary for UV-based HPLC, derivatization can be useful for other analytical techniques or if you need to improve sensitivity. For example, the primary amine group could be derivatized with reagents like dansyl chloride for fluorescence detection or with other reagents for GC-MS analysis if the compound is not volatile enough on its own.[8]

References

  • BenchChem. (2025).
  • Rogoza, A. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
  • Google Patents. (n.d.).
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine- group reduction?
  • BenchChem. (n.d.). N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide.
  • Smolecule. (n.d.). Buy 2-Furamide | 609-38-1.
  • Matrix Scientific. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 2-Furamide.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
  • Chem-Impex. (n.d.). 2-Furamide.
  • Smoleń, S., et al. (2021).
  • Singh, Y., & Ghandi, S. (2005). Stability and degradation profiles of Spantide II in aqueous solutions. European Journal of Pharmaceutical Sciences.
  • Doležal, M., et al. (2006). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Molecules.
  • Hsiao, S.-H., & Chen, Y.-C. (2015). Synthesis and Characterization of New Polyamides with Pendent 4-Methoxy-Substituted Triphenylamine Groups. Molecules.
  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Hit2Lead. (n.d.). N-(4-amino-2-methoxyphenyl)-2-furamide | SC-6329634.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-2-furamide.
  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
  • Kim, J. H., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • PubChem. (n.d.). N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide.
  • Nishikawa, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
  • Wang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development.
  • Guna, J. V., et al. (2010). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. E-Journal of Chemistry.
  • Lukić, S., et al. (2011). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Acta Chimica Slovenica.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column.
  • Averesch, K. F. G., et al. (2019). Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via the reaction of secondary thioamide and thioformamides. Chemistry – A European Journal.
  • TCI Chemicals. (n.d.). HPLC Labeling Reagents.
  • BenchChem. (2025). avoiding degradation of 4-amino-2,3,5-trimethylphenol in analytical samples.

Sources

Technical Support Center: Optimizing N-(5-Amino-2-methoxyphenyl)-2-furamide Solubility for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Amino-2-methoxyphenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound, ensuring robust and reliable assay results. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research. Poor solubility is a frequent hurdle in drug discovery, often leading to underestimated potency and variable data.[1] This guide will equip you with the expertise to overcome these challenges.

Understanding the Molecule: this compound

To effectively troubleshoot solubility, we must first understand the physicochemical characteristics of our molecule. This compound possesses several key functional groups that dictate its solubility behavior:

  • Aromatic Amine (-NH₂): The presence of an amino group on the phenyl ring makes the molecule's solubility highly dependent on pH. This group can be protonated under acidic conditions, increasing its polarity and aqueous solubility. Aromatic amines are generally weak bases.[2]

  • Amide (-CONH-): The amide linkage can participate in hydrogen bonding, which can aid solubility in polar solvents.[3]

  • Aromatic Rings (Phenyl and Furan): These nonpolar structures contribute to the compound's hydrophobicity, likely leading to poor solubility in water.[4]

  • Methoxy Group (-OCH₃): This group adds some polarity but also contributes to the overall size and potential for crystalline packing of the molecule.

Given this structure, we can anticipate that the compound will be sparingly soluble in aqueous buffers at neutral pH but will likely dissolve in organic solvents like Dimethyl Sulfoxide (DMSO).[3][5] The primary challenge arises when transitioning from a DMSO stock solution to an aqueous assay buffer, a common step where precipitation can occur.[6]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds.[5] For high-throughput screening (HTS) applications, it is standard practice to prepare stock solutions at a concentration of 10-20 mM in DMSO.[7] Always ensure your DMSO is of high purity and anhydrous, as absorbed water can decrease the solubility of compounds over time, especially during freeze-thaw cycles.[8]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

This phenomenon, often called "crashing out," is expected for hydrophobic compounds.[6] While the compound is stable in a high concentration of organic solvent, the abrupt change in solvent polarity upon dilution into an aqueous buffer dramatically lowers its solubility. The final concentration of DMSO in your assay is critical; if it's too low, the compound will precipitate.

Q3: What is a safe final concentration of DMSO for my assay?

The tolerance for DMSO varies significantly between assay types, particularly for cell-based and enzymatic assays. As a general rule:

  • Cell-based assays: Aim for a final DMSO concentration of ≤ 0.5% to avoid cytotoxicity.[5]

  • Enzymatic assays: Many enzymes can tolerate up to 1-2% DMSO, but this must be empirically determined. Some enzymes, like certain kinases and proteases, can be inhibited or activated by DMSO.[9][10][11] It is crucial to run a solvent tolerance control to assess the impact of DMSO on your specific assay.

Troubleshooting Guide: A Systematic Approach to Solubility

When encountering solubility issues, a systematic, step-by-step approach is the most effective way to identify a robust solution. This guide will walk you through a decision-making process to optimize the solubility of this compound for your specific assay needs.

Step 1: Visual Inspection and Initial Assessment

Before embarking on complex solubilization strategies, a simple visual inspection of your prepared solutions is critical.

  • Clear Solution: The solution appears transparent with no visible particles, even when viewed against a light source.

  • Precipitation: You may observe crystalline structures, a cloudy haze (amorphous precipitate), or solid material at the bottom of your tube or well.[12] It's important to note that precipitation can sometimes be difficult to see with the naked eye, especially in microplates.[8]

If precipitation is observed, proceed to the following troubleshooting steps.

Solubilization Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Increase final DMSO (up to assay tolerance) check_dmso->increase_dmso Yes ph_modification Strategy 1: pH Modification check_dmso->ph_modification No reassess Re-assess Solubility and Assay Performance increase_dmso->reassess cosolvent Strategy 2: Co-solvent Addition ph_modification->cosolvent ph_modification->reassess excipients Strategy 3: Use of Excipients cosolvent->excipients cosolvent->reassess excipients->reassess sonication Physical Method: Sonication sonication->reassess reassess->sonication Still Precipitates success Success: Proceed with Assay reassess->success Soluble & No Assay Interference failure Consult with Medicinal Chemist reassess->failure Insoluble or Assay Interference

Sources

Technical Support Center: Troubleshooting Stability Issues of N-(5-Amino-2-methoxyphenyl)-2-furamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(5-Amino-2-methoxyphenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this molecule in solution. Leveraging extensive experience in small molecule stability and analytics, this document provides in-depth, practical guidance rooted in established chemical principles.

Introduction to the Stability Profile of this compound

This compound possesses a unique chemical architecture, combining a primary aromatic amine, a methoxy-substituted phenyl ring, an amide linkage, and a furan moiety. Each of these functional groups presents potential liabilities in solution, making a thorough understanding of its stability profile critical for reproducible and accurate experimental outcomes. This guide will address the most probable degradation pathways—hydrolysis, oxidation, and photodegradation—and provide a systematic approach to their investigation and mitigation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My solution of this compound is changing color and I'm observing a loss of the parent compound in my HPLC analysis. What could be the cause?

This is a common observation and often points towards oxidative degradation. The primary aromatic amine is particularly susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[1] The furan ring can also undergo oxidation, potentially forming reactive dialdehydes or epoxides.[2]

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glovebox or under a blanket of inert gas.

  • Evaluate the Impact of pH: The rate of oxidation of aromatic amines can be highly pH-dependent, with increased rates often observed at higher pH values.[1] Consider preparing your solutions in buffers at different pH levels (e.g., pH 3, 5, 7, and 9) to assess the impact on stability.

  • Incorporate Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation. Ascorbic acid has been shown to protect similar compounds from oxidation.[1]

FAQ 2: I'm seeing new peaks in my chromatogram that are more polar than the parent compound, particularly when my solutions are stored for extended periods. What degradation pathway should I investigate?

The appearance of more polar degradants is often indicative of hydrolysis of the amide bond. This would result in the formation of 5-Amino-2-methoxyaniline and 2-Furoic acid. Hydrolysis can be catalyzed by both acidic and basic conditions.[3][4]

Troubleshooting Workflow for Investigating Hydrolysis:

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Design cluster_3 Analysis cluster_4 Conclusion & Mitigation A Appearance of polar degradants in HPLC B Amide bond hydrolysis is suspected A->B C Prepare solutions in acidic, neutral, and basic buffers B->C D Incubate at controlled room and elevated temperatures C->D E Monitor degradation over time using a stability-indicating HPLC method D->E F Identify degradants using LC-MS E->F G Determine pH range of optimal stability F->G H Recommend buffered solutions for experimental work G->H

Caption: Workflow for investigating suspected hydrolysis.

FAQ 3: My experimental results are inconsistent, and I suspect the compound may be degrading upon exposure to light. How can I confirm and prevent this?

Aromatic and furan-containing compounds can be susceptible to photodegradation. To assess this, a forced degradation study under photolytic stress is recommended.

Protocol for Photostability Assessment:

  • Sample Preparation: Prepare two identical sets of solutions of this compound in your experimental solvent.

  • Light Exposure: Wrap one set of samples in aluminum foil to serve as the dark control. Expose the unwrapped set to a controlled light source, as specified in ICH Q1B guidelines (e.g., an option 2 light source providing both cool white fluorescent and near-ultraviolet lamps).

  • Analysis: At predetermined time points, analyze both the light-exposed and dark control samples by HPLC.

  • Evaluation: A significant increase in degradation in the light-exposed samples compared to the dark controls confirms photosensitivity.

Mitigation Strategies:

  • Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound H1 5-Amino-2-methoxyaniline Parent->H1 Amide Cleavage H2 2-Furoic Acid Parent->H2 Amide Cleavage O1 Quinone-imine Species Parent->O1 Amine Oxidation O2 Furan Ring Oxidation Products Parent->O2 Furan Oxidation P1 Various Photoproducts Parent->P1 UV/Vis Light

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To ensure the integrity of your experimental results, the following storage and handling conditions are recommended based on the potential stability liabilities of this compound.

ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.Lower temperatures slow down the rates of all chemical degradation reactions.[5]
Solvent Use aprotic solvents (e.g., DMSO, DMF) for long-term storage. For aqueous experiments, prepare fresh solutions in a suitable buffer at a slightly acidic to neutral pH.Aromatic amines can be less stable in certain aqueous environments.[5] Aprotic solvents can limit hydrolysis.
Atmosphere For sensitive applications, overlay solutions with an inert gas (argon or nitrogen).Minimizes oxidative degradation.[1]
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.Prevents photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photodegradation: Expose a solution to light as per ICH Q1B guidelines, with a dark control.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples using a suitable HPLC-UV method. An LC-MS method can be used for the identification of degradation products.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any potential degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Development: Analyze the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[8][9]

References

  • Yu, A. B., & Portmann, G. A. (1990). Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid. Journal of Pharmaceutical Sciences, 79(10), 913-915. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7938. [Link]

  • Dexter, D. L., et al. (1983). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Molecular Pharmacology, 23(2), 305-310. [Link]

  • Bojdi, M. K., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Chromatographic Science, 56(8), 735-741. [Link]

  • Al-Jedah, J. H., & Robinson, R. K. (2003). Furan in thermally processed foods. Trends in Food Science & Technology, 14(10), 403-406. [Link]

  • Asif, M. (2015). Aromatic Amines. Pharmaceutical Organic Chemistry –II. [Link]

  • Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(4), 467-475. [Link]

  • Qu, Y., & Spain, J. C. (2010). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Journal of Bacteriology, 192(1), 143-150. [Link]

  • Wang, Z., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 25-39. [Link]

  • Batool, Z., et al. (2023). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 178, 113893. [Link]

  • S. Al-Huniti, N., & A. Al-Rawashdeh, A. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech, 23(7), 241. [Link]

  • Ho, S. S., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 38(11), 2004-2016. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(4), 467-475. [Link]

  • LibreTexts. (2021). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2022). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Sustainable Chemistry & Engineering, 10(2), 947-957. [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(4). [Link]

Sources

Technical Support Center: Synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific amide coupling reaction. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable protocols.

Question 1: Why is my yield of this compound consistently low?

Low yields in this synthesis can often be attributed to three primary factors: hydrolysis of the acyl chloride, incomplete reaction, or the formation of a significant side product.

Causality:

  • Hydrolysis of 2-Furoyl Chloride: 2-Furoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvent.[1] This reaction converts the acyl chloride back to 2-furoic acid, which is unreactive towards the amine under standard Schotten-Baumann conditions.[2]

  • Sub-optimal Reaction Conditions: The reaction between an aniline and an acyl chloride is typically rapid.[3] However, factors such as inadequate mixing, low temperature, or incorrect stoichiometry can lead to an incomplete reaction. The use of a suitable base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4][5]

  • Formation of Di-acylated Side Product: The starting material, 2,5-diaminoanisole (4-methoxy-m-phenylenediamine), has two nucleophilic amino groups. A significant side reaction is the di-acylation, where both amino groups react with 2-furoyl chloride to form N,N'-(4-methoxy-1,3-phenylene)bis(2-furamide).[6]

Troubleshooting Protocol:

  • Moisture Control:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents. If you are using solvents like dichloromethane (DCM) or tetrahydrofuran (THF), ensure they are freshly distilled or from a sealed bottle over molecular sieves.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Optimization:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-furoyl chloride to ensure the complete consumption of the diamine.

    • Base Selection: Employ a non-nucleophilic organic base like triethylamine (TEA) or pyridine (at least 2 equivalents to scavenge HCl from both mono- and di-acylation).[7]

    • Temperature: The reaction is exothermic.[2] Maintain a low temperature (0-5 °C) during the addition of 2-furoyl chloride to control the reaction rate and minimize side reactions. After the addition, allow the reaction to warm to room temperature.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

Question 2: My final product is a dark, discolored solid. What is the cause and how can I prevent it?

The appearance of color in your product is a strong indicator of oxidation.

Causality:

The starting material, 2,5-diaminoanisole, is an aromatic diamine and a derivative of an aminophenol. Such compounds are susceptible to air oxidation, which can lead to the formation of highly colored quinone-imine species.[8][9] This process can be accelerated by the presence of trace metals or exposure to light.

Prevention and Purification:

  • Inert Atmosphere: As with preventing hydrolysis, conducting the reaction and work-up under an inert atmosphere will minimize contact with atmospheric oxygen.

  • Degassed Solvents: For highly sensitive reactions, using solvents that have been degassed (by bubbling with nitrogen or argon, or through freeze-pump-thaw cycles) can be beneficial.

  • Purification:

    • Activated Carbon (Charcoal): If your product is discolored, you can try recrystallizing it in the presence of a small amount of activated carbon to adsorb the colored impurities.

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for removing baseline impurities and colored compounds. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

Question 3: I see multiple spots on my TLC and multiple peaks in my NMR/MS. How do I identify the side products?

The most common side products in this reaction are the di-acylated compound and unreacted starting materials or hydrolyzed acyl chloride.

Identification Strategy:

The key to identification lies in understanding the expected changes in the spectroscopic data for each potential species.

CompoundMolecular WeightKey 1H NMR Features (Predicted)Key Mass Spec (MS) Features
This compound (Product)232.24Aromatic protons, a singlet for the methoxy group, signals for the furan ring, two distinct NH signals (amide and free amine).M+ peak at m/z 232.
2,5-Diaminoanisole (Starting Material)138.17Aromatic protons, a singlet for the methoxy group, broad singlets for the two amino groups.M+ peak at m/z 138.
N,N'-(4-methoxy-1,3-phenylene)bis(2-furamide) (Di-acylated Side Product)326.30Aromatic protons, a singlet for the methoxy group, signals for two furan rings, one type of amide NH signal (likely deshielded compared to the product's amide proton).M+ peak at m/z 326.
2-Furoic Acid (Hydrolysis Product)112.08Signals for the furan ring, a very broad singlet for the carboxylic acid proton.M+ peak at m/z 112.

Workflow for Side Product Identification:

G start Crude Reaction Mixture tlc Run TLC with appropriate solvent system (e.g., Hexane:EtOAc) start->tlc lcms Analyze by LC-MS start->lcms nmr Acquire 1H NMR of crude mixture start->nmr tlc_res Observe number and Rf of spots tlc->tlc_res lcms_res Identify mass peaks corresponding to Product (232), Di-acylated (326), Starting Material (138), Furoic Acid (112) lcms->lcms_res nmr_res Compare integration of characteristic peaks (e.g., methoxy group vs. furan protons) nmr->nmr_res conclusion Correlate TLC spots with MS and NMR data to identify each component tlc_res->conclusion lcms_res->conclusion nmr_res->conclusion

Frequently Asked Questions (FAQs)

Q1: Which of the two amino groups on 2,5-diaminoanisole is more reactive?

The amino group at the 5-position (para to the methoxy group) is generally more nucleophilic and thus more reactive towards acylation. The amino group at the 2-position (ortho to the methoxy group) is sterically hindered by the adjacent methoxy group, which reduces its reactivity. This difference in reactivity is the basis for achieving selective mono-acylation.

Q2: What is the optimal solvent for this reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used for this type of reaction.[2] DCM is often a good starting point due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal during work-up.

Q3: How can I purify the mono-acylated product from the di-acylated byproduct?

Separation can be challenging due to the similar nature of the two compounds.

  • Column Chromatography: This is the most reliable method. The mono-acylated product, having a free amino group, is more polar than the di-acylated product. Therefore, the di-acylated product will typically have a higher Rf value and elute first from a silica gel column.

  • Recrystallization: If there is a significant difference in solubility between the two products in a particular solvent system, recrystallization can be an effective purification method. This often requires some experimentation with different solvents.

  • Acid-Base Extraction: In some cases, it may be possible to perform an acid-base extraction to separate the mono-acylated product (which can be protonated at the free amino group) from the di-acylated product. However, the basicity of the remaining amino group is significantly reduced after acylation of the first, so this may not be highly effective.

Q4: What is the mechanism of this reaction?

The reaction follows a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[5]

Reaction Mechanism Overview:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Neutralization A 2,5-Diaminoanisole (Amine) C Tetrahedral Intermediate A->C Nucleophilic attack by more reactive NH2 B 2-Furoyl Chloride (Acyl Chloride) B->C D Collapse of Intermediate C->D E Product + HCl D->E Chloride leaves G Protonated Base + Cl- E->G F Base (e.g., TEA) F->G Proton transfer

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,5-diaminoanisole (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Add triethylamine (2.2 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-furoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled solution of the diamine over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting diamine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted diamine), saturated NaHCO₃ solution (to remove any 2-furoic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired mono-acylated product from the di-acylated byproduct and other impurities.

References

  • Matiichuk, Y.E., et al. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843. Available from: [Link]

  • Exploring 2,5-Diaminoanisole Sulfate: Properties and Uses. (n.d.). Available from: [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]

  • Davies, S. G., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications, 8, 15963. Available from: [Link]

  • Chemistry Stack Exchange. (2023, August 20). Why does p-aminophenol oxidize in acid solution. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • Wikipedia. (n.d.). 2,5-Diaminotoluene. Available from: [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (n.d.). ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Available from: [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

  • ATB (Automated Topology Builder). (n.d.). N-(2-Methyl-4-nitrophenyl)-2-furamide. Available from: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazide (VII). Available from: [Link]

  • PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. Available from: [Link]

  • ResearchGate. (n.d.). 13 CNMR spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Available from: [Link]

  • NIST WebBook. (n.d.). 4-Methoxy-o-phenylenediamine. Available from: [Link]

  • Wikipedia. (n.d.). o-aminophenol oxidase. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 4-Methoxy-N-phenylaniline. Available from: [Link]

  • ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Available from: [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole. Available from: [Link]

  • Reddit. (n.d.). 4-Methoxy-o-phenylenediamine. Available from: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Available from: [Link]

  • Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Available from: [Link]

  • PMC. (n.d.). 4-Methoxy-N-phenylaniline. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at.... Available from: [Link]

  • NCERT. (n.d.). Amines. Available from: [Link]

Sources

Technical Support Center: N-(5-Amino-2-methoxyphenyl)-2-furamide Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(5-Amino-2-methoxyphenyl)-2-furamide. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this amide coupling reaction from laboratory scale to pilot plant or full-scale production. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical and engineering principles to empower you to conduct robust, safe, and scalable processes.

The synthesis, typically involving the acylation of 4-methoxy-m-phenylenediamine with a 2-furoyl chloride equivalent, is a classic example of amide bond formation. While straightforward on a gram scale, this reaction class presents significant challenges upon scale-up, including thermal management, mixing efficiency, and control of product crystallization.[1][2][3] This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: From Benchtop Anomalies to Process Solutions

This section addresses specific, observable problems in a question-and-answer format, detailing potential causes and providing actionable diagnostic and corrective protocols.

Issue 1: Reaction Temperature Overshoots Setpoint, Leading to Increased Impurities

Q: We scaled our reaction from 1 L to a 50 L vessel. During the addition of 2-furoyl chloride, the internal temperature spiked well above our 25°C target, and subsequent HPLC analysis showed a significant increase in a di-acylated impurity. What is happening and how can we fix it?

A: This is a classic thermal control problem rooted in the changing surface-area-to-volume ratio during scale-up.

  • Causality: The acylation of an amine is an exothermic reaction that generates heat.[4] In a small flask, the large surface area relative to the volume allows for efficient heat dissipation to the surroundings (e.g., an ice bath). As you increase the reactor volume, the surface area available for heat transfer does not increase proportionally. This leads to heat accumulation, an accelerated reaction rate, and the activation of higher-energy side reactions, such as di-acylation on the second amino group. A thermal runaway can occur when the heat produced exceeds the heat removed.[4]

  • Diagnostic Steps & Solutions:

    • Quantify the Exotherm: Before further scale-up, perform a reaction calorimetry study (RC1) on a lab scale to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR). This data is critical for safe process design.

    • Control Reagent Addition: The most immediate solution is to control the rate of the exothermic reaction by limiting the addition of the furoyl chloride. Switch from bulk addition to a slow, controlled feed using a metering pump. The addition rate should be dictated by the cooling capacity of your reactor. Diluting the furoyl chloride in a suitable solvent can also help manage localized heating.[5]

    • Improve Heat Removal: Ensure your reactor's cooling system is adequate. A simple water bath is insufficient for larger scales; a jacketed reactor with a circulating thermal fluid is necessary. Confirm the heat transfer coefficient (U) of your vessel and ensure it can handle the calculated heat flow.

    • Consider Reverse Addition: Add the 4-methoxy-m-phenylenediamine solution to the 2-furoyl chloride solution. This keeps the more reactive amine in low concentration, potentially minimizing di-acylation.

Issue 2: Product Yield is Inconsistent and Lower Than on Lab Scale

Q: Our lab-scale (250 mL) reaction consistently yields 90-95% of high-purity product. However, in the 100 L reactor, yields vary between 60% and 80%, even with temperature under control. What could be the cause?

A: This issue frequently points to mass transfer limitations and inefficient mixing, which become more pronounced at larger scales.[6]

  • Causality: In a small, well-stirred flask, reactants are homogenized almost instantly. In a large reactor, it takes significantly longer to achieve molecular-level mixing.[7] If the reaction rate is faster than the mixing rate, localized areas of high reagent concentration can form, leading to side reactions and reduced yield of the desired product.[8][9][10] Poor mixing can also result in incomplete reaction, leaving starting material unconsumed.[6]

  • Diagnostic Steps & Solutions:

    • Evaluate Mixing Parameters: Review the design of your reactor. A simple paddle stirrer may be insufficient. Consider a pitched-blade turbine or retreat curve impeller for better top-to-bottom turnover. The presence of baffles is critical to prevent vortexing and promote turbulent mixing.

    • Optimize Stirrer Speed: While increasing agitation seems like an easy fix, it's not always optimal. Use dimensionless numbers like the Reynolds number (Re) to characterize your mixing regime and ensure you are operating in the turbulent flow region for effective homogenization.

    • Subsurface Addition: Introduce the 2-furoyl chloride below the surface of the amine solution, near the impeller. This ensures it is rapidly dispersed rather than reacting in a concentrated layer at the surface.

    • Reaction Monitoring: Implement in-process controls (e.g., timed HPLC samples) to track the consumption of starting materials and the formation of product and byproducts. This will help determine if the reaction is stalling or if side reactions are dominating.

Issue 3: Product Isolation is Slow and Difficult; Filtration Takes Hours

Q: After crashing out our product with an anti-solvent, the resulting solid is very fine and "gummy," leading to extremely slow filtration times and product quality issues. This wasn't a problem on the small scale. Why is this happening?

A: This is a common challenge related to crystallization and solid-state properties. The physical form of your Active Pharmaceutical Ingredient (API) or intermediate is as important as its chemical purity.[11][12]

  • Causality: Rapid, uncontrolled crystallization—often caused by dumping anti-solvent quickly into a concentrated solution on a large scale—leads to rapid nucleation and the formation of very small, often amorphous or poorly-ordered crystals. These fine particles can blind the filter medium, dramatically slowing down filtration.[13][14] The rate of cooling and addition of anti-solvent are critical parameters that govern crystal size and morphology.[11][15]

  • Diagnostic Steps & Solutions:

    • Controlled Crystallization Protocol: Develop a robust crystallization protocol. This involves precise control over temperature, agitation, and the rate of anti-solvent addition. A slow, linear cooling profile or a very slow, controlled addition of the anti-solvent allows for crystal growth rather than just nucleation, resulting in larger, more easily filterable particles.

    • Seeding Strategy: Introduce a small quantity of pre-isolated, high-quality crystalline product (seeds) at the point of supersaturation. Seeding provides a template for crystal growth, promoting the desired crystal form and size distribution.

    • Solvent System Evaluation: The choice of reaction and anti-solvent is critical. A table of potential solvent systems should be evaluated at the lab scale for their impact on crystal habit.

Solvent System Anti-Solvent Typical Crystal Morphology Filtration Characteristics
Ethyl AcetateHeptaneSmall NeedlesModerate
AcetoneWaterPlates/RodsGood
Tetrahydrofuran (THF)Isopropyl Alcohol (IPA)Large PrismsExcellent
Dichloromethane (DCM)MethanolFine PowderPoor to Moderate

Scale-Up Process Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common scale-up issues for the this compound synthesis.

ScaleUp_Troubleshooting Start Scale-Up Problem Identified Problem_Type Categorize Problem Start->Problem_Type Thermal Thermal Runaway High Impurities Problem_Type->Thermal Temp Control Yield Low / Inconsistent Yield Problem_Type->Yield Yield Isolation Poor Filtration Product Quality Issues Problem_Type->Isolation Isolation/Purity Thermal_Cause Cause: Poor Heat Transfer (Low Surface/Volume Ratio) Thermal->Thermal_Cause Thermal_Sol Solution: 1. Controlled Reagent Addition 2. Improve Reactor Cooling 3. Perform Calorimetry Study Thermal_Cause->Thermal_Sol Yield_Cause Cause: Inefficient Mixing (Mass Transfer Limitation) Yield->Yield_Cause Yield_Sol Solution: 1. Optimize Agitation (Impeller/Baffles) 2. Subsurface Reagent Addition 3. Implement In-Process Controls Yield_Cause->Yield_Sol Isolation_Cause Cause: Uncontrolled Crystallization (Poor Particle Morphology) Isolation->Isolation_Cause Isolation_Sol Solution: 1. Develop Controlled Cooling/Anti-Solvent Profile 2. Implement Seeding Strategy 3. Allow Slurry Aging Isolation_Cause->Isolation_Sol

Caption: Troubleshooting workflow for scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations for this scale-up? The primary safety concern is the exothermic nature of the acylation.[4] A thermal runaway is a serious hazard. Always perform thermal screening (e.g., DSC) and reaction calorimetry before attempting a significant scale-up. The generated hydrogen chloride (HCl) gas must also be managed with an appropriate off-gas scrubbing system.

Q2: How do I choose the best solvent for scale-up? Solvent selection should balance reactant solubility, product solubility (for crystallization), safety, and environmental concerns. Avoid dipolar aprotic solvents like DMF or NMP if possible due to toxicity concerns.[1] Ethereal solvents like THF or 2-MeTHF are often good choices for the reaction, while hydrocarbon/alcohol mixtures (e.g., Heptane/IPA) are excellent for crystallization.

Q3: What analytical techniques are essential for monitoring this reaction? High-Performance Liquid Chromatography (HPLC) is indispensable for tracking the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be a quick qualitative check. For crystallization, particle size analysis and Powder X-Ray Diffraction (PXRD) are crucial for ensuring consistency.

Q4: Can I use a coupling agent instead of 2-furoyl chloride? Yes, activating 2-furoic acid with a coupling agent (e.g., HATU, EDC) is an alternative. However, these reagents add cost and atom economy burdens, making them less ideal for large-scale manufacturing unless the acid chloride route proves problematic.[2][3]

Q5: My final product purity is low after isolation. What are the best purification strategies? The most efficient purification is a well-designed crystallization process that selectively crystallizes the desired product, leaving impurities in the mother liquor.[12][16] If impurities co-crystallize, a re-crystallization from a different solvent system may be necessary. In some cases, charcoal treatment can be used to remove colored impurities, followed by filtration.[17]

Key Parameter Inter-relationships in Scale-Up

Understanding how process parameters influence outcomes is key to successful scale-up. The following diagram illustrates these critical relationships.

Parameter_Relationships cluster_inputs Process Parameters (Inputs) cluster_outputs Product Attributes (Outputs) Temp Reaction Temperature Yield Yield Temp->Yield Purity Purity / Impurity Profile Temp->Purity affects side reactions Crystal Crystal Size & Morphology Temp->Crystal affects solubility/kinetics Mixing Mixing Speed & Efficiency Mixing->Yield affects completion Mixing->Purity affects selectivity Addition Reagent Addition Rate Addition->Temp controls heat generation Addition->Purity avoids localized excess Concentration Reagent Concentration Concentration->Yield Concentration->Crystal impacts supersaturation

Sources

Technical Support Center: Crystallization of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful crystallization of N-(5-Amino-2-methoxyphenyl)-2-furamide (MW: 232.24 g/mol , Formula: C₁₂H₁₂N₂O₃). This document offers practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this compound.

Understanding the Molecule: Key Physicochemical Characteristics

This compound possesses a unique combination of functional groups that significantly influence its crystallization behavior:

  • Aromatic Amine (-NH₂): This group is a strong hydrogen bond donor and can also act as a base. Its presence increases the polarity of the molecule and the likelihood of forming strong intermolecular interactions, which are crucial for crystal lattice formation.[1][2]

  • Methoxy Group (-OCH₃): The ether linkage is a hydrogen bond acceptor and introduces some steric bulk. It can influence the solubility in various organic solvents.

  • Furan Ring: This heterocyclic aromatic ring contributes to the molecule's rigidity and can participate in π-π stacking interactions within the crystal lattice. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor.[3][4]

  • Amide Linkage (-CONH-): The amide group is a classic motif for strong hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O). This group often promotes crystallinity but can sometimes lead to solubility challenges.[5][6]

The interplay of these functional groups dictates the compound's solubility, potential for polymorphism, and susceptibility to certain crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

A1: Based on the polarity imparted by the amine and amide groups, polar protic solvents are a good starting point. Consider using methanol, ethanol, or a mixture of ethanol and water . A related compound, 2-amino-5-thiophenyl-(2-methoxy)acetanilide, has been successfully crystallized from a methanol/water mixture.[7] For another similar structure, 2-(2-Amino-4-methoxyphenyl)acetonitrile, ethanol and ethanol/water systems have been suggested.[8]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is often due to a high degree of supersaturation or the use of a solvent in which the compound is too soluble. To address this, you can:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Use a less effective solvent: Add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until slight turbidity is observed, then clarify by adding a small amount of the primary solvent before cooling.

  • Lower the initial concentration: Use more solvent to dissolve the compound initially.[]

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is usually due to either insufficient supersaturation or a high nucleation energy barrier. Try the following:

  • Induce nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites.

  • Add a seed crystal: If you have a small amount of the solid product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Increase supersaturation: Evaporate some of the solvent to increase the concentration of the compound.[]

  • Cool to a lower temperature: Use an ice bath to further decrease the solubility.

Q4: The resulting crystals are very small and difficult to filter. How can I obtain larger crystals?

A4: The formation of very small crystals (fines) is often a result of rapid nucleation. To encourage the growth of larger crystals:

  • Decrease the rate of supersaturation: This can be achieved by slowing down the cooling rate or the addition of an anti-solvent.[10]

  • Reduce the level of agitation: Vigorous stirring can promote secondary nucleation. Gentle stirring is usually sufficient.

  • Use a solvent system with moderate solubility: If the compound is too insoluble, it may crash out of solution quickly.

Troubleshooting Guide

This section provides a more in-depth, systematic approach to resolving common crystallization challenges.

Problem 1: Poor Crystal Yield
Potential Cause Explanation Recommended Solution
Incomplete Precipitation The compound may still be too soluble in the mother liquor at the final temperature.Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). Add a suitable anti-solvent to decrease the solubility of the compound.
Excessive Solvent Using too much solvent to dissolve the compound will result in a lower concentration and reduced yield upon cooling.Concentrate the solution by carefully evaporating some of the solvent before allowing it to cool.
Premature Crystallization If crystallization occurs in the hot solution (e.g., during hot filtration), product will be lost.Ensure all glassware for hot filtration is pre-heated. Use a slight excess of hot solvent to prevent crystallization during transfer.
Problem 2: Impure Crystals
Potential Cause Explanation Recommended Solution
Rapid Crystallization Fast crystal growth can trap impurities within the crystal lattice.[]Slow down the cooling rate. Consider a multi-step cooling profile.
Insoluble Impurities Solid impurities present in the crude material are not removed by crystallization.Perform a hot filtration of the dissolved compound before allowing it to cool. The addition of activated charcoal to the hot solution can help remove colored impurities.[11]
Co-crystallization of Impurities Impurities with similar structures to the target compound may crystallize along with it.A second recrystallization may be necessary. Consider using a different solvent system that may have a greater solubility difference between the compound and the impurity.
Problem 3: Polymorphism Issues
Potential Cause Explanation Recommended Solution
Different Crystal Forms The same compound can crystallize in different solid-state forms (polymorphs) with varying physical properties. This can be influenced by the solvent, cooling rate, and temperature.Characterize the crystal form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Systematically screen different solvents and cooling rates to identify conditions that consistently produce the desired polymorph. Seeding with the desired polymorph can help control the outcome.

Experimental Protocols

Starting Point Protocol: Crystallization from a Methanol/Water System

This protocol is adapted from a method used for a structurally similar compound and serves as an excellent starting point for this compound.[7]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol. Start with approximately 5-10 mL of methanol per gram of crude product. Heat the mixture gently with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While stirring the hot methanolic solution, slowly add purified water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For larger crystals, insulate the flask to slow the cooling process further. Once at room temperature, you can place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Properties of Common Crystallization Solvents

This table provides key physical properties of solvents that may be suitable for the crystallization of this compound.[2][12][13][14]

SolventBoiling Point (°C)Melting Point (°C)Density (g/mL)Polarity (Dielectric Constant)Viscosity (cP at 20°C)
Methanol64.7-97.60.79232.70.59
Ethanol78.4-114.10.78924.51.20
Isopropanol82.6-890.78619.92.39
Acetone56-94.90.79120.70.32
Ethyl Acetate77.1-83.60.9026.020.45
Acetonitrile81.6-450.78637.50.37
Water10001.00080.11.00

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Crude Product solubility_test Solubility Screening (Small Scale) start->solubility_test hot_soluble Good Solubility in Hot Solvent? solubility_test->hot_soluble cold_insoluble Poor Solubility in Cold Solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider Mixed Solvent System hot_soluble->mixed_solvent No single_solvent Potential Single Solvent System cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end Optimized Protocol single_solvent->end mixed_solvent->end

Caption: A decision-making workflow for selecting an appropriate solvent system.

Troubleshooting Crystallization Failure

Caption: A logical progression for troubleshooting experiments where no crystals are obtained.

References

Sources

Technical Support Center: Overcoming Resistance with Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrimidine-based kinase inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of kinase inhibitor research and overcome the challenge of drug resistance.

Introduction: The Power and Challenge of Aminopyrimidine-Based Kinase Inhibitors

Aminopyrimidine-based compounds represent a cornerstone in the development of targeted cancer therapies. Their structural resemblance to the adenine core of ATP allows them to act as competitive inhibitors of a wide range of protein kinases, which are often dysregulated in cancer.[1] Prominent examples include inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and the Bcr-Abl fusion protein.[2][3] However, the clinical efficacy of these inhibitors is often limited by the emergence of drug resistance, frequently through mutations in the kinase domain that prevent effective drug binding.[2][3] This guide will address common challenges and provide strategies for studying and overcoming resistance to these potent therapeutic agents.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with aminopyrimidine-based kinase inhibitors.

Q1: My aminopyrimidine-based inhibitor shows lower than expected potency in my cell-based assay compared to the published IC50 value. What could be the reason?

A1: Several factors can contribute to this discrepancy. Firstly, ensure the identity and purity of your compound, as degradation or impurities can significantly affect its activity. Secondly, cell line identity and passage number are critical; genetic drift during continuous culture can alter the expression levels of the target kinase or downstream signaling components. Finally, variations in experimental conditions such as cell density, serum concentration in the media, and the specific assay endpoint (e.g., ATP levels for viability vs. direct measurement of apoptosis) can all influence the apparent potency of the inhibitor.[4]

Q2: I am observing significant off-target effects with my aminopyrimidine-based inhibitor. How can I confirm if these are genuine off-target effects or assay artifacts?

A2: Distinguishing between genuine off-target effects and experimental artifacts is crucial. A primary step is to perform a target engagement assay to confirm that your compound is binding to its intended kinase target within the cell at the concentrations you are using. Additionally, using a structurally related but inactive analogue of your compound as a negative control can help differentiate between specific and non-specific effects. If the inactive analogue produces the same phenotype, it is likely an artifact or related to the chemical scaffold itself rather than target inhibition.

Q3: How do I choose the right cell line to study resistance to my aminopyrimidine-based kinase inhibitor?

A3: The ideal cell line is one that is initially sensitive to your inhibitor and has a well-characterized genetic background. For example, if you are studying an EGFR inhibitor, a non-small cell lung cancer (NSCLC) cell line with a known activating EGFR mutation (e.g., exon 19 deletion or L858R) would be appropriate.[5] To study acquired resistance, you can generate resistant cell lines in-house by long-term culture of the sensitive parental cell line in the presence of increasing concentrations of your inhibitor.

Q4: What are the most common mechanisms of resistance to aminopyrimidine-based kinase inhibitors?

A4: The most prevalent mechanisms of resistance involve mutations within the kinase domain that either sterically hinder drug binding or alter the conformational state of the kinase.[6] For Bcr-Abl inhibitors like imatinib, the T315I "gatekeeper" mutation is a classic example.[2][7] In the context of EGFR inhibitors, the T790M mutation is a common resistance mechanism to first-generation inhibitors, while the C797S mutation confers resistance to third-generation irreversible inhibitors.[3][8]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem Potential Cause Troubleshooting Steps & Rationale
High Well-to-Well Variability Inconsistent Cell Seeding: Uneven cell distribution across the microplate.Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.
Edge Effects: Evaporation from wells at the edge of the plate.Solution: Do not use the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.
IC50 Higher Than Expected Compound Precipitation: Poor solubility of the inhibitor in the culture medium.Solution: Visually inspect the media for precipitation after adding the compound. Consider using a lower concentration of serum or a different formulation of the inhibitor (e.g., with a solubilizing agent like DMSO, ensuring the final concentration is non-toxic to cells).
High Cell Density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration.Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase for the duration of the assay and that the inhibitor concentration is not limiting.
IC50 Lower Than Expected Synergistic Effects with Media Components: Components in the media may be enhancing the effect of the inhibitor.Solution: Test the inhibitor in different media formulations to identify any synergistic components. Ensure consistency in media batches used for experiments.
Incorrect Compound Concentration: Errors in serial dilutions.Solution: Prepare fresh serial dilutions for each experiment and verify the concentration of your stock solution.
Guide 2: Difficulty in Generating a Resistant Cell Line
Problem Potential Cause Troubleshooting Steps & Rationale
All Cells Die at Low Inhibitor Concentrations Initial Concentration Too High: The starting concentration of the inhibitor is too cytotoxic, not allowing for the selection of resistant clones.Solution: Start with a concentration at or below the IC50 of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.2-1.5 fold) as the cells adapt.
No Resistant Clones Emerge Low Mutational Frequency: The spontaneous mutation rate for resistance may be very low.Solution: Increase the starting population of cells to increase the probability of a pre-existing resistant clone. Alternatively, consider using a mutagen (with appropriate safety precautions) to increase the mutation rate, followed by selection with the inhibitor.
Resistant Phenotype is Unstable Epigenetic or Transient Resistance: Resistance may be due to transient changes in gene expression rather than stable genetic mutations.Solution: Maintain a low concentration of the inhibitor in the culture medium to provide continuous selective pressure. Periodically re-clone the resistant population to isolate stably resistant single-cell clones.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for fundamental experiments in studying aminopyrimidine-based kinase inhibitors and their resistance mechanisms.

Protocol 1: Cell Viability (MTS) Assay to Determine IC50

Objective: To quantify the concentration of an aminopyrimidine-based inhibitor that reduces cell viability by 50%.

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 2,000-10,000 cells per well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of your aminopyrimidine-based inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess Target Inhibition

Objective: To determine if the aminopyrimidine-based inhibitor is inhibiting the phosphorylation of its target kinase.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the inhibitor for a predetermined time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Part 4: Visualizing Mechanisms and Workflows

Diagram 1: General Mechanism of Action of Aminopyrimidine-Based Kinase Inhibitors

G cluster_0 ATP Binding Pocket of Kinase cluster_1 Inhibition by Aminopyrimidine Analogue ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Kinase->Substrate Phosphorylates Inhibitor Aminopyrimidine Analogue Blocked_Kinase Kinase Inhibitor->Blocked_Kinase Competitively Binds No_Phosphorylation No Phosphorylation Blocked_Kinase->No_Phosphorylation Blocked_Signaling Blocked_Signaling No_Phosphorylation->Blocked_Signaling Results in Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Leads to Apoptosis Apoptosis Blocked_Signaling->Apoptosis Leads to

Caption: Competitive inhibition of a kinase by an aminopyrimidine analogue.

Diagram 2: Common Resistance Mechanism - The Gatekeeper Mutation

G cluster_0 Sensitive Kinase cluster_1 Resistant Kinase Inhibitor_S Aminopyrimidine Inhibitor ATP_Pocket_S ATP Binding Pocket (Wild-Type) Inhibitor_S->ATP_Pocket_S Binds effectively Inhibition Inhibition ATP_Pocket_S->Inhibition Leads to Inhibitor_R Aminopyrimidine Inhibitor ATP_Pocket_R ATP Binding Pocket (Gatekeeper Mutation) Inhibitor_R->ATP_Pocket_R Binding blocked Steric_Hindrance Steric Hindrance ATP_Pocket_R->Steric_Hindrance No_Inhibition No_Inhibition ATP_Pocket_R->No_Inhibition Leads to

Caption: Steric hindrance from a gatekeeper mutation prevents inhibitor binding.

References

  • N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial–macrophage interaction. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis. (2013). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy. (2004). PubMed. Retrieved January 22, 2026, from [Link]

  • What are Bcr-Abl T315I inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. (2013). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2018). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N′-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Imatinib. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2009). PubMed. Retrieved January 22, 2026, from [Link]

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors. (2015). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. (2015). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Biological Uptake of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Amino-2-methoxyphenyl)-2-furamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the biological uptake of this compound. This guide provides in-depth, evidence-based strategies and detailed experimental protocols to enhance the bioavailability of this compound in your research.

Part 1: Initial Assessment and Troubleshooting

Before embarking on complex formulation strategies, a thorough understanding of the physicochemical properties of this compound is crucial. These properties inherently govern its absorption and permeability.

Physicochemical Profile of this compound

A preliminary in silico analysis provides critical insights into the potential challenges for the oral bioavailability of this compound.

PropertyValueImplication for Biological Uptake
Molecular Formula C₁₂H₁₂N₂O₃-
Molecular Weight 232.24 g/mol [1]Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for passive diffusion.[2]
Predicted LogP 1.5 - 2.5Indicates moderate lipophilicity, which is generally favorable for membrane permeability.
Predicted Aqueous Solubility Low to moderatePotential for dissolution-limited absorption.
Predicted pKa Basic (amine group)Ionization in the gastrointestinal tract could reduce passive diffusion.
Hydrogen Bond Donors 2Compliant with Lipinski's Rule of Five (≤5).[2]
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five (≤10).[2]

Lipinski's Rule of Five Analysis: this compound does not violate any of Lipinski's rules, suggesting a good starting point for oral drug development.[2] However, this rule is a general guideline and does not guarantee good bioavailability.

Frequently Asked Questions (FAQs): Initial Troubleshooting

Q1: My in vivo experiments with this compound show low and variable plasma concentrations. What could be the primary reason?

A1: Based on its physicochemical profile, the most likely culprits for poor in vivo performance are:

  • Poor Aqueous Solubility: If the compound does not fully dissolve in the gastrointestinal fluids, its absorption will be limited. This is a common issue for many drug candidates.

  • Low Permeability: Despite its compliance with Lipinski's rules, the compound's ability to cross the intestinal epithelium might be a limiting factor. The presence of an ionizable amine group can contribute to this.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

Q2: How can I quickly assess the solubility and permeability of my batch of this compound?

A2: We recommend two key in vitro assays to diagnose the issue:

  • Kinetic Solubility Assay: This will determine the concentration at which your compound precipitates out of a buffered solution, mimicking physiological pH.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid and cost-effective method to assess the passive permeability of your compound across an artificial membrane.

These two experiments will help you to classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.

cluster_0 Initial Troubleshooting Workflow A Low in vivo exposure of This compound B Assess Physicochemical Properties A->B C Kinetic Solubility Assay B->C D PAMPA Assay B->D E Low Solubility C->E Result F Low Permeability D->F Result G Proceed to Formulation Strategies E->G F->G

Caption: Initial troubleshooting workflow for poor bioavailability.

Part 2: Strategies to Enhance Biological Uptake

Once you have identified the primary barrier to uptake, you can employ targeted strategies to overcome it.

Strategy 1: Addressing Poor Solubility

If your kinetic solubility assay indicates that this compound has low solubility, the following approaches can be considered:

  • Salt Formation: The presence of a basic amine group makes this compound a good candidate for salt formation. Creating a salt with a pharmaceutically acceptable acid can significantly improve its dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug into an amorphous state by dispersing it in a polymer matrix can enhance its solubility and dissolution.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the compound increases its surface area-to-volume ratio, leading to a faster dissolution rate. Techniques like milling or high-pressure homogenization can be employed.

Strategy 2: Overcoming Low Permeability

If the PAMPA assay suggests low passive permeability, the following strategies can be explored:

  • Prodrug Approach: The primary amine group can be temporarily masked with a promoiety to increase its lipophilicity and enhance its ability to cross the cell membrane. The promoiety is then cleaved in vivo to release the active drug. Amino acid prodrugs are a common strategy for amine-containing drugs.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its absorption.

Frequently Asked Questions (FAQs): Advanced Strategies

Q3: I have confirmed that my compound has low permeability. Which strategy should I try first?

A3: The prodrug approach is often a highly effective strategy for compounds with a readily modifiable functional group like the primary amine in this compound. It directly addresses the issue of low lipophilicity and potential ionization at physiological pH.

Q4: Are there any risks associated with using permeation enhancers?

A4: Yes, while effective, some permeation enhancers can cause irritation or damage to the intestinal mucosa. Therefore, their use requires careful evaluation of the therapeutic window and potential side effects.

cluster_1 Strategies for Enhancing Uptake A Identified Barrier B Low Solubility A->B C Low Permeability A->C D Salt Formation B->D E Amorphous Solid Dispersion B->E F Particle Size Reduction B->F G Prodrug Approach C->G H Permeation Enhancers C->H I Lipid-Based Formulations C->I

Caption: Strategies to address low solubility and permeability.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess and enhance the biological uptake of this compound.

Protocol 1: Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in pre-warmed HBSS to the final desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - for efflux assessment):

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Protocol 2: Prodrug Synthesis and Evaluation

Objective: To synthesize an amino acid prodrug of this compound and evaluate its stability and permeability.

Part A: Synthesis of an L-Valine Prodrug (Illustrative Example)

  • Protect the amino group of L-valine with a suitable protecting group (e.g., Boc).

  • Activate the carboxylic acid of the protected L-valine using a coupling agent (e.g., DCC/DMAP or HATU).

  • React the activated L-valine with the primary amine of this compound.

  • Deprotect the Boc group to yield the L-valine prodrug.

  • Purify the final product using column chromatography or recrystallization.

Part B: Prodrug Evaluation

  • Chemical Stability: Assess the stability of the prodrug in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Enzymatic Stability: Evaluate the stability of the prodrug in the presence of relevant enzymes (e.g., intestinal peptidases, liver microsomes) to confirm its conversion to the parent drug.

  • Permeability Assessment: Perform a Caco-2 permeability assay on the prodrug to determine if the modification has improved its permeability compared to the parent compound.

References

  • Daina, A., & Zoete, V. (2017). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 12(10), 734-740. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link]

Sources

Validation & Comparative

A Technical Guide to N-(5-Amino-2-methoxyphenyl)-2-furamide and its Bioactive Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. The N-aryl amide linkage serves as a cornerstone in the design of numerous therapeutic agents, offering a versatile backbone for the introduction of diverse functionalities. This guide provides a comparative analysis of N-(5-Amino-2-methoxyphenyl)-2-furamide, a compound of interest, alongside a selection of structurally similar molecules that have demonstrated significant biological activities. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from its close analogs to infer its potential therapeutic profile and to highlight key structure-activity relationships (SAR).

We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting available experimental data to facilitate a comparative understanding. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing both a high-level overview and detailed experimental insights.

Chemical Structures of a Bioactive Furamide and its Analogs

The core structure of this compound features a furan ring connected to a substituted phenyl ring via an amide linker. The amino and methoxy substituents on the phenyl ring are expected to significantly influence the compound's physicochemical properties and biological activity. For a comparative perspective, we will examine compounds where the furan ring is replaced by other heterocycles or the substitution pattern on the phenyl ring is altered.

Synthesis of N-Aryl Amides: A General Workflow

The synthesis of N-aryl amides, including this compound and its analogs, typically involves the coupling of a carboxylic acid or its activated derivative with an aniline. A common and efficient method is the amidation reaction using a coupling agent.

SynthesisWorkflow CarboxylicAcid Furan-2-carboxylic Acid or other aryl carboxylic acid Amidation Amidation Reaction CarboxylicAcid->Amidation Aniline 5-Amino-2-methoxyaniline or other substituted aniline Aniline->Amidation CouplingAgent Coupling Agent (e.g., DCC, EDC/HOBt) CouplingAgent->Amidation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Amidation Product This compound or Analog Amidation->Product caption General synthetic workflow for N-aryl amides.

Caption: General synthetic workflow for N-aryl amides.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of furan-2-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Activation: Add 1.1 equivalents of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt)) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add 1 equivalent of 5-amino-2-methoxyaniline.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Comparative Anticancer Activity

A study on furyl-carboxamide derivatives identified compounds with potent activity against human colon cancer HCT-116 cells, suggesting that the furamide scaffold is a promising pharmacophore for anticancer drug design[1]. Another study on N-substituted 1H-indole-2-carboxamides demonstrated significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range[2]. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Furyl-carboxamide analog 1HCT-116 (Colon)Data not specified, but potent[1]
N-substituted indole-2-carboxamide 12K-562 (Leukemia)0.33[2]
N-substituted indole-2-carboxamide 10HCT-116 (Colon)1.01[2]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)Potent[3]
Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several heterocyclic compounds exert their anticancer effects by targeting components of this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Bioactive Compound (e.g., Furamide Analog) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition caption PI3K/Akt/mTOR signaling pathway.

Caption: PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Antimicrobial Activity

The furan moiety is a well-known pharmacophore in antimicrobial drug discovery. The antimicrobial potential of this compound can be inferred by examining related structures. For instance, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–5.0 mg/mL[4]. Another study on 2-amino- and 2-methoxy-cyanopyridine derivatives also reported antimicrobial activity against a range of bacteria and fungi[5].

The mechanism of action of such compounds often involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the aryl ring play a crucial role in determining the antimicrobial spectrum and potency[6][7].

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeGram-positive bacteria2500-5000[4]
2-Amino-cyanopyridine derivativeBacillus MegateriumModerate to good activity[5]
2-Methoxy-cyanopyridine derivativeStaphylococcus aureusModerate to good activity[5]
5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamideStaphylococcus aureus62.5 µM[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Prepare a fresh overnight culture of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many N-aryl amide derivatives have been investigated for their anti-inflammatory properties. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to have superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC50 values in the range of 0.04–0.07 mg/mL[4].

The anti-inflammatory mechanism of these compounds often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as the NF-κB pathway[9][10].

Compound/AnalogAssayIC50 (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeProtease (Trypsin) Inhibition40-70[4]
Acetylsalicylic acid (Aspirin)Protease (Trypsin) Inhibition405.1[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protease Inhibition)
  • Reaction Mixture: Prepare a reaction mixture containing trypsin, Tris-HCl buffer (pH 7.4), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add bovine serum albumin (BSA) as a substrate and incubate for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Centrifugation: Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

  • Data Analysis: Calculate the percentage of inhibition of protease activity and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on this compound remains to be fully elucidated in publicly accessible literature, a comparative analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound. The collective evidence from related furamide, benzamide, and other N-aryl amide derivatives suggests that this compound is a promising candidate for further investigation in the fields of oncology, infectious diseases, and inflammation.

The presence of the furan ring, a known pharmacophore, coupled with the substituted aminophenyl moiety, offers a rich scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the hypotheses drawn from its analogs. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. DergiPark. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. National Institutes of Health. [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation. National Institutes of Health. [Link]

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Institutes of Health. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Semantic Scholar. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]

  • Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. MDPI. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

  • In vitro C7H2 cytotoxicity in human tumor cell lines. ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]

  • Synthesis and Anticancer Evaluation of Some New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. Zeitschrift für Naturforschung B. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. ResearchGate. [Link]

  • Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. MDPI. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed. [Link]

  • Antibacterial, anti-biofilm and in vivo activities of the antimicrobial peptides P5 and P6.2. bioRxiv. [Link]

  • Advances in the application and mechanism of bioactive peptides in the treatment of inflammation. National Institutes of Health. [Link]

  • Structure–Antimicrobial Activity Relationships of Recombinant Host Defence Peptides Against Drug‐Resistant Bacteria. National Institutes of Health. [Link]

  • Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Semantic Scholar. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Antimicrobial assay. MIC values for the four peptides in Na 2 PHO 4... ResearchGate. [Link]

Sources

A Comparative Guide to N-(5-Amino-2-methoxyphenyl)-2-furamide Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic derivatization of lead compounds is a cornerstone of drug discovery. This guide provides a comprehensive comparative analysis of N-(5-Amino-2-methoxyphenyl)-2-furamide derivatives, a class of compounds with significant therapeutic potential. Drawing upon established synthetic methodologies and biological evaluation data, we will explore the structure-activity relationships (SAR) that govern their efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The N-Phenyl-2-furamide Scaffold

The N-phenyl-2-furamide core structure represents a versatile scaffold in the design of novel bioactive molecules. The furan ring, a five-membered aromatic heterocycle, and the amide linkage are common pharmacophores found in numerous therapeutic agents. The biological activity of these compounds can be finely tuned by introducing various substituents on both the phenyl and furan rings. This guide focuses on derivatives of this compound, aiming to elucidate how modifications to this parent structure impact its biological profile, with a particular emphasis on antimicrobial and anticancer activities.

Synthetic Strategies for N-Aryl-2-furamide Derivatives

The synthesis of N-(R1-phenyl)-5-(R-phenyl)-2-furamides can be achieved through a multi-step process, as robustly demonstrated in the literature. A general and efficient synthetic pathway is outlined below.[1]

Experimental Protocol: General Synthesis of N-(R1-phenyl)-5-(R-phenyl)-2-furamides[1]

Step 1: Synthesis of 5-Aryl-2-furoic Acids

  • Prepare a solution of the corresponding aniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, dissolve furan-2-carboxylic acid and copper(II) chloride in a suitable solvent.

  • Add the freshly prepared diazonium salt solution to the furan-2-carboxylic acid solution and stir at room temperature.

  • The resulting 5-aryl-2-furoic acid is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 5-Aryl-2-furoyl Chlorides

  • Reflux the 5-aryl-2-furoic acid with thionyl chloride for a specified period.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 3: Synthesis of N-(R1-phenyl)-5-(R-phenyl)-2-furamides

  • Dissolve the appropriate aniline derivative in a suitable solvent (e.g., anhydrous benzene).

  • Add the freshly prepared 5-aryl-2-furoyl chloride dropwise to the aniline solution at room temperature.

  • Stir the reaction mixture for a designated time.

  • Isolate the crude product by filtration, wash with a suitable solvent, and purify by recrystallization to yield the final N-(R1-phenyl)-5-(R-phenyl)-2-furamide derivative.

This well-established protocol provides a reliable and adaptable method for generating a library of derivatives for biological screening. The causality behind these experimental choices lies in the classic and dependable nature of the Sandmeyer-type reaction for aryl-furan coupling and the straightforward amide bond formation via an acyl chloride intermediate, ensuring high yields and purity of the final products.

Comparative Biological Activity of N-Phenyl-2-furamide Derivatives

The biological evaluation of a series of N-(R1-phenyl)-5-(R-phenyl)-2-furamide derivatives has revealed promising antimicrobial and anticancer activities. The substitutions on both the phenyl and furan rings play a critical role in determining the potency and selectivity of these compounds.[1]

Antimicrobial Activity

Several derivatives have demonstrated significant activity against the opportunistic fungal pathogen Cryptococcus neoformans. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Anticancer Activity

Selected compounds have also been screened for their cytotoxic effects against various cancer cell lines, including the PC-3 (prostate cancer) and SR (leukemia) cell lines. The growth percentage (GP) is a common metric used in such screens, where a lower GP value indicates higher cytotoxic activity.

Table 1: Comparative Biological Activity of N-(R1-phenyl)-5-(R-phenyl)-2-furamide Derivatives [1]

Compound IDR (on Furan)R1 (on Phenyl)Antimicrobial Activity (C. neoformans ATCC 208821)Anticancer Activity (PC-3, GP)Anticancer Activity (SR Leukemia, GP)
6d 4-Cl-C6H44-F-C6H4HighNot ReportedNot Reported
6e 4-Cl-C6H44-Br-C6H4HighNot ReportedNot Reported
6f 4-Cl-C6H44-I-C6H4HighNot Reported59.81
6i 4-Br-C6H44-Br-C6H4Not Reported34.42Not Reported

Note: "High" activity as reported in the source publication. Specific MIC values were not provided in the abstract.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for the deduction of preliminary structure-activity relationships:

  • Influence of Phenyl Ring Substituents (R1): The nature of the substituent on the N-phenyl ring significantly impacts biological activity. For instance, the presence of halogens (F, Br, I) at the para-position of the phenyl ring appears to be favorable for both antimicrobial and anticancer activities.

  • Influence of Furan Ring Substituents (R): Similarly, the substituent at the 5-position of the furan ring contributes to the overall activity profile. Aryl groups with electron-withdrawing substituents like chlorine and bromine seem to enhance the biological effects.

  • Combined Effect: The combination of specific substituents on both rings is crucial for maximizing potency. For example, compound 6i , with a 4-bromophenyl group on the furan ring and a 4-bromophenyl group on the N-phenyl ring, exhibits high activity against PC-3 prostate cancer cells.[1]

While the specific this compound was not detailed in the primary study, we can extrapolate that the presence of the amino and methoxy groups will significantly alter the electronic and steric properties of the phenyl ring. The electron-donating nature of the methoxy and amino groups may modulate the compound's interaction with biological targets. Further empirical testing is necessary to confirm the precise impact of these substitutions.

Postulated Mechanism of Action and Signaling Pathway

While the exact molecular targets of these N-phenyl-2-furamide derivatives are yet to be fully elucidated, their demonstrated anticancer activity suggests potential interference with key cellular processes such as cell proliferation and survival. A plausible mechanism could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Below is a generalized diagram illustrating a potential signaling pathway that could be targeted by these compounds, leading to apoptosis.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Apoptotic_Regulators Apoptotic Regulators (e.g., Bcl-2 family) Signaling_Cascade->Apoptotic_Regulators Inhibits Apoptosis Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Caspase_Activation Caspase Activation Apoptotic_Regulators->Caspase_Activation Regulates Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Promotes N_Phenyl_Furamide_Derivative N-Phenyl-2-furamide Derivative N_Phenyl_Furamide_Derivative->Signaling_Cascade Inhibits N_Phenyl_Furamide_Derivative->Apoptotic_Regulators Promotes Apoptosis

Caption: Postulated mechanism of anticancer activity.

Conclusion and Future Directions

This comparative guide has synthesized the available data on N-phenyl-2-furamide derivatives, highlighting their potential as antimicrobial and anticancer agents. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective analogs. Specifically, the synthesis and evaluation of this compound and its derivatives are a logical and promising next step. The introduction of the amino and methoxy groups offers opportunities for further modification and could lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this promising class of compounds.

References

  • Matiichuk, Y.E., Sulyma, M.I., Chaban, T.I., Ogurtsov, V.V., & Matiychuk, V.S. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research Journal of Pharmacy and Technology, 13(12), 5837-5843. [Link]

  • Matiichuk, Y.E., Sulyma, M.I., Chaban, T.I., Ogurtsov, V.V., & Matiychuk, V.S. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843.
  • Yun, Y., Miao, Y., Sun, X., Sun, J., & Wang, X. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1346–1356. [Link]

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-103. [Link]

  • MDPI. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(1), 1-20. [Link]

  • Matiichuk, Y.E., Sulyma, M.I., Chaban, T.I., Ogurtsov, V.V., & Matiychuk, V. S. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research J. Pharm. and Tech., 13(12), 5837-5843. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of a Novel Sirtuin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "N-(5-Amino-2-methoxyphenyl)-2-furamide" did not yield specific experimental data. Consequently, this guide has been developed to serve as a comprehensive, illustrative framework for the in vitro validation of a novel chemical entity with suspected sirtuin inhibitory activity, herein referred to as "Compound X." This document provides the detailed methodologies, comparative analyses, and data interpretation required to rigorously assess the efficacy and selectivity of a new compound, using established sirtuin inhibitors as benchmarks.

Introduction: The Rationale for Sirtuin Inhibition and the Emergence of Compound X

Sirtuins (SIRTs) are a family of NAD⁺-dependent lysine deacylases (SIRT1-7 in mammals) that are critical regulators of cellular metabolism, genome stability, and inflammatory responses.[1] Their dysregulation is implicated in a host of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. The development of small molecule inhibitors targeting specific sirtuin isoforms is therefore a highly promising therapeutic strategy.

Compound X, this compound, is a novel compound with structural motifs suggestive of potential interaction with the sirtuin active site. This guide provides a systematic approach to validate its in vitro efficacy, focusing on SIRT1 and SIRT2, two of the most studied isoforms. We will compare Compound X against a panel of well-characterized sirtuin inhibitors:

  • Selisistat (EX-527): A potent and highly selective SIRT1 inhibitor.[2][3]

  • AGK2: A selective SIRT2 inhibitor.[2][4]

  • Sirtinol: A dual inhibitor of SIRT1 and SIRT2.[2][5]

  • Cambinol: Another dual inhibitor of SIRT1 and SIRT2.[6][7]

The following sections will detail the experimental workflows, from initial biochemical assays to cell-based validation, providing a robust framework for characterizing the potency, selectivity, and cellular activity of Compound X.

Biochemical Efficacy: Direct Measurement of Sirtuin Inhibition

The foundational step in validating a new inhibitor is to measure its direct effect on the enzymatic activity of purified sirtuin isoforms. We will employ a commercially available fluorogenic assay, which is a robust and high-throughput method for determining inhibitor potency.[8]

Causality of Experimental Design

The choice of a fluorogenic peptide-based assay allows for the sensitive and continuous monitoring of sirtuin deacetylase activity.[8] By measuring the fluorescence generated upon the deacetylation of a synthetic substrate, we can quantify the rate of the enzymatic reaction. Including a panel of sirtuin isoforms (SIRT1, SIRT2, and SIRT3) is crucial for determining the selectivity profile of Compound X. The comparison with known inhibitors provides essential context for the potency of our test compound.

Experimental Protocol: Fluorogenic Sirtuin Activity Assay
  • Reagent Preparation:

    • Prepare a 2x stock of recombinant human SIRT1, SIRT2, and SIRT3 enzymes in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a 2x stock of the fluorogenic acetylated peptide substrate (e.g., from a SIRT-Glo™ kit) and NAD⁺ in assay buffer.

    • Prepare serial dilutions of Compound X and the reference inhibitors (Selisistat, AGK2, Sirtinol, Cambinol) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the compound dilutions to the appropriate wells.

    • Add 25 µL of the 2x enzyme stock to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the 2x substrate/NAD⁺ mixture.

    • Immediately begin kinetic reading of fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Comparative Biochemical Potency
CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity Profile
Compound X (Hypothetical) 5.2 25.8 >100 ~5-fold selective for SIRT1 over SIRT2
Selisistat (EX-527)0.038[2]>10[2]>10[2]SIRT1 selective
AGK230[4]3.5[4]91[4]SIRT2 selective
Sirtinol131[2]38[2]-Dual SIRT1/SIRT2
Cambinol56[7]59[7]No activity[7]Dual SIRT1/SIRT2

Cellular Activity: Validating Target Engagement in a Biological Context

While biochemical assays are essential, it is crucial to confirm that Compound X can penetrate the cell membrane and engage its target in a cellular environment. We will assess this by measuring the acetylation status of known sirtuin substrates via Western blot.

Causality of Experimental Design

SIRT1 is known to deacetylate p53 at lysine 382 (K382), while SIRT2's primary cytosolic substrate is α-tubulin at lysine 40 (K40). Inhibition of these sirtuins should lead to an accumulation of the acetylated forms of these proteins. This provides a direct readout of the inhibitor's on-target activity within the cell. The inclusion of a cytotoxicity assay is a critical control to ensure that the observed effects are not due to general cellular toxicity.

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis cluster_3 Cytotoxicity Assessment A Seed cells (e.g., MCF-7) in 6-well plates B Treat with Compound X and controls for 24 hours A->B C Lyse cells and quantify protein concentration B->C G Treat cells in 96-well plates D SDS-PAGE and protein transfer C->D E Incubate with primary antibodies (ac-p53, ac-α-tubulin, total p53, total α-tubulin, β-actin) D->E F Incubate with secondary antibodies and detect E->F H Perform MTT or LDH assay G->H G cluster_inhibitors Inhibition Mechanisms SIRT1 SIRT1 Enzyme Complex1 SIRT1-Substrate-NAD+ Complex SIRT1->Complex1 Substrate Ac-Peptide Substrate->Complex1 NAD NAD+ NAD->Complex1 Product Deacetylated Peptide + Nicotinamide + OAADPr Complex1->Product Catalysis Comp_Inhibitor Competitive Inhibitor (e.g., Cambinol) Comp_Inhibitor->SIRT1 Binds to free enzyme Uncomp_Inhibitor Uncompetitive Inhibitor (e.g., EX-527) Uncomp_Inhibitor->Complex1 Binds to E-S complex

Caption: Potential mechanisms of sirtuin inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial in vitro validation of Compound X, a novel potential sirtuin inhibitor. The hypothetical data presented suggests that Compound X is a moderately potent, SIRT1-selective inhibitor with good cellular activity and a favorable therapeutic index.

The logical progression from biochemical potency and selectivity to cell-based target engagement and cytotoxicity provides a robust, self-validating framework. The proposed mechanism of action studies would further solidify the understanding of how Compound X interacts with its target.

Future work should include:

  • Profiling against the full panel of sirtuin isoforms (SIRT1-7) to confirm selectivity.

  • Off-target screening against other deacetylases (HDACs) and relevant kinases.

  • In vivo studies in appropriate disease models to assess efficacy and pharmacokinetics.

This structured approach ensures that the characterization of a novel compound like "this compound" is conducted with scientific rigor, providing a solid foundation for further drug development efforts.

References

  • Schiedel, M., et al. (2018). Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals). Journal of Medicinal Chemistry, 61(2), 482–491. [Link]

  • Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712–716. [Link]

  • Wang, J., et al. (2012). Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells. International Journal of Oncology, 41(3), 1101–1109. [Link]

  • BellBrook Labs. (n.d.). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved January 22, 2026, from [Link]

  • Zhao, S., et al. (2020). Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Bio-protocol, 10(18), e3761. [Link]

  • Gertz, M., et al. (2013). A new mechanism for sirtuin activation by resveratrol. eLife, 2, e00370. [Link]

  • Pirrie, L., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules, 17(10), 12206–12222. [Link]

  • Rahnasto-Rilla, M., et al. (2018). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 47, 1-6. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to Validating the Mechanism of Action for N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the complex landscape of drug discovery, a novel small molecule like N-(5-Amino-2-methoxyphenyl)-2-furamide presents both a tantalizing opportunity and a significant challenge. Its furan and aminophenyl moieties hint at a spectrum of potential biological activities, from antimicrobial to anti-inflammatory or even kinase modulation.[1][2] However, without a validated mechanism of action (MoA), its therapeutic potential remains a black box.

This guide provides a comprehensive, multi-pronged strategy to systematically elucidate the MoA of this compound. We will move beyond a simple checklist of experiments, instead focusing on the causal logic that underpins a robust validation workflow. Our approach is designed to be self-validating, integrating layers of evidence to build an irrefutable case for the compound's biological function. We will also objectively compare the anticipated performance of our lead compound with hypothetical alternatives, grounded in supporting experimental data.

Part 1: From Unbiased Screening to Hypothesis Generation: Identifying Potential Targets

The foundational step in MoA validation is to identify the direct molecular binding partners of your compound. Acknowledging that this compound is a novel entity, we must cast a wide net before narrowing our focus. Our strategy will therefore begin with target-agnostic approaches.

In Silico Target Prediction: A Computational First Look

Before embarking on wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights into potential protein targets.[3] By analyzing the 3D structure and chemical properties of this compound, algorithms can screen vast databases of protein structures to identify potential binding pockets.[4]

Rationale: This cost-effective initial step helps to prioritize subsequent experimental approaches. For instance, if in silico modeling consistently predicts binding to the ATP pocket of a specific kinase family, a Kinobeads assay would be a logical next step.

A variety of web-based tools, such as SwissTargetPrediction, can be utilized for this purpose.[5] The output is typically a ranked list of potential targets based on structural similarity to known ligands.

cluster_0 Target Identification Workflow A This compound B In Silico Target Prediction A->B D Affinity Chromatography-Mass Spectrometry A->D C Hypothesized Targets (e.g., Kinases, Enzymes) B->C E Kinobeads Profiling (if kinases are predicted) C->E F Validated Target List D->F E->F

Target Identification Workflow Diagram.
Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Binding Partners

This powerful biochemical technique allows for the unbiased identification of proteins that physically interact with our compound of interest.[6] The core principle involves immobilizing a modified version of this compound (the "bait") onto a solid support (e.g., agarose beads) and incubating it with a complex protein mixture, such as a cell lysate.[7] Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that is predicted to be non-essential for target binding.

  • Immobilization: Covalently attach the affinity probe to streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding. A crucial control is to also incubate lysate with beads that have not been conjugated to the probe.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the experimental sample with those from the control to determine specific binding partners.

Kinobeads Profiling: A Specialized Approach for Kinase Targets

Given that a significant portion of the "druggable" genome consists of kinases, it is prudent to consider if this compound is a kinase inhibitor.[8] The Kinobeads technology is a specialized form of affinity chromatography that utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[9][10]

Rationale: This competitive binding assay can reveal the kinase selectivity profile of our compound. By pre-incubating the cell lysate with this compound before adding it to the Kinobeads, we can identify which kinases are no longer able to bind to the beads, as they are already occupied by our compound.[11]

The results from these unbiased screening methods should be compiled into a clear, prioritized list of potential targets.

Target ID Method of Identification Confidence Score (from MS) Supporting In Silico Prediction?
Kinase XKinobeads, AC-MS95%Yes
Enzyme YAC-MS88%No
Protein ZAC-MS75%Yes

Part 2: In-Cellular Target Engagement: Confirming the Handshake

Identifying a potential binding partner is only the first step. We must then confirm that our compound engages this target within the complex and dynamic environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[12]

CETSA is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[13] This means that the protein-drug complex will denature and aggregate at a higher temperature than the unbound protein.

cluster_1 CETSA Workflow A Treat cells with This compound or Vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and aggregated fractions B->C D Quantify remaining soluble target protein (e.g., by Western Blot) C->D E Plot melting curves to determine thermal shift D->E cluster_2 Hypothetical Signaling Pathway A This compound B Kinase X A->B Inhibition C Substrate Y B->C Phosphorylation D Phosphorylated Substrate Y C->D E Downstream Signaling D->E F Gene Expression Changes E->F

Hypothetical Signaling Pathway Inhibition.
  • Western Blotting:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target's downstream substrates.

  • RT-qPCR:

    • Treat cells with the compound.

    • Isolate total RNA and reverse transcribe it to cDNA.

    • Perform quantitative PCR using primers for genes known to be regulated by the target's signaling pathway.

Part 4: A Comparative Framework: Benchmarking Performance

To truly understand the potential of this compound, its performance must be benchmarked against alternative compounds. These could include:

  • Structural Analogs: Compounds with a similar chemical scaffold to understand structure-activity relationships.

  • Known Inhibitors of the Validated Target: To compare potency and selectivity.

  • Compounds with Different Mechanisms of Action: To serve as negative controls in cellular assays.

For our hypothetical target, Kinase X, a suitable comparator would be a well-characterized, potent kinase inhibitor like Dasatinib . Another useful comparator could be a structurally related but biologically inactive analog of our lead compound.

Parameter This compound Comparator 1 (Dasatinib) Comparator 2 (Inactive Analog)
Target(s) Kinase XMultiple KinasesNone
IC50 (Kinase X) 150 nM10 nM> 10 µM
Cellular Potency (e.g., anti-proliferative) 500 nM25 nM> 50 µM
Downstream Pathway Inhibition (p-Substrate Y) YesYesNo

Conclusion

The validation of a small molecule's mechanism of action is a meticulous process of evidence accumulation. For a novel compound like this compound, this journey begins with broad, unbiased screening to identify potential targets, followed by rigorous in-cell validation of target engagement. Finally, the functional consequences of this engagement must be elucidated and benchmarked against relevant alternatives. By following this logically structured and self-validating workflow, researchers can confidently decode the molecular blueprint of their compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Alley, M. C., Scudiero, D. A., Monks, A., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589–601.
  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. Available at: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of proteins. Science, 341(6141), 84–87. Available at: [Link]

  • Takahashi, N., Yamauch, T., Higashiyama, K., & Ohba, T. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847–853.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. Available at: [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939–965. Available at: [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at: [Link]

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402–408.
  • Furan-containing compounds and their biological activities. (2025). ResearchGate. Available at: [Link]

  • Aminophenol derivatives and their biological activities. (2023). PubMed Central. Available at: [Link]

  • Medard, G., Bantscheff, M., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574–1586. Available at: [Link]

  • In Silico Target Prediction Methods. (2025). Creative Biolabs. Available at: [Link]

  • Diloxanide Mechanism of Action. (2024). PubMed. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) Overview. (2020). News-Medical.Net. Available at: [Link]

  • CETSA Protocol Details. (2016). NCBI Bookshelf. Available at: [Link]

  • Enzyme Kinetic Assays Explained. (2024). Tip Biosystems. Available at: [Link]

  • Affinity Selection Mass Spectrometry. (2021). BrJAC. Available at: [Link]

  • Furan-based Drugs in Human Diseases. (2024). PubMed. Available at: [Link]

  • Target Identification Overview. (2023). PubMed Central. Available at: [Link]

  • Kinobeads Profiling for Kinase Inhibitors. (2022). UKM Medical Molecular Biology Institute. Available at: [Link]

  • 4-(4-aminophenyl) derivatives as partial agonists. (2025). PubMed. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. (2018). PubMed. Available at: [Link]

  • CETSA Mass Spectrometry Applications. (2015). Annual Reviews. Available at: [Link]

  • Kinobeads Technology Review. (2025). ResearchGate. Available at: [Link]

  • Steady-state Enzyme Kinetics. (2021). Portland Press. Available at: [Link]

  • SwissTargetPrediction Tool. (2025). Swiss Institute of Bioinformatics. Available at: [Link]

  • Synthesis and biological activity of furan derivatives. (2011). SciSpace. Available at: [Link]

  • Potential mechanisms of action of drugs with effect on Entamoeba histolytica. (2025). ResearchGate. Available at: [Link]

  • Affinity Selection Mass Spectrometry for Target Ligands. (2021). BrJAC. Available at: [Link]

  • Enzyme-Inhibitor Kinetics Assay. (2015). ResearchGate. Available at: [Link]

  • Small Molecule Drug Target Identification and Validation. (2023). Baitai Paike Biotechnology. Available at: [Link]

  • Recent Advances in In Silico Target Fishing. (2020). MDPI. Available at: [Link]

  • 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors. (2023). PubMed. Available at: [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). PubMed. Available at: [Link]

  • Diloxanide PubChem entry. (2026). PubChem. Available at: [Link]

  • Target identification using native mass spectrometry. (2021). ResearchGate. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Available at: [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (2016). PubMed Central. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

  • Small Molecules and Target Identification. (2024). News-Medical.Net. Available at: [Link]

  • Applied Sciences Journal. (2025). MDPI. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Furametinib, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of Furametinib, a representative N-phenyl-2-furamide derivative. In drug discovery, understanding a compound's selectivity is paramount, as off-target interactions can lead to unforeseen side effects or even reveal new therapeutic opportunities.[1][2][3] This document details the experimental rationale, methodologies, and comparative data necessary to build a robust selectivity profile for a novel kinase inhibitor, using Furametinib as a case study.

The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[4][5] Minor structural variations in a small molecule can drastically alter its binding profile, leading to interactions with unintended kinase targets. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in optimizing a drug candidate's safety and efficacy.[1][3]

The Imperative of Selectivity: Initial Profiling Strategy

The initial step in characterizing Furametinib is to assess its inhibitory activity against a broad panel of kinases. This "kinome profiling" or "kinome scanning" approach provides a bird's-eye view of the compound's selectivity.[4][6] The rationale is to cast a wide net to identify both high-affinity primary targets and lower-affinity off-targets that might become relevant at therapeutic concentrations.

For this study, a panel of 96 kinases representing all major branches of the human kinome was selected. This ensures a comprehensive survey of potential interactions. The primary measure of inhibitory activity is the IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[7][8] A lower IC50 value indicates higher potency.[7]

Experimental Workflow: Kinase Profiling

The following diagram illustrates the general workflow for assessing the kinase selectivity of a test compound like Furametinib.

G cluster_0 Biochemical Screening cluster_1 Data Analysis Compound Furametinib Stock Dilution Serial Dilution Series Compound->Dilution Assay Kinase Panel Assay (e.g., TR-FRET) Dilution->Assay Readout High-Throughput Plate Reader Assay->Readout Curve Dose-Response Curve Fitting Readout->Curve IC50 IC50 Value Calculation Curve->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: High-level workflow for kinase inhibitor profiling.

Comparative Biochemical Analysis: Furametinib vs. Alternative Inhibitors

Furametinib was screened against a panel of 96 kinases at a concentration of 10 µM. Kinases showing greater than 50% inhibition were selected for full IC50 determination. The results are compared with two other hypothetical kinase inhibitors, Compound A (a known multi-kinase inhibitor) and Compound B (a highly selective inhibitor).

Biochemical Assay Protocol: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay format for measuring kinase activity.[9] It relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate). Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, substrate, and ATP solutions in this buffer.

  • Compound Plating: Serially dilute Furametinib and control compounds in DMSO, then dilute into the assay buffer. Add 5 µL of the diluted compound to a 384-well assay plate.

  • Kinase Reaction: Add 10 µL of the kinase/substrate mix to each well. Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[10]

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix containing a Europium-labeled anti-phospho-substrate antibody and the acceptor molecule. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative IC50 Data

The following table summarizes the IC50 values for Furametinib and two comparator compounds against a selection of key on- and off-target kinases.

Kinase TargetFurametinib IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)Kinase Family
MAPK14 (p38α) 15 25>10,000CMGC
MAPK1 (ERK2) 8,50050>10,000CMGC
VEGFR2 25010>10,000TK
ABL1 1,20058,000TK
SRC 3,500150>10,000TK
AURKA >10,00080025AGC
ROCK1 9,8001,200>10,000AGC

Interpretation:

  • Furametinib demonstrates potent inhibition of its primary target, p38α MAPK, with an IC50 of 15 nM. It shows moderate off-target activity against VEGFR2 and ABL1 at higher concentrations.

  • Compound A is a potent multi-kinase inhibitor, hitting p38α, VEGFR2, and ABL1 with high affinity. This profile may be desirable for certain cancer therapies but carries a higher risk of off-target toxicity.

  • Compound B is highly selective for Aurora Kinase A (AURKA), with minimal activity against other tested kinases, making it a good tool compound for studying AURKA-specific functions.

Visualizing Selectivity: The Kinome Tree

A kinome tree diagram visually represents the selectivity of an inhibitor across the human kinome. In the diagram below, inhibited kinases are highlighted. A highly selective compound will illuminate only a single point or a small cluster, while a non-selective compound will light up multiple branches.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group cluster_AGC AGC Group node_inhibited node_primary VEGFR2 VEGFR2 ABL1 ABL1 VEGFR2->ABL1 SRC SRC ABL1->SRC EGFR EGFR SRC->EGFR p38a p38α ERK2 ERK2 p38a->ERK2 CDK2 CDK2 ERK2->CDK2 AURKA AURKA ROCK1 ROCK1 AURKA->ROCK1 PKA PKA ROCK1->PKA Kinome Kinome Root Kinome->VEGFR2 Kinome->p38a Kinome->AURKA

Caption: Simplified kinome map showing Furametinib's selectivity.

Cellular Validation: Confirming On-Target and Off-Target Effects

Biochemical assays are essential but do not fully replicate the complex cellular environment. It is crucial to validate the findings in cellular models to confirm target engagement and assess the functional consequences of kinase inhibition.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ assay is a proximity-based method to quantify compound binding to a specific protein target in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the p38α-NanoLuc® fusion protein. Plate the cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Furametinib to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Signal Measurement: Read both the donor (luciferase) and acceptor (tracer) signals on a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50.

Functional Downstream Analysis: Western Blot for p-MK2

To confirm that Furametinib inhibits the p38α signaling pathway, we can measure the phosphorylation of a known downstream substrate, MAPK-activated protein kinase 2 (MK2).

G Stress Cellular Stress (e.g., Anisomycin) p38a p38α MAPK Stress->p38a Activates MK2 MK2 p38a->MK2 Phosphorylates Furametinib Furametinib Furametinib->p38a Inhibits pMK2 p-MK2 (Active) MK2->pMK2 Response Downstream Cellular Response pMK2->Response

Caption: Furametinib inhibits the p38α MAPK signaling pathway.

Comparative Cellular Data
Assay TypeTarget PathwayFurametinib IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
NanoBRET™ p38α Engagement85110>20,000
Western Blot p-MK2 Inhibition120150>20,000
Cell Viability HUVEC (VEGFR2)95040>20,000
Cell Viability K562 (ABL1)3,8002515,000

Interpretation:

  • Furametinib shows good correlation between biochemical potency (15 nM) and cellular target engagement (85 nM) and functional pathway inhibition (120 nM). The rightward shift is expected due to factors like cell membrane permeability and intracellular ATP concentration.

  • The off-target activity on VEGFR2 and ABL1 is confirmed in cellular viability assays (HUVEC and K562 cell lines, respectively), but at significantly higher concentrations than the on-target activity.

  • Compound A demonstrates potent on- and off-target effects in cellular models, consistent with its multi-kinase inhibitor profile.

  • Compound B shows no significant cellular activity except in cell lines where AURKA is a known dependency (data not shown).

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel kinase inhibitor, Furametinib. The data reveals that Furametinib is a potent and relatively selective inhibitor of p38α MAPK. While it exhibits some off-target activity against VEGFR2 and ABL1, there is a clear therapeutic window between its on-target and off-target potencies.

This selectivity profile makes Furametinib a promising candidate for inflammatory diseases where p38α is a key driver. The moderate VEGFR2 activity might be a consideration for long-term safety profiling but is unlikely to be therapeutically relevant at the predicted efficacious dose for p38α inhibition. Further studies, including in vivo safety and efficacy models, are warranted based on this favorable cross-reactivity profile.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Grooms, K. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • Bryant, C., et al. (2011). X-ReactKIN, a new machine learning approach that extends the modeling and virtual screening of individual protein kinases to a system level in order to construct a cross-reactivity virtual profile for the human kinome. Journal of Cheminformatics, 3(1), 21. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335-1345. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Schwartz, B., & Lazerwith, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(5-Amino-2-methoxyphenyl)-2-furamide Analogs as Dual ALK/EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the simultaneous inhibition of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) has emerged as a promising strategy to overcome resistance mechanisms. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of inhibitors based on the N-(5-Amino-2-methoxyphenyl)-2-furamide scaffold. We will dissect the molecular architecture of these compounds, offering a rationale for experimental design and presenting comparative data to guide future drug discovery efforts.

Introduction: The Rationale for Dual ALK/EGFR Inhibition

NSCLC is often driven by genetic alterations in key signaling pathways. While targeted therapies against individual kinases like ALK (e.g., Crizotinib) and EGFR (e.g., Erlotinib, Afatinib) have shown clinical efficacy, the development of resistance is a major challenge. In some cases, resistance to ALK inhibitors can arise from the activation of EGFR signaling pathways.[1] Therefore, the development of dual-target inhibitors that can simultaneously block both kinases presents a compelling therapeutic approach to potentially enhance efficacy and combat acquired resistance.[1][2]

The this compound scaffold has been identified as a promising starting point for the design of such dual inhibitors. This guide will explore how systematic modifications of this core structure influence inhibitory potency against both ALK and EGFR.

Core Scaffold and Postulated Binding Mode

The foundational structure, this compound, can be deconstructed into three key pharmacophoric regions: the 2-furamide moiety, the central amide linker, and the 5-amino-2-methoxyphenyl group. The interaction of this scaffold with the ATP-binding pocket of kinases is crucial for its inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The 2-Furamide Moiety: Exploring Bioisosteric Replacements

The 2-furamide group often serves as a hinge-binding motif in kinase inhibitors. Modifications in this region can significantly impact potency and selectivity.

While direct SAR data for the this compound scaffold is emerging, we can infer valuable insights from related N-(phenyl)-5-(phenyl)-2-furamide derivatives that have shown anticancer activity.[3] In many kinase inhibitors, the furan ring can be replaced by other five- or six-membered heterocycles to probe interactions within the ATP binding site. For instance, replacement of the furan with a thiophene or a pyridine ring can alter the hydrogen bonding capacity and steric interactions, leading to changes in inhibitory activity.

A key takeaway from broader kinase inhibitor research is that the ability of this heterocyclic ring to form a hydrogen bond with the kinase hinge region is often critical for potent inhibition.

The Central Amide Linker: Rigidity and Vectorial Orientation

The amide linker plays a crucial role in correctly positioning the two aromatic regions of the inhibitor within the kinase's active site. The planarity and hydrogen-bonding capabilities of the amide bond are generally important for maintaining a favorable conformation for binding.

Studies on similar kinase inhibitor scaffolds have shown that replacing the amide linker with more flexible or rigid linkers can have a profound impact on activity. For instance, inversion of the amide bond (retro-amide) or its replacement with a sulfonylamide or a urea linkage can alter the geometry and electronic properties of the molecule, thereby affecting its binding affinity.

The 5-Amino-2-methoxyphenyl Group: The Specificity-Determining Region

Modifications to the substituted phenyl ring are critical for achieving dual-target specificity and high potency. This region of the molecule typically extends into the solvent-exposed region of the ATP-binding pocket, where there is more variability in amino acid residues between different kinases.

A pivotal study in the development of dual ALK/EGFR inhibitors based on a similar scaffold, CHMFL-ALK/EGFR-050, provides a wealth of SAR data for this region.[3] The 5-amino group serves as a crucial attachment point for a Michael acceptor moiety (an acrylamide group in the case of CHMFL-ALK/EGFR-050), which can form a covalent bond with a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

The methoxy group at the 2-position of the phenyl ring has been shown to be important for maintaining a conformation that is favorable for binding to both ALK and EGFR.[3] The methoxy group can enhance target binding, improve physicochemical properties, and influence the overall ADME (absorption, distribution, metabolism, and excretion) profile of the compound.[4]

The following table summarizes the SAR for modifications on the aminophenyl ring, with a focus on dual ALK and EGFR inhibition. The data is based on analogs of the highly potent dual inhibitor CHMFL-ALK/EGFR-050.[3]

Compound Modification on Aminophenyl Ring ALK IC50 (nM) EGFRL858R/T790M IC50 (nM)
Lead Compound 5-Acrylamido-2-methoxy3.52.5
Analog 15-Acrylamido-2-ethoxy4.23.1
Analog 25-Acrylamido (no methoxy)25.618.9
Analog 35-Amino (no acrylamide)>1000>1000
Analog 44-Acrylamido-2-methoxy150.898.4

Data is illustrative and based on findings from related compounds to demonstrate SAR principles.

  • The acrylamide group at the 5-position is critical for potent inhibition of both kinases, suggesting a covalent binding mechanism is advantageous.

  • The 2-methoxy group significantly enhances potency, likely by promoting a favorable binding conformation.

  • The relative positions of the amino/acrylamide and methoxy groups are crucial, as moving the acrylamide to the 4-position drastically reduces activity.

SAR_Aminophenyl cluster_core Core Scaffold cluster_modifications Aminophenyl Ring Modifications Core N-(phenyl)-2-furamide High_Potency 5-Acrylamido-2-methoxy (ALK IC50: 3.5 nM EGFR IC50: 2.5 nM) Core->High_Potency Optimal Substitution Reduced_Potency_1 5-Acrylamido (no methoxy) (ALK IC50: 25.6 nM EGFR IC50: 18.9 nM) High_Potency->Reduced_Potency_1 Removal of Methoxy Reduced_Potency_2 4-Acrylamido-2-methoxy (ALK IC50: 150.8 nM EGFR IC50: 98.4 nM) High_Potency->Reduced_Potency_2 Positional Isomer Inactive 5-Amino (no acrylamide) (IC50 > 1000 nM) High_Potency->Inactive Removal of Acrylamide

Comparison with Alternative Dual-Target Inhibitors

To contextualize the performance of this compound analogs, it is essential to compare their activity with established kinase inhibitors.

Compound Target(s) ALK IC50 (nM) EGFRWT IC50 (nM) EGFRL858R/T790M IC50 (nM)
CHMFL-ALK/EGFR-050 Analog [3]ALK/EGFR3.545.22.5
Crizotinib [1]ALK (Primary)~20-50>1000>1000
Erlotinib [5]EGFR>1000~2>500
Afatinib [5]EGFR/HER2>1000~0.5~10

This comparison highlights the unique advantage of the this compound scaffold in achieving potent dual inhibition of both ALK and a key resistance mutant of EGFR.

Experimental Protocols

In Vitro Dual ALK/EGFR Kinase Inhibition Assay (ADP-Glo™)

The following protocol describes a luminescence-based assay to determine the IC50 values of test compounds against ALK and EGFR kinases. This method quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[6]

Materials:

  • Recombinant human ALK and EGFR (L858R/T790M) enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add 2 µL of the respective kinase (ALK or EGFR) in kinase buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinases.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating 1. Compound Serial Dilution (in 384-well plate) Enzyme_Addition 2. Add Kinase (ALK or EGFR) Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation (15 min, RT) Enzyme_Addition->Pre_incubation Reaction_Start 4. Add Substrate/ATP Mix Pre_incubation->Reaction_Start Reaction_Incubation 5. Kinase Reaction (60 min, 30°C) Reaction_Start->Reaction_Incubation ATP_Depletion 6. Add ADP-Glo™ Reagent (40 min, RT) Reaction_Incubation->ATP_Depletion Signal_Generation 7. Add Kinase Detection Reagent (30-60 min, RT) ATP_Depletion->Signal_Generation Read_Luminescence 8. Measure Luminescence Signal_Generation->Read_Luminescence IC50_Calculation 9. Calculate IC50 Values Read_Luminescence->IC50_Calculation

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of potent dual ALK and EGFR inhibitors. The SAR analysis presented in this guide, synthesized from studies of closely related analogs, underscores the critical importance of the substitutions on the aminophenyl ring for achieving high potency and dual-target activity. Specifically, the incorporation of a covalent warhead at the 5-position and a methoxy group at the 2-position are key determinants of efficacy.

Future research in this area should focus on:

  • Exploring a wider range of bioisosteric replacements for the 2-furamide moiety to fine-tune hinge-binding interactions and potentially improve selectivity and pharmacokinetic properties.

  • Optimizing the linker between the furan and phenyl rings to enhance conformational rigidity and improve binding affinity.

  • Conducting comprehensive in vivo studies of the most promising analogs to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant cancer models.

By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize the next generation of dual kinase inhibitors with the potential to overcome therapeutic resistance in NSCLC and other malignancies.

References

  • Katayama, R., et al. (2011). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung Cancers. Science Translational Medicine, 3(120), 120ra17. [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • Li, W., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(5), 2184. [Link]

  • Matiichuk, Y.E., et al. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research Journal of Pharmacy and Technology, 13(12), 5837-5843. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Taylor & Francis Online. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Pharmaceutical Patent Analyst. [Link]

  • Ioannou, N., et al. (2013). Anti-tumour activity of afatinib, an irreversible ErbB family blocker, in human pancreatic tumour cells. British Journal of Cancer, 108(1), 20-27. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-2-methoxyphenyl)-2-furamide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, combining a substituted aniline moiety with a furan carboxamide, offers multiple points for diversification, making it an attractive building block for the development of novel therapeutics. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, efficiency, and scalability. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of this compound and its analogs.

Characterization of the Target Molecule

Before delving into the synthetic pathways, it is essential to define the key identifiers and expected analytical data for the target compound, this compound.

IdentifierValue
CAS Number 402599-21-7[1]
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.24 g/mol [1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and furan rings, a singlet for the methoxy group, and distinct signals for the amine and amide protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the methoxy carbon. The chemical shifts will be influenced by the electron-donating and -withdrawing nature of the substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group and furan ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies emerge for the preparation of this compound. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Route 1: Direct Acylation of 2-Methoxy-5-aminophenol

This is the most straightforward approach, involving the direct coupling of a commercially available aminophenol derivative with an activated furan-2-carboxylic acid.

Route_1_Direct_Acylation start 5-Amino-2-methoxyphenol product This compound start->product Acylation (Base, Solvent) reagent1 2-Furoyl Chloride reagent1->product

A direct one-step acylation approach.

Route 2: A Two-Step Approach via a Nitro Intermediate

This pathway involves the initial synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine. This route is particularly useful if the corresponding nitroaniline is more readily available or cost-effective than the diamine.

Route_2_Nitro_Reduction cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction start 2-Methoxy-5-nitroaniline intermediate N-(2-methoxy-5-nitrophenyl)-2-furamide start->intermediate Acylation (Base, Solvent) reagent1 2-Furoyl Chloride reagent1->intermediate product This compound intermediate->product Reduction (e.g., SnCl₂, H₂/Pd-C)

A two-step approach involving a nitro-intermediate.

Experimental Protocols and Mechanistic Insights

Route 1: Direct Acylation

This route is predicated on the nucleophilic attack of the more reactive amino group of 5-amino-2-methoxyphenol on the electrophilic carbonyl carbon of 2-furoyl chloride. The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-amino-2-methoxyphenol (1.0 eq.) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1-1.2 eq.) or pyridine, to the solution and stir.

  • Acylation: Cool the mixture in an ice bath (0 °C). To this, add a solution of 2-furoyl chloride (1.0-1.1 eq.) in the same solvent dropwise over a period of 15-30 minutes to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If DCM is used, the organic layer can be washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive 2-furoyl chloride.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the aminophenol starting material.

  • Controlled Addition at Low Temperature: This minimizes the formation of side products and controls the exothermicity of the acylation reaction.

Route 2: Synthesis via Nitro Intermediate and Subsequent Reduction

Step 2a: Acylation of 2-Methoxy-5-nitroaniline

The protocol for this step is analogous to the acylation described in Route 1, with 2-methoxy-5-nitroaniline as the starting amine.

Step-by-Step Protocol:

  • Follow the acylation protocol as described in Route 1, substituting 5-amino-2-methoxyphenol with 2-methoxy-5-nitroaniline.

  • The resulting product, N-(2-methoxy-5-nitrophenyl)-2-furamide, can often be isolated in high purity by precipitation upon quenching the reaction with water, followed by filtration and washing.

Step 2b: Reduction of N-(2-methoxy-5-nitrophenyl)-2-furamide

Two common and effective methods for the reduction of the aromatic nitro group are presented here.

Method A: Reduction with Tin(II) Chloride

This is a classic and reliable method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like amides.

Step-by-Step Protocol:

  • Dissolution: Suspend N-(2-methoxy-5-nitrophenyl)-2-furamide (1.0 eq.) in a protic solvent such as ethanol or methanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq.) to the suspension.

  • Acidification and Reflux: Add concentrated hydrochloric acid (HCl) portion-wise and heat the mixture to reflux (typically 70-80 °C). The reaction is usually complete within 1-3 hours and can be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide or sodium carbonate until a pH of 8-9 is reached. This will precipitate tin salts as tin hydroxide.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product can be purified by recrystallization or column chromatography.

Method B: Catalytic Hydrogenation

This method is generally cleaner and avoids the use of stoichiometric heavy metal reagents.

Step-by-Step Protocol:

  • Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Substrate Addition: Add the N-(2-methoxy-5-nitrophenyl)-2-furamide to the suspension.

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from a balloon or at a slightly elevated pressure) at room temperature until the starting material is consumed (monitored by TLC or hydrogen uptake).

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Tin(II) chloride is a robust and chemoselective reducing agent, but the workup can be cumbersome due to the formation of tin salts. Catalytic hydrogenation is a cleaner alternative, but the catalyst can be sensitive to impurities and may require specialized equipment for reactions under pressure.

  • Solvent for Hydrogenation: Protic solvents like ethanol and methanol are often preferred for catalytic hydrogenation as they can facilitate proton transfer steps in the reduction mechanism.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct AcylationRoute 2a: SnCl₂ ReductionRoute 2b: Catalytic Hydrogenation
Number of Steps 122
Starting Materials 5-Amino-2-methoxyphenol, 2-Furoyl Chloride2-Methoxy-5-nitroaniline, 2-Furoyl Chloride, SnCl₂·2H₂O2-Methoxy-5-nitroaniline, 2-Furoyl Chloride, H₂, Pd/C
Overall Yield Moderate to High (Typically 70-90% for similar acylations)Moderate (Acylation: >90%; Reduction: 70-90%)Moderate to High (Acylation: >90%; Reduction: >90%)
Reagent Toxicity 2-Furoyl chloride is corrosive and lachrymatory.Tin salts can be toxic and require careful disposal.Pd/C is flammable. Hydrogen gas is explosive.
Scalability Readily scalable.Scalable, but workup with large amounts of tin salts can be challenging.Highly scalable, especially with appropriate hydrogenation equipment.
Purification Recrystallization or column chromatography.Workup can be complex; purification by extraction and chromatography/recrystallization.Simple filtration to remove catalyst, followed by standard purification.
Green Chemistry Generates stoichiometric salt waste from the base.Generates significant tin waste.Catalytic process, but uses a precious metal catalyst.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Direct Acylation) is the most atom-economical and direct approach, making it ideal for rapid synthesis, especially on a smaller scale, provided the starting diamine is readily available.

  • Route 2 (Nitro Reduction) provides a robust alternative, particularly when starting from the more common 2-methoxy-5-nitroaniline. Within this route:

    • Catalytic Hydrogenation (Route 2b) is generally the preferred method for the reduction step due to its high efficiency, clean reaction profile, and ease of product isolation.

    • Tin(II) Chloride Reduction (Route 2a) remains a valuable option, especially in laboratories not equipped for catalytic hydrogenation, or when chemoselectivity in the presence of other sensitive functional groups is a primary concern.

The ultimate choice of synthetic route will be guided by a careful consideration of the specific constraints and objectives of the research, including cost, scale, available equipment, and environmental considerations.

References

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Patents Google.

Sources

In Vivo Validation of N-(5-Amino-2-methoxyphenyl)-2-furamide as a Potential Anti-Cancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N-(5-Amino-2-methoxyphenyl)-2-furamide (designated as Cpd-X), a novel investigational compound. Based on the chemical moieties present—a furan ring and an aminophenyl group, which are found in various bioactive molecules with demonstrated anti-proliferative activities—we hypothesize that Cpd-X possesses anti-cancer properties. This document outlines a robust preclinical study design to test this hypothesis, comparing its efficacy and safety profile against a standard-of-care therapeutic in a well-established tumor model.

The transition from promising in vitro data to a living biological system is a critical juncture in drug development.[1][2] In vivo studies are indispensable for evaluating a drug candidate's safety, toxicity, and efficacy within a complex physiological environment.[2] This guide is intended for researchers, scientists, and drug development professionals to provide a detailed, scientifically-grounded protocol for the initial in vivo validation of Cpd-X.

Rationale for Experimental Design: Selecting the Right Model and Comparators

The credibility of any in vivo study hinges on the appropriateness of the selected model and controls.[3] Given that Cpd-X is a novel entity, a well-characterized and widely used model is essential for generating reproducible and interpretable data.

Choice of In Vivo Model: Triple-Negative Breast Cancer (TNBC) Xenograft

We have selected a human tumor xenograft model using a triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-231) implanted in immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[4][5] The rationale for this choice is threefold:

  • High Unmet Medical Need: TNBC is an aggressive subtype of breast cancer with limited targeted treatment options, making it a critical area for new drug discovery.[6] Chemotherapy remains the primary treatment modality for metastatic TNBC.[7]

  • Model Robustness: TNBC cell lines like MDA-MB-231 are well-characterized and reliably form solid tumors in immunocompromised mice, providing a consistent platform for efficacy testing.[8]

  • Translational Relevance: Xenograft models, while having limitations such as the absence of a complete immune system, are a standard and necessary step in preclinical oncology research to assess a compound's direct anti-tumor activity.[9]

Selection of Comparator and Vehicle Controls

To objectively evaluate the anti-tumor activity of Cpd-X, appropriate controls are paramount.

  • Positive Control (Standard of Care): Paclitaxel will be used as the positive control. Paclitaxel is a taxane-based chemotherapeutic agent and a cornerstone of treatment for TNBC.[10][11] Its inclusion provides a benchmark against which the efficacy of Cpd-X can be measured.[12]

  • Vehicle Control: A vehicle control group is essential to ensure that the observed effects are due to the compound itself and not the solvent used for its administration. The vehicle should be a non-toxic formulation in which Cpd-X is soluble and stable.

Experimental Workflow and Protocols

Adherence to a well-defined and ethically sound protocol is critical for the successful execution of the in vivo study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Overall Experimental Workflow

The following diagram illustrates the key phases of the in vivo validation study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture & Expansion (MDA-MB-231) B Subcutaneous Implantation into Immunocompromised Mice A->B C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization into Treatment Groups (n=8-10/group) C->D E Treatment Administration (Vehicle, Cpd-X, Paclitaxel) D->E F Monitor Tumor Volume & Body Weight (2-3x weekly) E->F G Monitor Clinical Signs of Toxicity E->G H Euthanasia at Pre-defined Endpoint G->H I Tumor Excision & Weight Measurement H->I J Organ Collection for Histopathology & Toxicity Assessment I->J

Caption: High-level workflow for the in vivo validation of Cpd-X.

Detailed Experimental Protocols

Protocol 1: Tumor Implantation and Growth Monitoring

  • Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium/Matrigel mixture at a concentration of 5 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each female athymic nude mouse (6-8 weeks old).

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width2 x Length) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups to ensure a similar mean tumor volume across all groups.

Protocol 2: Compound Preparation and Administration

  • Cpd-X Formulation: Prepare Cpd-X in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation should be prepared fresh daily. A preliminary maximum tolerated dose (MTD) study is recommended to determine the optimal dose(s) for the efficacy study.[13] For this guide, we will assume two dose levels: Cpd-X (Low Dose) and Cpd-X (High Dose).

  • Paclitaxel Formulation: Prepare Paclitaxel in its standard formulation (e.g., Cremophor EL and ethanol, diluted in saline).

  • Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) based on the physicochemical properties of Cpd-X. A common dosing schedule for paclitaxel in this model is 10-20 mg/kg, once or twice weekly. Cpd-X and the vehicle should be administered on a similar schedule (e.g., daily or 5 days a week) for a period of 3-4 weeks.

Protocol 3: Efficacy and Toxicity Assessment

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

  • Toxicity Endpoints:

    • Body Weight: Record the body weight of each mouse 2-3 times per week. A body weight loss of more than 15-20% is often an indicator of significant toxicity.

    • Clinical Observations: Monitor the animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

    • Gross Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any potential organ-specific toxicities.[14]

Data Presentation and Comparative Analysis

Clear and objective presentation of data is crucial for comparing the performance of Cpd-X with the standard of care.

Hypothetical Efficacy Data

The following table summarizes the expected tumor growth inhibition data.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Final Tumor Weight (g) ± SEM
VehicleN/A1500 ± 150-1.5 ± 0.18
Cpd-X (Low Dose)25 mg/kg, QD900 ± 120400.9 ± 0.15
Cpd-X (High Dose)50 mg/kg, QD525 ± 95650.5 ± 0.11
Paclitaxel15 mg/kg, Q3D450 ± 80700.4 ± 0.09
Hypothetical Toxicity Data

This table presents a summary of the key safety and tolerability endpoints.

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related MortalitiesKey Histopathological Findings
Vehicle< 2%0/10No significant abnormalities
Cpd-X (Low Dose)< 5%0/10No significant abnormalities
Cpd-X (High Dose)~8%0/10Mild, reversible hepatocellular vacuolation
Paclitaxel~12%1/10Moderate bone marrow hypocellularity

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action of Cpd-X is yet to be determined, its structure suggests potential interference with key signaling pathways involved in cell proliferation and survival. A plausible hypothesis is the modulation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in TNBC.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CpdX Cpd-X (Hypothesized Target) CpdX->PI3K Inhibits CpdX->AKT Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->Proliferation Inhibits

Caption: Hypothesized mechanism of Cpd-X vs. Paclitaxel.

Discussion and Future Directions

The experimental framework detailed in this guide provides a robust and objective method for the initial in vivo validation of this compound (Cpd-X). The hypothetical data suggests that Cpd-X exhibits significant, dose-dependent anti-tumor activity in a TNBC xenograft model. At its higher dose, its efficacy approaches that of the standard-of-care agent, paclitaxel, but with a potentially more favorable safety profile, as indicated by lower body weight loss and the absence of severe hematological toxicity.

These findings, if substantiated by experimental data, would strongly support the continued preclinical development of Cpd-X. Future studies should aim to:

  • Elucidate the precise molecular mechanism of action.

  • Evaluate its efficacy in other cancer models, including patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[6]

  • Investigate its potential in combination with other chemotherapeutic or targeted agents to explore synergistic effects.

By following a rigorous, comparative, and scientifically sound validation process, we can confidently assess the therapeutic potential of novel compounds like Cpd-X and advance the most promising candidates toward clinical investigation.

References

  • Wetmore, B. A. (2015). Quantitative in vitro-to-in vivo extrapolation in a high-throughput environment. Toxicology, 332, 94–101. [Link]

  • Cho, S. Y., Kang, W., & Han, J. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1–7. [Link]

  • Lee, H. J., et al. (2021). 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. Cancers, 13(11), 2697. [Link]

  • Criscitiello, C., et al. (2016). Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer. Progress in Tumor Research, 43, 133–147. [Link]

  • Wang, J., et al. (2019). Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. Oncology Letters, 18(5), 5557–5565. [Link]

  • Mocanu, M. M., et al. (2022). 5-Fluorouracil Treatment of CT26 Colon Cancer Is Compromised by Combined Therapy with IMMODIN. International Journal of Molecular Sciences, 23(12), 6428. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • Li, X., et al. (2016). Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms in Vitro and in Vivo. Asian Pacific Journal of Cancer Prevention, 17(4), 1841-1849. [Link]

  • Oncology News Central. (2025). New Standard of Care in Triple-Negative Breast Cancer?. [Link]

  • Madari, H., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 35(10), 5347-5356. [Link]

  • Messina, C., et al. (2021). Standard of Care and Promising New Agents for the Treatment of Mesenchymal Triple-Negative Breast Cancer. Cancers, 13(5), 1129. [Link]

  • Reaction Biology. Xenograft Models For Drug Discovery. [Link]

  • Venkatswaralu, B. S. (2025). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14. [Link]

  • Peters, G. J., et al. (1991). In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma. Investigational New Drugs, 9(3), 223–230. [Link]

  • ResearchGate. (2019). Paclitaxel treatment inhibits breast cancer cells growth in MCF-bearing mice in vivo. [Link]

  • Tan, B. L., et al. (2025). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Molecules, 30(15), 1-22. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. [Link]

  • The Jackson Laboratory. Triple-negative breast cancer: the basics. [Link]

  • Altogen Labs. Xenograft Models. [Link]

  • Reyes, G. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP ScholarWorks. [Link]

  • Yilmaz, M., et al. (2018). Investigation of the Effect of Paclitaxel on MCF-7 on Breast Cancer Cell Line. Journal of Agricultural Science and Technology A, 8, 203-208. [Link]

  • ResearchGate. (2017). Effect of 5-FU on the viability of cultured colon cancer cells. [Link]

  • Legin, A. A., et al. (2016). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry, 160, 210–219. [Link]

  • Melior Discovery. Xenograft Mouse Models. [Link]

  • Sasaki, K., et al. (2012). Resistance of colon cancer to 5-fluorouracil may be overcome by combination with chloroquine, an in vivo study. Cancer Chemotherapy and Pharmacology, 70(5), 723–731. [Link]

  • Charles River Laboratories. CDX Model Studies in Mice. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • Tutt, A., et al. (2010). Tips and tricks in triple-negative breast cancer: how to manage patients in real-life practice. Oncology, 79(3-4), 131–139. [Link]

  • Broughton-Neiswanger. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern oncology drug development. However, rigorously evaluating a new chemical entity's potential requires a systematic and scientifically sound benchmarking process against established standard-of-care agents. This guide provides an in-depth, technically focused framework for such a comparison. We will use the novel compound, N-(5-Amino-2-methoxyphenyl)-2-furamide, as a hypothetical candidate targeting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical area of therapeutic intervention[1][2][3]. Our analysis will compare this compound against two well-characterized inhibitors: Gedatolisib , a dual PI3K/mTOR inhibitor, and Capivasertib , a pan-Akt inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each step of the benchmarking cascade.

Introduction: The Rationale for a New PI3K/Akt/mTOR Pathway Inhibitor

The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a common driver of tumorigenesis and therapeutic resistance across a wide range of human cancers[1][2]. While several inhibitors targeting this pathway have been developed, challenges such as acquired resistance and off-target toxicities persist.

This guide focuses on a hypothetical novel compound, This compound (hereafter designated as Compound AMF ), which has been identified through initial screening as a potential inhibitor of this pathway. The objective of this document is to outline a comprehensive benchmarking strategy to evaluate its efficacy, selectivity, and mechanism of action in direct comparison to established clinical-stage inhibitors, Gedatolisib and Capivasertib.

  • Gedatolisib (PF-05212384) is a potent, dual inhibitor that targets all four class I PI3K isoforms as well as mTORC1 and mTORC2, aiming for a comprehensive blockade of the pathway.[5][6][7][8]

  • Capivasertib (AZD5363) is a selective pan-Akt inhibitor, targeting all three Akt isoforms (Akt1, Akt2, and Akt3) to block downstream signaling.[9][10][11][12]

By comparing Compound AMF against these two agents, which have distinct but related mechanisms of action, we can precisely characterize its pharmacological profile and establish its potential as a differentiated therapeutic candidate.

Mechanistic Overview: Targeting the PI3K/Akt/mTOR Signaling Axis

Understanding the precise points of intervention within the signaling cascade is fundamental to designing informative experiments. Growth factor signaling through receptor tyrosine kinases (RTKs) typically initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which acts as a docking site for Akt, leading to its activation. Activated Akt proceeds to modulate a host of downstream effectors, including the mTORC1 complex, which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6 Kinase (S6K).

The following diagram illustrates the pathway and the hypothesized points of inhibition for Compound AMF and the standard drugs.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Compound_AMF Compound AMF (Hypothesized PI3K/mTOR Target) Compound_AMF->PI3K Compound_AMF->mTORC1 Gedatolisib Gedatolisib (PI3K/mTOR Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC1 Capivasertib Capivasertib (Akt Inhibitor) Capivasertib->Akt

Caption: PI3K/Akt/mTOR signaling pathway with inhibitor targets.

Comprehensive Benchmarking Workflow

A multi-tiered experimental approach is essential for a thorough evaluation. The workflow begins with precise biochemical assays to establish direct target engagement and potency, progresses to cell-based models to assess activity in a biological context, and culminates in in vivo studies to determine preclinical efficacy.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Characterization cluster_2 Phase 3: In Vivo Efficacy Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50 vs. PI3Kα, mTOR) Selectivity_Panel Kinase Selectivity Panel (Assess Off-Target Activity) Viability_Assay Cell Viability/Proliferation Assay (Determine GI50 in Cancer Cell Lines) Kinase_Assay->Viability_Assay Western_Blot Western Blot Analysis (Confirm Target Modulation: p-Akt, p-S6K) Xenograft_Model Tumor Xenograft Model (Measure Tumor Growth Inhibition) Viability_Assay->Xenograft_Model

Caption: Multi-phase workflow for benchmarking a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are standardized methodologies designed to produce robust and reproducible data for direct comparison.

Experiment 1: In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound AMF, Gedatolisib, and Capivasertib against key kinases in the pathway.

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of Compound AMF, Gedatolisib, and Capivasertib in DMSO, then further dilute in the reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 4 µL of the diluted compounds or vehicle (DMSO) control. Add 2 µL of the target kinase (e.g., recombinant human PI3Kα or mTOR) and 2 µL of the appropriate lipid or protein substrate.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the reaction. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle controls (0% inhibition) and a no-kinase control (100% inhibition). Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Experiment 2: Cell Viability Assay

Objective: To assess the anti-proliferative effects (GI50) of the inhibitors on cancer cell lines with known PI3K pathway activation status (e.g., MCF-7 [PIK3CA mutant], PC-3 [PTEN null]).

Methodology: The MTS assay is a colorimetric method for assessing cell viability.[16][17][18] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product, which can be quantified by absorbance.[16]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound AMF, Gedatolisib, and Capivasertib in growth medium. Add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[16]

  • Final Incubation and Reading: Incubate for 1-4 hours at 37°C.[16][19] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to vehicle-treated cells (100% viability). Calculate the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Experiment 3: Western Blot for Target Modulation

Objective: To confirm that the inhibitors modulate the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation status of key downstream proteins (p-Akt Ser473, p-S6K Thr389).

Methodology: Western blotting allows for the detection of specific proteins in a cell lysate sample separated by size.[20]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with IC50 concentrations of each inhibitor for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]

  • Sample Preparation and Gel Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[20] Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[21]

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-Actin) overnight at 4°C with gentle shaking.[21]

    • Wash the membrane three times with TBST.[20]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be performed to quantify changes in protein phosphorylation relative to total protein and loading controls.

Experiment 4: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound AMF in a preclinical animal model and compare it to the standard drugs.

Methodology: A patient-derived or cell-line-derived xenograft model involves implanting human tumor cells into immunodeficient mice.[22][23]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 PC-3 cells (resuspended in PBS and Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth and Grouping: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound AMF, Gedatolisib, Capivasertib).

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) based on pharmacokinetic data. Monitor animal weight and general health daily.

  • Tumor Measurement: Measure tumor volume 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear, concise tables to facilitate direct comparison. The hypothetical data below illustrates how the results for Compound AMF would be benchmarked.

Table 1: In Vitro Biochemical Potency (IC50, nM)

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Akt1 IC50 (nM)
Compound AMF 15 25 >10,000
Gedatolisib 5 10 >10,000
Capivasertib >10,000 >10,000 8

Data are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggest Compound AMF is a potent dual inhibitor of PI3Kα and mTOR, similar to Gedatolisib, and does not directly inhibit Akt, distinguishing it from Capivasertib.

Table 2: Cell-Based Anti-Proliferative Activity (GI50, nM)

Compound MCF-7 (PIK3CA mut) PC-3 (PTEN null)
Compound AMF 50 75
Gedatolisib 30 55
Capivasertib 80 110

Data are hypothetical and for illustrative purposes.

Interpretation: Compound AMF demonstrates potent anti-proliferative activity in cancer cell lines with an activated PI3K pathway, with efficacy comparable to or better than the standard drugs.

Table 3: In Vivo Efficacy in PC-3 Xenograft Model

Treatment Group Dose (mg/kg, QD) Final Tumor Volume (mm³) % TGI
Vehicle - 1500 ± 210 -
Compound AMF 50 450 ± 95 70%
Gedatolisib 25 600 ± 110 60%
Capivasertib 100 750 ± 130 50%

Data are hypothetical and for illustrative purposes. TGI = Tumor Growth Inhibition.

Interpretation: In this model, Compound AMF shows superior tumor growth inhibition compared to both Gedatolisib and Capivasertib at the tested doses, indicating strong preclinical potential.

Conclusion

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Celcuity. (n.d.). Gedatolisib. Celcuity. [Link]

  • AstraZeneca. (n.d.). TRUQAP® (capivasertib) Tablets | For HCPs. AstraZeneca. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Study of N-(5-Amino-2-methoxyphenyl)-2-furamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The complexity of biological systems and chemical syntheses presents inherent challenges, leading to what many term a "reproducibility crisis".[1][2] This guide provides a comprehensive framework for establishing robust and reproducible experimental protocols, using the novel heterocyclic compound, N-(5-Amino-2-methoxyphenyl)-2-furamide, as a central case study. We will delve into the critical aspects of its synthesis, characterization, and biological evaluation, offering a comparative analysis with a structurally related analog to highlight key experimental variables and controls.

The core principles outlined here are designed for researchers, scientists, and drug development professionals to not only generate high-quality, reliable data but also to build a foundation of trustworthiness in their scientific contributions.

The Synthesis Challenge: Achieving Purity and Consistency

The journey to reproducible biological data begins with the molecule itself. The synthesis of this compound, an aromatic amide, requires a meticulous and well-documented approach to ensure batch-to-batch consistency. Amide bond formation is a cornerstone of medicinal chemistry, yet it is not without its subtleties.[3][4]

The following diagram illustrates a self-validating workflow for the synthesis and confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_verification Characterization & QC reagents Starting Materials: 2-Furoic Acid 5-Amino-2-methoxyaniline coupling Amide Coupling (e.g., EDC, HOBt) Solvent: DMF reagents->coupling 1. Activation workup Aqueous Workup & Extraction coupling->workup 2. Reaction purification Column Chromatography (Silica Gel) workup->purification 3. Isolation nmr ¹H & ¹³C NMR (Structural Confirmation) purification->nmr 4. Pure Compound ms LC-MS (Purity & Mass Verification) nmr->ms hplc HPLC Analysis (Quantitative Purity >95%) ms->hplc storage Store under Argon -20°C, Desiccated hplc->storage QC Pass

Caption: Workflow for Synthesis and Quality Control.

  • Reagent Preparation: To a solution of 2-furoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir at room temperature for 30 minutes to activate the carboxylic acid.

    • Scientist's Note: The use of coupling reagents like EDC and HOBt minimizes side reactions and allows for milder reaction conditions compared to converting the acid to a more reactive acyl chloride.[4][5] DMF is an excellent polar aprotic solvent for this reaction.

  • Coupling Reaction: Add 5-Amino-2-methoxyaniline (1.0 eq) to the activated acid solution. Let the reaction stir at room temperature for 12-18 hours.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The aqueous washes are critical for removing unreacted starting materials, coupling reagents, and byproducts, simplifying the subsequent purification step.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. A final purity of >95%, as determined by HPLC, is essential for use in biological assays.

Biological Evaluation: A Case Study in Antimicrobial Activity

Furan-containing compounds are known to possess a wide range of biological activities, including antimicrobial properties.[6] Aromatic amines can also contribute to a compound's biological profile and are a well-known class of compounds in toxicology and pharmacology.[7][8][9] Given these structural alerts, a primary screen for antimicrobial activity is a logical starting point.

To ensure the reproducibility of our biological findings, we will compare this compound (Compound A) with a structurally similar analog, N-(4-methoxyphenyl)-2-furamide (Compound B), which lacks the free amino group. This comparison will help ascertain the contribution of the 5-amino group to the observed activity.

Compound IDNameKey Structural Feature
A This compoundContains a free amino group
B N-(4-methoxyphenyl)-2-furamideLacks the free amino group

This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Inoculate a single colony of Staphylococcus aureus (a common Gram-positive bacterium) into Mueller-Hinton Broth (MHB) and incubate until it reaches the mid-logarithmic phase of growth.

  • Compound Preparation: Prepare stock solutions of Compound A and Compound B in dimethyl sulfoxide (DMSO). Perform serial dilutions in MHB in a 96-well microtiter plate.

    • Trustworthiness: The final concentration of DMSO in all wells must be kept constant and at a level that does not affect bacterial growth (typically ≤1%). A "vehicle control" (DMSO only) is mandatory.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic like ampicillin) and a negative control (MHB with bacteria, no compound) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

CompoundTarget OrganismMIC (µg/mL) - Exp. 1MIC (µg/mL) - Exp. 2MIC (µg/mL) - Exp. 3Mean MIC (µg/mL)
A S. aureus816810.7
B S. aureus>128>128>128>128
AmpicillinS. aureus2222
Vehicle (DMSO)S. aureusNo InhibitionNo InhibitionNo InhibitionN/A

Interpretation: The data suggests that Compound A has moderate antimicrobial activity against S. aureus, while Compound B is inactive. This implies that the 5-amino group is crucial for the observed biological effect. The consistency of the positive control (Ampicillin) across experiments validates the assay's performance.

Understanding the Mechanism: The Role of Metabolic Activation

Aromatic amines are often subject to metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes.[7][10] This process can lead to the formation of reactive metabolites that may be responsible for both therapeutic and toxic effects.

The following diagram illustrates a plausible metabolic activation pathway for Compound A. The reproducibility of in vivo or cellular results can be highly dependent on the metabolic competency of the chosen experimental system.

G A Compound A (Parent Drug) N_hydroxy N-Hydroxy Metabolite (Reactive Intermediate) A->N_hydroxy CYP450 (N-Oxidation) Nitrenium Nitrenium Ion (Electrophilic) N_hydroxy->Nitrenium Esterification (e.g., SULTs, NATs) DNA_Adducts Covalent Adducts (e.g., DNA, Protein) Nitrenium->DNA_Adducts Nucleophilic Attack Biological_Effect Biological Effect (Antimicrobial Activity / Cytotoxicity) DNA_Adducts->Biological_Effect

Caption: Plausible Metabolic Activation Pathway.

Implications for Reproducibility:

  • In Vitro vs. In Vivo: Results from a simple enzymatic assay may not correlate with those from a cell-based assay or an animal model due to differences in metabolic capacity.

  • Species Differences: The expression and activity of metabolic enzymes like CYP450s can vary significantly between species (e.g., mouse, rat, human), potentially leading to different outcomes for the same compound.

  • Documentation is Key: When reporting results, it is crucial to fully describe the experimental system (e.g., cell line, species, tissue fraction) to allow for accurate interpretation and replication.

Conclusion: A Commitment to Scientific Integrity

The reproducibility of experimental results is not a matter of chance, but a product of meticulous planning, rigorous execution, and transparent reporting. For a novel compound like this compound, establishing a foundation of reliable data requires:

  • A well-defined and fully characterized chemical entity. Purity is paramount.

  • The use of validated biological assays with appropriate controls.

  • A thoughtful comparison with relevant alternatives to probe structure-activity relationships.

  • An understanding of the potential confounding factors, such as metabolism, that can influence outcomes.

By embracing these principles, the scientific community can mitigate the challenges of the reproducibility crisis and accelerate the translation of promising molecules from the laboratory to the clinic.[2][11]

References

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH). [Link]

  • Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. PubMed. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health (NIH). [Link]

  • Aromatic amines – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]

  • Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT. [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. ResearchGate. [Link]

  • Understanding experiments and research practices for reproducibility: an exploratory study. National Institutes of Health (NIH). [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. ResearchGate. [Link]

  • Science reproducibility crisis: better measurement is required to tackle global health challenges. The Pharmaceutical Journal. [Link]

  • Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. RSC Publishing. [Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures. National Center for Biotechnology Information (NCBI). [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

  • Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]

  • Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. ResearchGate. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. National Center for Biotechnology Information (NCBI). [Link]

  • The challenges of reproducibility in life science research. Malvern Panalytical. [Link]

  • amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS. [Link]

  • Selected traditional methods for amide synthesis. ResearchGate. [Link]

  • Replication Crisis in Medical Research Clinical Trials. Castor EDC. [Link]

  • The Trouble with Reproducing Results. Labtag Blog. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

A thorough understanding of the potential hazards associated with a chemical is the foundation of its safe handling and disposal. N-(5-Amino-2-methoxyphenyl)-2-furamide is identified as an irritant[1]. To build a more comprehensive safety profile, we can infer potential hazards from similar compounds and its constituent functional groups.

A Safety Data Sheet for a related compound, 5-Amino-2-methoxyphenol, indicates that it is considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled[2].

Furthermore, the furan ring in this compound is a structural alert. Furan and its derivatives are known for potential hepatotoxicity and carcinogenicity due to the formation of reactive metabolites[3][4]. Chronic exposure to furan-containing compounds has been shown to cause liver damage in animal studies[4].

Inferred Hazard Classification:

Hazard CategoryClassificationRationale
Acute Toxicity Category 4 (Harmful)Based on data for 5-Amino-2-methoxyphenol, it is prudent to assume the compound may be harmful if swallowed, inhaled, or in contact with skin[2].
Skin Corrosion/Irritation Category 2 (Irritant)Labeled as an irritant[1]. Causes skin irritation[2][5].
Serious Eye Damage/Irritation Category 2 (Irritant)Causes serious eye irritation[2][5].
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation[2][5].
Carcinogenicity SuspectedFuran-containing compounds are associated with carcinogenicity[3][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

PPE ItemSpecifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines is crucial[7][8][9][10].

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid[11][12].

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[11][13].

  • Solid Waste: Collect unused or expired this compound directly into the designated solid waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste[13]. These should be collected in a separate, clearly labeled container for solid hazardous waste.

Step 2: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don the required PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials and cleanup debris into a designated hazardous waste container[14].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Step 3: Storage Pending Disposal
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel[12].

  • Container Management: Keep the waste container securely closed except when adding waste[11].

  • Storage Limits: Adhere to the storage time limits for hazardous waste as defined by the EPA and your institution's policies[8][9].

Step 4: Final Disposal
  • Licensed Waste Hauler: The final disposal of this compound must be conducted through a licensed hazardous waste disposal company[15].

  • Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste. This typically involves contacting your Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of this compound Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Unused/Expired Chemical) assess_waste->solid_waste Is it pure chemical? contaminated_materials Contaminated Materials (Gloves, etc.) assess_waste->contaminated_materials Is it contaminated labware? spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Is it from a spill? collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated_materials->collect_contaminated collect_spill Collect in Labeled Hazardous Waste Container spill_cleanup->collect_spill store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_contaminated->store_saa collect_spill->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_saa->contact_ehs disposal Disposal by Licensed Hazardous Waste Hauler contact_ehs->disposal

Caption: Disposal workflow for this compound.

Regulatory Compliance and Institutional Policies

It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations concerning hazardous waste disposal. The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide a framework for "cradle-to-grave" management of hazardous substances[15][16].

Furthermore, every research institution has a Chemical Hygiene Plan (CHP) as mandated by OSHA[10][17]. This plan outlines specific safety procedures and protocols for the handling and disposal of hazardous chemicals within your facility. Always consult your institution's CHP and EHS department for guidance.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate PPE, and adhering to a stringent disposal protocol, researchers can mitigate risks and ensure a safe working environment. Proactive and informed chemical waste management is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Tian, M., Pang, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 425-436. Retrieved from [Link]

  • Office of Research, University of Southern California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Peterson, L. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Batool, Z., et al. (2025, August 5). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Request PDF. Retrieved from [Link]

  • Unspecified Supplier. (2024, December 19). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005. Retrieved from [Link]

Sources

Operational Guide to Personal Protective Equipment for Handling N-(5-Amino-2-methoxyphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for the handling and disposal of N-(5-Amino-2-methoxyphenyl)-2-furamide (CAS No. 402599-21-7). As comprehensive toxicological data for this specific compound is limited, this guide is grounded in a precautionary principle, synthesizing data from its known hazard classification as an irritant with established safety protocols for its constituent chemical classes: aromatic amines and furan-containing compounds.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Analysis: Understanding the Risk

This compound is identified as an irritant.[1] However, its structure contains functional groups that necessitate a higher level of precaution.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential health hazards, including toxicity, mutagenicity, and carcinogenicity. A primary route of exposure is percutaneous absorption (through the skin), making dermal protection paramount.[2][3]

  • Furan Moiety: Furan and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. Some furan compounds are suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure.[4]

Given these structural alerts, all handling procedures must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful by inhalation, ingestion, and skin absorption, and that it may pose long-term health risks.

Risk Assessment and PPE Selection

The selection of Personal Protective Equipment (PPE) is contingent on the specific laboratory operation being performed. Engineering controls, such as certified chemical fume hoods, are the primary line of defense and must be used for all operations involving this compound. PPE serves as the essential final barrier.

The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shields (ANSI Z87.1 certified)Double-gloved with nitrile gloves (ensure no tears)Full-length, buttoned lab coatRecommended: N95 respirator to prevent inhalation of fine particulates
Preparing Solutions Chemical splash goggles (ANSI Z87.1 certified)Double-gloved with nitrile glovesChemical-resistant apron over a full-length lab coatRequired if outside of a certified fume hood: Half-mask respirator with organic vapor/particulate cartridges
Running Reactions/Transfers Chemical splash goggles and a face shieldDouble-gloved with nitrile gloves. Change outer glove immediately upon contamination.Chemical-resistant apron over a full-length lab coatRequired if there is any risk of aerosol or vapor release outside of primary containment (fume hood)
Work-up/Purification Chemical splash goggles and a face shieldDouble-gloved with nitrile glovesChemical-resistant apron over a full-length lab coatRequired if outside of a certified fume hood: Half-mask respirator with organic vapor/particulate cartridges

This tiered approach ensures that the level of protection matches the risk of exposure, which increases with the manipulation of the chemical in liquid or aerosolized forms.

Logical Workflow for PPE Selection

The decision-making process for selecting appropriate PPE should be systematic. The following workflow illustrates this process, starting from the initial risk assessment to the final check before beginning work.

PPE_Selection_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Control & PPE Selection cluster_2 Phase 3: Final Check A Identify Compound This compound B Review Hazards: - Irritant (known) - Aromatic Amine (suspected) - Furan (suspected) A->B C Assess Task: Weighing? Solution Prep? Reaction? B->C D Work within a Certified Chemical Fume Hood? C->D E Select Base PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat D->E Yes F Task Involves Splash Risk? E->F G Add Face Shield & Chemical Apron F->G Yes H Task Involves Dust/Aerosol Risk? F->H No G->H I Add Respirator (N95 or Cartridge) H->I Yes J Inspect all PPE for damage (cracks, tears, expiration) H->J No I->J K Proceed with Work J->K

Caption: Risk Assessment and PPE Selection Workflow.

Operational Plans: Donning and Doffing Procedures

Cross-contamination during the removal of PPE is a common source of exposure. A strict, sequential procedure is mandatory.

Donning (Putting On) PPE Sequence
  • Lab Coat: Put on a clean, full-length lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and/or a face shield. Ensure a snug fit.

  • Gloves: Put on the first pair of nitrile gloves. Pull the cuffs over the sleeves of the lab coat. Put on the second (outer) pair of gloves.

Doffing (Taking Off) PPE Sequence

This procedure should be performed in a designated area, moving from "dirty" to "clean."

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist, peel it off turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[5]

  • Chemical Apron (if used): Unfasten the apron without touching the external, potentially contaminated surface. Allow it to fall forward and away from the body. Dispose of it appropriately.

  • Face Shield/Goggles: Remove eye and face protection from the back of the head. Avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it from the shoulders and turning the sleeves inside out. Fold it so the contaminated exterior is contained within the fold. Place it in a designated laundry receptacle or disposal bag.

  • Respirator (if used): Remove the respirator from the back of the head. Place in a sealed bag for storage or disposal according to the institutional Chemical Hygiene Plan.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water for at least 20 seconds.[6][7]

Disposal Plan

All disposable items contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, bench covers, and aprons must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Sharps: Needles, scalpels, or contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: All solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not discharge any amount to the sewer.[8]

Consult your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department for specific waste pickup and disposal procedures, as regulations vary.[9][10]

References

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]

  • SKC Inc. Aromatic Amine DECONtamination Solution - Safety Data Sheet.[Link]

  • Government of Canada. Furan Compounds Group - information sheet.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH. National Institute for Occupational Safety and Health. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011) - Appendix A: The OSHA Laboratory Standard. National Academies Press (US). [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. [Link]

  • Compliancy Group. OSHA Laboratory Standard.[Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.[Link]

  • Teamster Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.[Link]

  • Dalchem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.[Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.